molecular formula C5H12O2<br>CH3CH2OCH2CHOHCH3<br>C5H12O2 B074678 1-Ethoxy-2-propanol CAS No. 1569-02-4

1-Ethoxy-2-propanol

Cat. No.: B074678
CAS No.: 1569-02-4
M. Wt: 104.15 g/mol
InChI Key: JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-propanol, also known as Propylene Glycol Monoethyl Ether (PGEE), is a clear, colorless liquid with a characteristic mild, ether-like odor. As a member of the propylene glycol ether family, it is a versatile, bifunctional solvent prized for its effectiveness in both industrial and research applications. It is completely miscible with water and a wide range of organic solvents, offering excellent solvency for polar and non-polar materials. Primary Applications & Research Uses: Surface Coating & Printing: A key component in formulations for paints, lacquers, wood stains, and leather finishes. It regulates flow, leveling, and coalescence in water-based and solvent-based coatings. It is also used in flexographic printing inks. Industrial & Electronics Cleaning: Valued in cleaning formulations for its ability to reduce surface tension, its fast evaporation rate, and its good solvency for greases and other materials, making it effective in paint remover and degreaser products. Chemical Synthesis & Intermediates: Serves as a chemical intermediate in the production of agrochemicals and de-icing/anti-icing formulations. In the laboratory, it acts as a solvent for organic reactions and a reagent in synthesis, for instance, in the preparation of 1-ethoxy-2-bromopropane. Resin Solvation: Provides excellent solvency for a wide variety of resins including epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes. Key Properties & Value: The utility of this compound stems from its favorable physicochemical profile, including a density of approximately 0.897-0.898 g/mL, a boiling point of 132°C, a flash point of 38.5-42°C (closed cup), and its hygroscopic nature. Its bifunctional structure, containing both ether and hydroxyl groups, contributes to its powerful solvency and compatibility with diverse chemical substances. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxypropan-2-ol
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InChI

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3
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InChI Key

JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCC(C)O
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DSSTOX Substance ID

DTXSID1041267
Record name 1-Ethoxy-2-propanol
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Molecular Weight

104.15 g/mol
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Physical Description

Clear, hygroscopic liquid with a sweet, mild, ether-like odor; [CHEMINFO], COLOURLESS LIQUID WITH MILD ODOUR.
Record name 1-Ethoxy-2-propanol
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Boiling Point

133 °C
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Flash Point

35 °C, 40 °C c.c.
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Solubility

Solubility in water, g/100ml at 25 °C: 36.6
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Density

Relative density (water = 1): 0.896
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Vapor Density

Relative vapor density (air = 1): 3.6
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 25 °C: 1
Record name 1-Ethoxy-2-propanol
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CAS No.

1569-02-4
Record name 1-Ethoxy-2-propanol
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Record name 1-Ethoxy-2-propanol
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Melting Point

-100 °C
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Foundational & Exploratory

1-Ethoxy-2-propanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for their determination, and key industrial applications of 1-Ethoxy-2-propanol.

Chemical and Physical Properties

This compound, also known as propylene glycol monoethyl ether (PGME), is a colorless liquid with a characteristic ether-like odor.[1] It is a versatile solvent used in a wide range of industrial applications, including coatings, inks, and cleaners.[2][3][4]

General Properties
PropertyValueSource(s)
Chemical Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol
CAS Number 1569-02-4[2]
Appearance Colorless liquid[3]
Odor Ether-like[1]
Physical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueSource(s)
Boiling Point 132 °C[5]
Melting Point -100 °C[5]
Density 0.897 g/mL at 20 °C[5]
Solubility in Water Miscible[1]
Vapor Pressure 9.8 mmHg at 25 °C[2]
Flash Point 38.5 °C (closed cup)
Refractive Index 1.407

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation method as outlined in ASTM D1078.[6][7][8][9][10]

Principle: This method involves distilling a small sample of the liquid and recording the temperature at which the liquid-vapor equilibrium is established at a given atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving graduate

  • Thermometer calibrated for the expected boiling range

  • Heating mantle or oil bath

Procedure:

  • A measured volume of this compound is placed in the distillation flask.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

  • Heating is continued, and the temperature is recorded as the vapor column rises. The temperature at which the last of the liquid evaporates is the final boiling point.

  • The observed boiling point is corrected to standard atmospheric pressure.

Determination of Density

The density of this compound can be accurately measured using a digital density meter according to ASTM D4052.[11][12][13][14][15]

Principle: This method relies on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The density meter is calibrated using air and a certified reference standard (e.g., pure water).

  • The measuring cell is rinsed with a suitable solvent and dried.

  • A small, bubble-free aliquot of this compound is introduced into the U-tube.

  • The instrument measures the oscillation period of the filled tube at a controlled temperature (typically 20 °C).

  • The density is automatically calculated and displayed by the instrument's software.

Determination of Flash Point

The flash point of this compound is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[1][16][17][18][19]

Principle: This test determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite under controlled conditions.

Apparatus:

  • Pensky-Martens closed-cup tester, consisting of a brass test cup with a lid, a stirring device, and an ignition source (gas flame or electric igniter).

  • Heating source with controlled temperature ramp.

Procedure:

  • The sample cup is filled with this compound to the specified level.

  • The lid is placed on the cup, and the stirrer is started.

  • The sample is heated at a slow, constant rate.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which a distinct flash is observed.

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as outlined in OECD Guideline 105.[20][21][22][23][24]

Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., gas chromatograph)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The mixture is agitated in a constant temperature bath until equilibrium is reached.

  • The undissolved portion is separated from the saturated aqueous solution by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

Synthesis and Industrial Applications

Synthesis of this compound

This compound is commercially produced by the reaction of propylene oxide with ethanol in the presence of a catalyst.[25]

Synthesis PropyleneOxide Propylene Oxide Reactor Reactor PropyleneOxide->Reactor Ethanol Ethanol Ethanol->Reactor Catalyst Catalyst Catalyst->Reactor Product This compound Reactor->Product

Synthesis of this compound
Industrial Applications

This compound's excellent solvency for a wide variety of resins makes it a key component in the formulation of coatings, inks, and cleaning solutions.[4]

In the coatings industry, this compound is used as a solvent to dissolve resins and other components, control viscosity, and improve the flow and leveling of the paint.

Coatings_Workflow cluster_0 Paint Formulation Resin Resin (e.g., Acrylic, Epoxy) Mixing High-Speed Dispersion Resin->Mixing Pigment Pigment Pigment->Mixing Solvent This compound (Solvent) Solvent->Mixing Additives Additives (e.g., Dispersants, Driers) Additives->Mixing Milling Milling Mixing->Milling Letdown Let-down (Viscosity Adjustment) Milling->Letdown FinishedPaint Finished Paint Letdown->FinishedPaint

Generalized Workflow for Paint Formulation

Due to its ability to dissolve both polar and non-polar substances, this compound is an effective solvent in industrial and institutional cleaners for removing grease, oils, and other soils from hard surfaces.

Cleaning_Workflow cluster_1 Industrial Cleaner Formulation Surfactants Surfactants Blending Blending Tank Surfactants->Blending Solvent This compound (Solvent) Solvent->Blending Builders Builders (e.g., Phosphates, Silicates) Builders->Blending Water Water Water->Blending FinishedCleaner Finished Cleaner Blending->FinishedCleaner

Simplified Industrial Cleaner Formulation Process

Biological Signaling Pathways

Based on available scientific literature, this compound is primarily recognized for its solvent properties and industrial applications. There is currently no significant evidence to suggest its direct involvement in specific biological signaling pathways in the context of drug development or molecular biology research. Its toxicological profile is of interest in occupational health, but this does not typically involve modulation of specific signaling cascades in the way a pharmaceutical agent would.

Conclusion

This compound is a well-characterized chemical with a range of established physical and chemical properties. Standardized experimental protocols are available for the accurate determination of these properties. Its primary utility lies in its excellent solvency, which is leveraged in numerous industrial formulations, particularly in the coatings and cleaning industries. While its toxicological properties are documented, it is not typically associated with specific biological signaling pathways relevant to drug development. This guide provides a foundational understanding of this compound for researchers and scientists in relevant fields.

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-propanol from Propylene Oxide and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-2-propanol, a versatile glycol ether, through the ring-opening reaction of propylene oxide with ethanol. The document details the underlying chemical principles, catalytic systems, experimental protocols, and analytical methods relevant to this process. A comparative analysis of catalyst performance is presented, supported by quantitative data. Furthermore, this guide illustrates the reaction mechanism and a general experimental workflow through detailed diagrams to facilitate a deeper understanding and practical application of this synthesis in research and development settings.

Introduction

This compound, also known as propylene glycol monoethyl ether (PGMEE), is a widely used organic solvent with applications in the formulation of coatings, inks, cleaning agents, and as an intermediate in the synthesis of various chemicals.[1] Its favorable properties, such as good solvency for a variety of resins, a moderate evaporation rate, and miscibility with both polar and non-polar substances, make it a valuable component in numerous industrial and pharmaceutical applications.[2]

The synthesis of this compound is primarily achieved through the base-catalyzed alcoholysis of propylene oxide with ethanol.[2] This reaction involves the nucleophilic attack of the ethoxide ion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product. The regioselectivity of this reaction is a critical aspect, with the formation of the primary alcohol isomer, 2-ethoxy-1-propanol, being a potential side reaction. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and selectivity towards the desired this compound isomer.

This guide will delve into the technical intricacies of this synthesis, providing researchers and professionals with the necessary information to effectively produce and characterize this compound.

Reaction Mechanism and Kinetics

The synthesis of this compound from propylene oxide and ethanol is a classic example of a base-catalyzed epoxide ring-opening reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

Base-Catalyzed Mechanism

In the presence of a basic catalyst, such as an alkali metal hydroxide or a solid base, the ethanol is deprotonated to form a more nucleophilic ethoxide ion. This ethoxide ion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide ring, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C1).[4] This leads to the formation of the secondary alcohol, this compound, as the major product.[4]

The reaction can be summarized in the following steps:

  • Deprotonation of Ethanol: The basic catalyst abstracts a proton from ethanol to form an ethoxide ion.

  • Nucleophilic Attack: The ethoxide ion attacks the less sterically hindered carbon of the propylene oxide ring.

  • Ring-Opening: The carbon-oxygen bond of the epoxide ring breaks, leading to the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a molecule of ethanol to yield this compound and regenerate the ethoxide catalyst.

ReactionMechanism

Base-Catalyzed Reaction Pathway
Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as efficient and environmentally benign catalysts for the alcoholysis of propylene oxide.[5] Acetate-based ionic liquids, for instance, have shown high catalytic activity.[5] The proposed mechanism involves an electrophilic-nucleophilic dual activation, where the cation of the ionic liquid interacts with the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack, while the anion of the ionic liquid activates the alcohol.[5] This dual activation can lead to high yields and selectivities under mild reaction conditions.[6]

Catalyst Performance and Selection

The choice of catalyst is crucial for achieving high conversion of propylene oxide and high selectivity towards this compound. Both homogeneous and heterogeneous catalysts have been employed for this synthesis.

Homogeneous Catalysts

Traditional homogeneous basic catalysts like sodium hydroxide (NaOH) are effective in promoting the reaction. However, they can be difficult to separate from the reaction mixture, leading to potential contamination of the product and challenges in catalyst recycling.

Heterogeneous Catalysts

Solid base catalysts, such as potassium hydroxide supported on zeolite, offer the advantage of easy separation from the reaction mixture, enabling continuous processes and catalyst reuse.[7] For the analogous synthesis of 1-methoxy-2-propanol, a solid base catalyst prepared by impregnating zeolite with KOH showed high conversion (99%) and selectivity (98%) under optimized conditions.[7]

Ionic Liquid Catalysts

Ionic liquids have demonstrated excellent catalytic performance in the alcoholysis of propylene oxide, often surpassing traditional base catalysts in terms of activity and selectivity.[5] They can be designed to be task-specific and are often recyclable, aligning with the principles of green chemistry.

Catalyst TypeCatalyst ExamplePropylene Oxide Conversion (%)This compound Selectivity (%)Reaction ConditionsReference
Homogeneous Base NaOHHigh~90% (analogous methanol reaction)Excess alcohol, elevated temperature and pressure.[8]
Heterogeneous Base KOH/Zeolite99% (analogous methanol reaction)98% (analogous methanol reaction)Molar ratio (Methanol:PO) = 5:1, 3h, 0.3-0.4 MPa, 500 rpm.[7]
Ionic Liquid [N4444][Buty]92% (yield, analogous methanol reaction)High (main product)Molar ratio (Methanol:PO) = 4:1, 383 K, 20 min, micro-tubular reactor.[9]
Ionic Liquid Azolate IL>99% (yield)>99%Room temperature.[6]

Table 1: Comparison of Catalyst Performance in the Alcoholysis of Propylene Oxide. (Note: Data for the ethanol reaction is limited; analogous data from methanol reactions are provided for comparison.)

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound using different catalytic systems. These are based on established procedures for similar reactions and should be optimized for specific laboratory conditions.

Synthesis using a Solid Base Catalyst (Adapted from Methanol Reaction)

Catalyst Preparation (KOH/Zeolite):

  • Prepare a 1.5 mol/L solution of potassium hydroxide (KOH).

  • Immerse zeolite support in the KOH solution for 2 hours at 50°C with agitation (600 rpm).

  • Filter the impregnated zeolite and dry it.

  • Calcine the dried material at 600°C for 3 hours under a nitrogen atmosphere.[7]

Reaction Procedure:

  • Charge a high-pressure batch reactor with ethanol and the prepared solid base catalyst (e.g., 6 wt% of ethanol).[7]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with stirring (e.g., 500 rpm).

  • Introduce propylene oxide to the reactor to achieve the desired molar ratio (e.g., Ethanol:PO = 5:1).[7]

  • Maintain the reaction at the set temperature and pressure (e.g., 0.3-0.4 MPa) for a specified duration (e.g., 3 hours).[7]

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to separate the solid catalyst.

  • The liquid product can then be purified by distillation.

Synthesis using an Ionic Liquid Catalyst

Reaction Procedure:

  • In a suitable reactor, combine ethanol and the ionic liquid catalyst (e.g., an acetate-based or azolate-based IL).

  • Add propylene oxide to the mixture, maintaining a desired molar ratio of ethanol to propylene oxide.

  • Stir the reaction mixture at the desired temperature (which can be as low as room temperature for highly active ILs) for the required time.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the product can be separated from the ionic liquid by distillation. The ionic liquid can often be recovered and reused.

ExperimentalWorkflow

Generalized Experimental Workflow

Purification and Analysis

Purification

The primary method for purifying this compound from the reaction mixture is distillation.[10] Unreacted ethanol and propylene oxide, being more volatile, can be removed first. Subsequently, fractional distillation can be employed to separate the desired this compound from the less volatile isomer, 2-ethoxy-1-propanol, and any higher boiling point by-products such as dipropylene glycol ethyl ether.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of the reaction mixture.[11]

A General GC-MS Protocol:

  • Column: A polar capillary column is suitable for separating the isomers of ethoxypropanol.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a diluted sample of the reaction mixture.

  • Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to separate components based on their boiling points.

  • Detection: Mass spectrometry in electron ionization (EI) mode.

  • Quantification: The concentration of this compound and its isomer can be determined by comparing their peak areas to those of a calibrated internal standard.[11]

Conclusion

The synthesis of this compound from propylene oxide and ethanol is a well-established and industrially relevant process. The use of basic catalysts, particularly heterogeneous solid bases and ionic liquids, offers significant advantages in terms of selectivity, catalyst reusability, and environmental impact. This guide has provided a detailed overview of the reaction mechanism, catalyst performance, experimental procedures, and analytical techniques. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is essential for the efficient and selective synthesis of this versatile glycol ether. Further research into novel catalytic systems and process optimization can continue to enhance the efficiency and sustainability of this compound production.

References

Spectroscopic Profile of 1-Ethoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether), with the chemical formula C5H12O2, is a versatile solvent used in a variety of applications, including paints, coatings, and cleaning products.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment in research and industrial settings. This technical guide provides an in-depth overview of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a secondary alcohol (-OH), an ether (C-O-C), and aliphatic C-H bonds. These features are the basis for the interpretation of its IR, NMR, and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol, ether, and alkyl moieties.

Table 1: Expected Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3500–3200O-H stretch (H-bonded)AlcoholStrong, Broad
3000–2850C-H stretchAlkaneStrong
1320–1000C-O stretchAlcohol, EtherStrong
1470–1450C-H bendAlkaneMedium

Note: The data in this table are representative values for the functional groups present in this compound and are based on established correlation tables.[3][4][5] The exact peak positions and intensities can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

Table 2: Expected ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8Multiplet1HCH-OH
~3.4Quartet2HO-CH₂-CH₃
~3.2Doublet2HO-CH₂-CH
~2.5Singlet (broad)1HOH
~1.1Doublet3HCH-CH₃
~1.0Triplet3HO-CH₂-CH₃

Note: Predicted chemical shifts are based on standard values for similar chemical environments.[2][6] The multiplicity is predicted by the n+1 rule. The OH proton signal can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon.

Table 3: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~75O-CH₂-CH
~68CH-OH
~66O-CH₂-CH₃
~20CH-CH₃
~15O-CH₂-CH₃

Note: Predicted chemical shifts are based on typical ranges for the given functional groups.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, Electron Impact (EI) ionization is a common method, which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Table 4: Expected Mass Spectrometry Data for this compound (Electron Impact)

m/zProposed Fragment IonNotes
104[C₅H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
89[M - CH₃]⁺Loss of a methyl radical
75[M - C₂H₅]⁺Loss of an ethyl radical
59[CH₃CH(OH)CH₂]⁺Cleavage of the ether bond
45[CH₃CH₂O]⁺Ethoxy fragment

Note: The fragmentation pattern is a prediction based on the stability of the resulting carbocations and radical species.[12][13][14][15] The relative abundance of the fragments can provide further structural information.

Experimental Protocols

The following sections detail the general procedures for acquiring IR, NMR, and Mass Spectra for a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[16] A single drop of this compound is placed on the surface of one salt plate.[16] The second plate is then carefully placed on top to create a thin, uniform liquid film.[16]

  • Instrument Setup : An FTIR spectrometer is used for analysis. A background spectrum of the empty sample holder is collected to account for atmospheric and instrumental contributions.[17][18]

  • Data Acquisition : The prepared salt plate "sandwich" is placed in the sample holder in the path of the IR beam. The spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[18]

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[19]

    • The solution is transferred into a clean, dry 5 mm NMR tube.[20][21] It is good practice to filter the solution through a small plug of glass wool or a Kimwipe in a pipette to remove any particulate matter.[20][21][22]

    • The tube is capped to prevent evaporation and contamination.[19]

  • Instrument Setup :

    • The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

    • The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

    • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

  • Data Acquisition :

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Mass Spectrometry (MS) Protocol (Electron Impact)
  • Sample Introduction : Since this compound is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[23][24] For GC-MS, the sample is first vaporized and separated from any impurities on a chromatographic column.[24]

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[23][25][26] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Mass Analysis : The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Liquid Sample (this compound) Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Vaporize Sample (e.g., for GC-MS) Sample->Prep_MS IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec IR_Data IR Spectrum (Transmittance vs. Wavenumber) IR_Spec->IR_Data NMR_Data NMR Spectrum (Intensity vs. Chemical Shift) NMR_Spec->NMR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS_Spec->MS_Data Interpretation Structural Elucidation & Confirmation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for obtaining and interpreting spectroscopic data.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Ethoxy-2-propanol (CAS 1569-02-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 1-Ethoxy-2-propanol (CAS 1569-02-4), a widely used solvent. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identification and Physical Properties

This compound, also known as propylene glycol monoethyl ether (PGMEE), is a colorless liquid with a mild, ether-like odor.[1] It is miscible with water and a variety of organic solvents, making it a versatile component in numerous industrial and commercial products, including coatings, cleaners, inks, and adhesives.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H12O2[2]
Molecular Weight 104.15 g/mol [2]
Appearance Colorless liquid[3]
Odor Mild, ether-like[1]
Boiling Point 130.5 - 134.5 °C[3]
Melting Point < -70 °C[3]
Flash Point 40 °C (closed cup)[3]
Autoignition Temperature > 200 °C[3]
Density 0.897 g/cm³ at 20 °C[3]
Vapor Pressure 0.291 - 0.624 PSI at 33.6 - 48.9 °C[3]
Solubility in Water Miscible[1]
log Pow (Octanol/Water Partition Coefficient) 0 at 20 °C[3]

Toxicological Profile

The acute toxicity of this compound is considered to be low via oral, dermal, and inhalation routes of exposure.

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueReference(s)
Oral LD50 Rat>5000 mg/kg[4]
Dermal LD50 Rabbit8100 mg/kg[4][5]
Inhalation LC50 Rat>10 g/L/4h[4]

Hazard Classification and Safety Information

Based on available data, this compound is classified as a flammable liquid and may cause drowsiness or dizziness.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[6]
Specific target organ toxicity — single exposure (Narcotic effects)3H336: May cause drowsiness or dizziness[6]

Precautionary Statements:

  • Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell), P370+P378 (In case of fire: Use appropriate media to extinguish).[3]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[3]

  • Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[7]

Table 4: Occupational Exposure Limits

JurisdictionLimitValueReference(s)
ACGIH (USA)TLV-TWA50 ppm[4]
ACGIH (USA)TLV-STEL200 ppm[4]
Germany (MAK)20 ppm (86 mg/m³)[3]

Experimental Protocols

The acute toxicity data presented in this guide are primarily derived from studies following standardized OECD guidelines. Below are detailed summaries of the methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity

This guideline is designed to assess the adverse effects occurring within a short period after a single oral administration of a substance.

  • Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[8]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%), with free access to laboratory diet and drinking water, except for a brief fasting period before dosing.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.[8]

  • Procedure: A stepwise procedure is used where a small group of animals is dosed at a specific level. The outcome determines the dose for the next group. This continues until the dose causing no mortality and the dose causing mortality in most animals are identified.[8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[8]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential short-term hazards of a substance when applied to the skin.

  • Test Animals: Adult rats, rabbits, or guinea pigs are used, with the albino rabbit being the preferred species.[9]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[9]

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[2][9]

  • Procedure: A limit test is often performed first at a high dose level (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is needed. If toxicity is observed, a full study with multiple dose groups is conducted.[9]

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[9]

  • Pathology: All animals undergo a gross necropsy at the end of the observation period.[9]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the health hazards from short-term exposure to an airborne substance.

  • Test Animals: The preferred species is the rat. Healthy young adult animals are used.[4]

  • Exposure System: Dynamic airflow inhalation exposure systems are used to maintain a controlled and stable concentration of the test substance in the air.[10]

  • Procedure: The guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol. Typically, animals are exposed for a fixed duration (usually 4 hours) to different concentrations of the test substance.[6][10]

  • Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and body weight changes during and after exposure for a 14-day observation period.[10]

  • Pathology: A comprehensive necropsy is performed on all animals at the end of the study.[10]

Mechanism of Toxicity and Metabolism

The primary toxic effect of this compound is central nervous system (CNS) depression, which is a common characteristic of organic solvents.[6] Inhalation of high concentrations can lead to drowsiness and dizziness.[6]

While specific signaling pathways for this compound are not well-documented, the metabolism of glycol ethers, in general, involves oxidation via alcohol and aldehyde dehydrogenases.[11] For propylene glycol ethers, it is believed that the metabolism primarily leads to the formation of propylene glycol and carbon dioxide.[12]

Metabolism cluster_0 Metabolic Pathway of this compound PGEE This compound Metabolite1 Propylene Glycol PGEE->Metabolite1 Alcohol/Aldehyde Dehydrogenase Metabolite2 CO2 Metabolite1->Metabolite2 Further Metabolism

Caption: General metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting an acute toxicity study, integrating the principles of the OECD guidelines.

Acute_Toxicity_Workflow cluster_workflow Acute Toxicity Testing Workflow start Substance Characterization (Purity, Physicochemical Properties) protocol Protocol Design (Species Selection, Dose Levels, Route) start->protocol acclimatization Animal Acclimatization (Minimum 5 days) protocol->acclimatization dosing Dose Administration (Single Dose) acclimatization->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50/LC50 Calculation) necropsy->data_analysis report Final Report data_analysis->report

Caption: A generalized workflow for acute toxicity testing.

Conclusion

This compound (CAS 1569-02-4) is a flammable liquid with low acute toxicity. The primary health hazard associated with acute exposure is CNS depression, leading to drowsiness and dizziness. Standard safety precautions for handling flammable organic solvents, including the use of appropriate personal protective equipment and ensuring adequate ventilation, should be followed. The toxicological data for this compound have been established through standardized experimental protocols, providing a solid foundation for risk assessment in research and development settings.

References

An In-depth Technical Guide to the Solubility of 1-Ethoxy-2-propanol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether or PGEE). This information is critical for the effective application of this versatile solvent in research, development, and manufacturing processes, particularly within the pharmaceutical and chemical industries.

Core Topic: Solubility Profile of this compound

This compound is a colorless liquid with a mild, ether-like odor, valued for its excellent solvency for a wide range of substances, including resins, inks, and adhesives.[1] Its bifunctional nature, possessing both an ether and an alcohol functional group, allows it to be miscible with both polar and non-polar substances.[2] This dual characteristic is fundamental to its utility as a coupling agent and a solvent in diverse formulations.

Solubility in Water

The solubility of this compound in water is a subject of some discrepancy in reported data. While many sources describe it as being completely miscible with water, quantitative studies indicate a high but finite solubility.[1] One source specifies the solubility of this compound in water at 25°C to be 36.6 g/100mL. This suggests that while it is highly soluble, it may not be miscible in all proportions. For practical purposes in most applications, it can be considered freely soluble in water.

Solubility in Organic Solvents

This compound exhibits broad miscibility with a variety of organic solvents. This property is crucial for its use in coatings, cleaners, and as a reaction medium. It is known to be soluble in ethanol and acetone.[3][4]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water2536.6

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility (g/L)
Methanol1575.51
Ethanol899.52
n-Propanol637.69
Isopropanol587.39
n-Butanol512.35
Isobutanol386.01
N,N-Dimethylformamide (DMF)484.76
Tetrahydrofuran (THF)405.33
1,4-Dioxane356.08
Acetone269.42
Acetonitrile247.34
Methyl Acetate175.43
Ethyl Acetate124.88
Toluene37.41

Experimental Protocols

Method 1: Determination of Miscibility (Visual Method)

This method is a qualitative assessment to determine if two liquids are miscible in all proportions.

Protocol:

  • Preparation: A clean, dry test tube is filled with a known volume (e.g., 5 mL) of the first liquid (solvent).

  • Titration: The second liquid (solute, in this case, this compound) is added dropwise to the first liquid, with gentle agitation after each addition.

  • Observation: The mixture is observed for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely used and reliable method for determining the thermodynamic solubility of a substance in a solvent. It is likely the method used to generate the quantitative data in the tables above.

Protocol:

  • Sample Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a flask with a tight-fitting stopper. The use of an excess amount of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can also be used to facilitate the separation of the excess solute from the saturated solution.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

  • Analysis: The concentration of the solute in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Replicates: The experiment is repeated multiple times to ensure the reproducibility of the results.

Visualizations

Logical Relationship: Structure and Solvency

The molecular structure of this compound is key to its broad solvency. The following diagram illustrates the relationship between its structural features and its ability to dissolve various substances.

Logical Relationship: Structure and Solvency of this compound cluster_structure This compound Structure cluster_features Key Structural Features cluster_solvency Resulting Solvency Structure CH3CH2-O-CH2CH(OH)CH3 Ether Ethoxy Group (-O-CH2CH3) (Non-polar character) Alcohol Hydroxyl Group (-OH) (Polar character, H-bonding) NonPolar Solvency for Non-Polar Substances (e.g., oils, resins, hydrocarbons) Ether->NonPolar enables interaction via van der Waals forces Polar Solvency for Polar Substances (e.g., water, alcohols, some salts) Alcohol->Polar enables interaction via hydrogen bonding and dipole-dipole forces BroadSolvency Broad-Spectrum Solvency Profile Experimental Workflow for Solubility Determination (Shake-Flask Method) Start Start: Known amounts of This compound (excess) and solvent Equilibrate Equilibrate at constant temperature with agitation (24-72h) Start->Equilibrate Separate Phase Separation (Settling or Centrifugation) Equilibrate->Separate Separate->Equilibrate Incomplete separation Sample Sample the clear supernatant Separate->Sample Successful separation Analyze Analyze sample concentration (e.g., GC, HPLC) Sample->Analyze Quantify Quantify using a calibration curve Analyze->Quantify End End: Report solubility value Quantify->End

References

Unveiling the Solvent Power: A Technical Guide to the Mechanism of Action of 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Physicochemical and Biological Interactions of a Versatile Propylene Glycol Ether Solvent for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the mechanism of action of 1-Ethoxy-2-propanol (also known as propylene glycol monoethyl ether or PE) as a solvent. This versatile solvent finds extensive application in various industries, including pharmaceuticals, coatings, and electronics, owing to its unique combination of properties. This document elucidates the molecular interactions governing its solvent capabilities, its metabolic fate in biological systems, and detailed experimental protocols for its characterization.

Core Mechanism of Action: An Amphiphilic Nature

The primary mechanism of action of this compound as a solvent stems from its amphiphilic molecular structure . The molecule possesses both a hydrophilic (water-loving) hydroxyl group and a hydrophobic (water-fearing) ether and alkyl backbone. This dual character allows it to effectively dissolve a wide range of substances, from polar compounds to non-polar resins.[1][2]

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar solutes like water, alcohols, and amines. The ether linkage, with its lone pairs of electrons, can also accept hydrogen bonds. The ethyl and propyl groups in its structure contribute to van der Waals forces, facilitating the dissolution of non-polar substances such as oils, greases, and many polymers.[2][3] This ability to engage in a variety of intermolecular forces is the cornerstone of its broad solvency.

Molecular Interactions at Play

The dissolution of a solute in this compound involves the disruption of intermolecular forces within the pure solute and the pure solvent, followed by the formation of new solute-solvent interactions. The key interactions are:

  • Hydrogen Bonding: The hydroxyl group of this compound is the primary site for hydrogen bonding. This is crucial for dissolving polar and protic solutes.

  • Dipole-Dipole Interactions: The ether and hydroxyl groups create a net dipole moment in the molecule, allowing it to interact with other polar molecules.

  • London Dispersion Forces: The alkyl portions of the molecule allow for interactions with non-polar solutes through transient dipoles.

This versatility makes this compound an excellent coupling agent, capable of bringing both water-soluble and oil-soluble components into a single, stable phase.[4][5]

Quantitative Physicochemical Data

A thorough understanding of a solvent's properties requires quantitative data. The following table summarizes key physicochemical parameters for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₁₂O₂[6]
Molecular Weight 104.15 g/mol [6]
CAS Number 1569-02-4[6]
Appearance Colorless liquid[6]
Odor Mild, ether-like[3]
Boiling Point 133 °C[6]
Melting Point -100 °C[6]
Flash Point 40.5 °C (Closed cup)[1]
Density 0.896 g/mL at 20 °C[6]
Viscosity 2.32 mm²/s at 20 °C[6]
Surface Tension 28 dynes/cm[7]
Water Solubility Miscible[2]
Vapor Pressure 9.8 mmHg at 25 °C[6]
Refractive Index 1.407 at 20 °C[8]
Dielectric Constant Not specifically found for this compound. For the similar 1-Methoxy-2-propanol, it is 12.3 at 20°C.[7]

Biological Fate: Metabolism of this compound

When considering applications in drug development and other fields with potential human exposure, understanding the metabolic pathway of this compound is crucial. As a member of the propylene glycol ether (PGE) family, its metabolism primarily occurs in the liver.[1][4] The α-isomers of PGEs, such as this compound, are metabolized differently from the more toxic ethylene glycol ethers.[9]

The principal metabolic pathway involves oxidation of the secondary alcohol group. This process is catalyzed by alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase (ALDH). A minor pathway involves O-dealkylation by cytochrome P450 (CYP) enzymes.[9][10]

Metabolic_Pathway cluster_main_pathway Major Pathway cluster_minor_pathway Minor Pathway This compound This compound Intermediate_Aldehyde 1-Ethoxy-2-propanal (putative) This compound->Intermediate_Aldehyde Alcohol Dehydrogenase (ADH) Propylene_Glycol Propylene Glycol This compound->Propylene_Glycol Cytochrome P450 (O-dealkylation) Ethoxypropionic_Acid 2-Ethoxypropionic Acid Intermediate_Aldehyde->Ethoxypropionic_Acid Aldehyde Dehydrogenase (ALDH) Urinary_Excretion Urinary_Excretion Ethoxypropionic_Acid->Urinary_Excretion Excretion CO2 CO₂ Propylene_Glycol->CO2 Further Metabolism

Metabolic pathway of this compound.

Experimental Protocols

Determination of Kinematic Viscosity using an Ostwald Viscometer

Objective: To measure the kinematic viscosity of this compound.

Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, pipette.

Procedure:

  • Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Pipette a precise volume of this compound into the larger bulb of the viscometer.

  • Place the viscometer in a vertical position in the temperature-controlled water bath and allow it to equilibrate for at least 15 minutes.

  • Using a pipette bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.

  • Release the suction and start the stopwatch simultaneously as the meniscus passes the upper calibration mark.

  • Stop the stopwatch when the meniscus passes the lower calibration mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The viscometer constant is determined by performing the same procedure with a liquid of known viscosity (e.g., water).[5][11]

Protocol for Determining the Solubility of a Polymer

Objective: To determine the solubility of a given polymer in this compound.

Materials: this compound, the polymer of interest, glass vials with screw caps, magnetic stirrer and stir bars, analytical balance.

Procedure:

  • Prepare a series of vials with a known amount of this compound (e.g., 10 mL).

  • Weigh out increasing amounts of the polymer and add to each vial.

  • Add a magnetic stir bar to each vial and seal tightly.

  • Place the vials on a magnetic stirrer and stir at a constant rate at a controlled temperature.

  • Observe the vials periodically for dissolution. The time required for complete dissolution should be noted.

  • If the polymer does not dissolve completely after a prolonged period (e.g., 24-48 hours), the solution is considered saturated.

  • The solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the highest concentration clear solution.[7]

For a more quantitative and thermodynamic understanding of polymer-solvent interactions, the Flory-Huggins interaction parameter (χ) can be determined using techniques like inverse gas chromatography.[12][13]

Experimental_Workflow cluster_viscosity Viscosity Measurement cluster_solubility Polymer Solubility Determination V1 Prepare Viscometer V2 Add this compound V1->V2 V3 Equilibrate Temperature V2->V3 V4 Measure Flow Time V3->V4 V5 Calculate Viscosity V4->V5 end_viscosity Viscosity Data V5->end_viscosity S1 Prepare Solvent & Polymer Samples S2 Mix at Controlled Temperature S1->S2 S3 Observe for Dissolution S2->S3 S4 Determine Solubility S3->S4 end_solubility Solubility Data S4->end_solubility start Start start->V1 start->S1

Workflow for solvent characterization.

Conclusion

This compound's efficacy as a solvent is rooted in its amphiphilic nature, which allows for a diverse range of intermolecular interactions with various solutes. Its metabolism follows a predictable pathway for α-isomers of propylene glycol ethers, leading to less toxic metabolites compared to ethylene glycol ethers. The provided experimental protocols offer a framework for the systematic evaluation of its key solvent properties. This in-depth understanding of its mechanism of action is essential for its safe and effective application in scientific research and industrial development.

References

1-Ethoxy-2-propanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-Ethoxy-2-propanol, a significant solvent with applications across various industries, necessitates a foundational understanding of its core physicochemical properties. This document serves as a technical guide, providing essential data for researchers, scientists, and drug development professionals.

Physicochemical Data Summary

A comprehensive summary of the key quantitative data for this compound is presented below. This information is fundamental for experimental design, chemical synthesis, and formulation development.

PropertyValue
Chemical Formula C5H12O2[1][2][3]
Molecular Weight 104.15 g/mol [1][2][4]
CAS Number 1569-02-4[1]
Density 0.898 g/mL
Refractive Index n/D 1.407
Flash Point 38.5 °C (101.3 °F)
Synonyms Propylene glycol monoethyl ether, 1-Ethoxypropan-2-ol[1][2][3]

Logical Relationship of Core Properties

The following diagram illustrates the logical progression from the chemical's name to its empirical formula and calculated molecular weight.

G cluster_main Name This compound Formula C₅H₁₂O₂ Name->Formula MW Molecular Weight 104.15 g/mol Formula->MW

Caption: Logical flow from chemical name to formula and molecular weight.

References

toxicological profile of 1-Ethoxy-2-propanol for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of 1-Ethoxy-2-propanol for Laboratory Use

Introduction

This compound (also known as Propylene Glycol Ethyl Ether, PGEE) is a colorless, hygroscopic liquid with a mild, ether-like odor.[1] As a member of the P-series (propylene-series) glycol ethers, it is widely used as a solvent in the manufacturing of lacquers, paints, inks, cleaning products, and as an extractant in the pharmaceutical industry.[1] Its amphiphilic nature allows for solubility in both water and various organic solvents.[2] A thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals to ensure its safe handling and use in the laboratory. This guide provides a comprehensive overview of the toxicology of this compound, summarizing key data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. The primary signs of acute intoxication in animals are consistent with the non-specific central nervous system (CNS) depression commonly observed with organic solvents.[3]

Data Presentation: Acute Toxicity

All quantitative data for acute toxicity are summarized in the table below.

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg[4]
LD50Rat (male/female)Oral1,792 mg/kg[5]
LD50Rat (male/female)Oral> 2 mL/kg bw[6]
LC50RatInhalation> 10000 mg/L (4 h)[4]
LC50Rat (male/female)Inhalation> 9.59 mg/L (4 h)[5][6]
LD50RabbitDermal> 5000 mg/kg[4]
LD50Rat (male/female)Dermal> 2,000 mg/kg[5]
Experimental Protocols

Acute Oral Toxicity (Based on OECD Test Guideline 401) The acute oral toxicity is determined by administering the substance in graduated doses to several groups of experimental animals (typically rats), with one dose level per group. The substance is generally administered by gavage to fasted animals. Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days. A post-mortem gross necropsy is performed on all animals. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403) This test assesses the toxicity of a substance upon inhalation. Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period, usually 4 hours.[5] Multiple concentration groups are tested. The animals are then observed for up to 14 days for signs of toxicity and mortality.[5] Endpoints include the LC50 value, clinical observations, and gross pathological findings.

Irritation and Sensitization

The potential of this compound to cause irritation to the skin and eyes, as well as its potential to induce skin sensitization, are critical endpoints for laboratory safety.

Data Presentation: Irritation and Sensitization

TestSpeciesResultGuidelineReference
Skin IrritationRabbitNo skin irritation (4 h exposure)OECD 404[4][5]
Eye IrritationRabbitCauses serious eye irritation-[4]
Eye IrritationRabbitNo eye irritationOECD 405[5]
Skin SensitizationGuinea PigDoes not cause skin sensitizationOECD 406[5]

Note: There are conflicting reports regarding eye irritation. While one study following OECD Guideline 405 reported no irritation[5], another source indicates it causes serious eye irritation[4]. Vapors have also been reported to irritate the eyes.[6] Therefore, appropriate eye protection is crucial.

Experimental Protocols

Skin Corrosion/Irritation (Based on OECD Test Guideline 404) This protocol evaluates the potential for a substance to cause skin irritation. A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on an experimental animal, typically a rabbit. The patch is covered with a gauze dressing for a specified duration, usually 4 hours.[4][5] The skin is then observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Mandatory Visualization: Experimental Workflow for Skin Irritation Testing

G cluster_workflow Experimental Workflow: Skin Irritation (OECD 404) prep Animal Preparation (Rabbit, shaved skin) apply Substance Application (0.5 mL on skin patch) prep->apply expose Occlusive Dressing (4-hour exposure) apply->expose remove Dressing Removal & Substance Cleaning expose->remove observe Observation & Scoring (Erythema & Edema at 1, 24, 48, 72 hrs) remove->observe analyze Data Analysis (Irritation Classification) observe->analyze

Caption: Workflow for the OECD 404 skin irritation test.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.

Data Presentation: Genotoxicity

AssayTest SystemMetabolic ActivationResultGuidelineReference
Bacterial Reverse MutationS. typhimuriumWith and withoutNegativeOECD 471[5]
Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Test Guideline 471) The Ames test is a widely used short-term assay to detect gene mutations.[8] It employs several strains of the bacterium Salmonella typhimurium that carry mutations in the gene required to synthesize the amino acid histidine. These strains cannot grow on a histidine-free medium. The test substance is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 fraction from rat liver).[5] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is counted and compared to a negative control.[8]

Mandatory Visualization: Experimental Workflow for Ames Test

G cluster_workflow Experimental Workflow: Ames Test (OECD 471) cluster_treatment Treatment prep Prepare Bacterial Strains (e.g., S. typhimurium) treat_s9_neg Bacteria + Test Substance (No S9 Mix) prep->treat_s9_neg treat_s9_pos Bacteria + Test Substance (+ S9 Mix) prep->treat_s9_pos plate Plate on Histidine-Deficient Agar Medium treat_s9_neg->plate treat_s9_pos->plate incubate Incubate (e.g., 37°C for 48-72 hrs) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results (Compare to Controls) count->analyze

Caption: Workflow for the OECD 471 bacterial reverse mutation assay.

Specific Target Organ Toxicity (STOT) and Reproductive Toxicity

Single Exposure (STOT-SE): Inhalation of this compound may cause drowsiness and dizziness, indicating an effect on the central nervous system.[5][9][10]

Repeated Exposure (STOT-RE): Limited data is available for repeated exposure toxicity. A 90-day inhalation study in rats was conducted, but specific results beyond maternal toxicity in developmental studies are not detailed in the available literature.[2]

Carcinogenicity: No data is available to assess the carcinogenic potential of this compound.[5] However, long-term studies on glycol ethers suggest they are unlikely to be human carcinogens.[3][7]

Reproductive and Developmental Toxicity: Specific data for this compound is limited. Prenatal developmental toxicity studies in rats and rabbits via inhalation have been conducted.[2] In rats, maternal toxicity (decreased weight gain and food consumption) was observed at the highest dose (2,000 ppm), but no fetal development effects were found.[2] In rabbits, moderate maternal toxicity was seen at the highest dose, and one study indicated a slight increase in the incidence of malformations.[2]

Metabolism

There are no specific metabolism studies available for this compound.[2] However, its metabolic pathway can be inferred by analogy to other P-series glycol ethers. The toxicity of glycol ethers is closely related to their metabolism.[3]

The more toxic E-series (ethylene-based) glycol ethers are metabolized via alcohol dehydrogenase to form alkoxyacetic acids, which are the primary toxicants.[3][11] In contrast, P-series glycol ethers like this compound, which are secondary alcohols, are not metabolized to alkoxypropionic acids.[10]

The likely metabolic pathway involves O-dealkylation by microsomal cytochrome P450 enzymes to form propylene glycol and acetaldehyde.[2][3] Propylene glycol can then enter the tricarboxylic acid (TCA) cycle and be excreted as carbon dioxide, while acetaldehyde is oxidized to acetate.[2][12]

Mandatory Visualization: Putative Metabolic Pathway

G cluster_pathway Putative Metabolic Pathway of this compound cluster_metabolites Putative Metabolic Pathway of this compound parent This compound pg Propylene Glycol parent->pg CYP450 (O-dealkylation) acet Acetaldehyde parent->acet CYP450 (O-dealkylation) tca TCA Cycle (Metabolized to CO2) pg->tca Further Metabolism acetate Acetate acet->acetate Aldehyde Dehydrogenase

Caption: Proposed metabolic pathway for this compound.

Summary and Conclusion for Laboratory Use

This compound possesses a generally low order of toxicity. Key takeaways for laboratory professionals include:

  • Low Acute Toxicity: The substance has low acute toxicity via oral, dermal, and inhalation routes.

  • Irritation Potential: It is not considered a skin irritant, but due to conflicting data and reports of vapor irritation, it should be treated as a potential eye irritant.[4][5][6]

  • CNS Effects: High vapor concentrations can cause drowsiness and dizziness; therefore, work should be conducted in well-ventilated areas or with local exhaust ventilation.[5][9]

  • Genotoxicity: It is not considered mutagenic based on available data.[5]

  • Handling Precautions: Standard laboratory personal protective equipment, including safety glasses or goggles and chemical-resistant gloves, is recommended. Given its flammability, it should be kept away from heat, sparks, and open flames.[6][9]

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the control of residual solvents is a critical aspect of quality control and safety assessment. Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or the manufacture of drug products.[1][2] Since these solvents are not completely removed by practical manufacturing techniques, their levels must be monitored to ensure they do not exceed established safety limits.[1][2] The United States Pharmacopeia (USP) General Chapter <467> provides standardized methods for the identification and quantification of these residual solvents.[1]

1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether) is a solvent that may be used in pharmaceutical manufacturing.[3][4] This document provides detailed application notes and protocols for the analysis of this compound as a potential residual solvent using gas chromatography (GC), a widely used analytical technique for separating and analyzing volatile compounds.[5] The primary method discussed is static headspace gas chromatography (HS/GC) with flame ionization detection (FID), a common and robust technique for this application.[6]

Principle of Headspace Gas Chromatography

Static headspace gas chromatography is a technique used for the analysis of volatile compounds in solid or liquid samples.[6] The sample is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes to partition between the sample matrix and the gaseous phase (the headspace).[6][7] After reaching equilibrium, a portion of the headspace gas is injected into the gas chromatograph.[6]

In the GC system, an inert carrier gas (the mobile phase), such as helium or nitrogen, carries the sample vapor through a column containing the stationary phase.[8] The separation of components is achieved based on their different affinities for the stationary phase. Compounds are then detected as they elute from the column, and the resulting signal is used for quantification.

Experimental Protocols

This section details the methodology for the analysis of this compound as a residual solvent, based on typical procedures for USP <467> compliance.

Sample and Standard Preparation

a. Diluent Selection: The choice of diluent depends on the solubility of the drug substance. Common diluents include water, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

b. Standard Stock Solution: Prepare a stock solution of this compound in the chosen diluent. For example, accurately weigh and dissolve a known amount of this compound to create a concentration of approximately 1000 µg/mL.

c. Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution.[1] A typical concentration range for linearity studies might be from the limit of quantitation (LOQ) up to 120% of the target concentration limit.[2] For example, if the limit for a particular solvent is 500 ppm, linearity could be checked from 10 ppm to 600 ppm.

d. Sample Preparation: Accurately weigh a specific amount of the drug substance (e.g., 100 mg) into a headspace vial. Add a precise volume of the diluent (e.g., 5 mL). Seal the vial immediately.[9]

Instrumentation and Chromatographic Conditions

The following tables summarize typical instrumentation and conditions for the analysis of residual solvents.

Table 1: Gas Chromatography Instrumentation

ComponentSpecification
Gas ChromatographAgilent 8890, Bruker 450-GC, or equivalent, equipped with a flame ionization detector (FID).[1][10]
Headspace SamplerAgilent 7697A, Bruker SHS-40, or equivalent.[1][10]
Data SystemCompass CDS, Agilent MassHunter, or equivalent chromatography software.[1]

Table 2: Headspace Sampler Conditions

ParameterValue
Vial Equilibration Temperature80 °C
Vial Equilibration Time30 - 60 minutes
Transfer Line Temperature110 °C
Injection Volume1 mL
Vial Pressurization10 - 15 psi

Table 3: Gas Chromatograph Conditions

ParameterValue
Column DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent G43 phase.
Carrier Gas Helium or Hydrogen.[11]
Inlet Temperature 140 °C - 250 °C.
Inlet Mode Split (e.g., ratio of 1:5 to 1:20).[12]
Oven Temperature Program Initial: 40 °C, hold for 20 min. Ramp 1: 10 °C/min to 240 °C. Hold at 240 °C for 20 min.
Detector Flame Ionization Detector (FID).
Detector Temperature 250 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (N2 or He) 30 mL/min

Note: The oven temperature program should be optimized based on the specific analytes of interest to ensure adequate separation.[11]

Method Validation

To ensure the reliability and accuracy of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[13] Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks (e.g., resolution > 1.5).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[14]
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met after minor changes to the method.

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of residual solvents using headspace gas chromatography.

G Figure 1: Experimental Workflow for Residual Solvent Analysis cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing A Weigh Drug Substance B Add Diluent A->B D Seal in Headspace Vials B->D C Prepare Calibration Standards C->D E Vial Incubation & Equilibration D->E Load into Autosampler F Headspace Injection E->F G GC Separation F->G H FID Detection G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for residual solvent analysis by HS-GC.

Method Validation Logic

This diagram shows the logical relationship between key method validation parameters, demonstrating how they collectively ensure a reliable analytical method.

G Figure 2: Logical Relationships in Method Validation Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The use of headspace gas chromatography with flame ionization detection provides a robust and reliable method for the quantification of this compound and other residual solvents in pharmaceutical materials. Adherence to established protocols, such as those outlined in USP <467>, and thorough method validation are essential for ensuring the quality and safety of drug products. The methodologies and parameters described in this document serve as a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for 1-Ethoxy-2-propanol as a Cleaning Agent for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 1-Ethoxy-2-propanol as a versatile and effective cleaning agent for a wide range of laboratory equipment. This document outlines the chemical's properties, cleaning efficacy, material compatibility, and detailed protocols for various cleaning applications.

Introduction to this compound

This compound, a member of the propylene glycol ether family, is a colorless liquid with a mild, sweet odor.[1] It is miscible with water and a wide range of organic solvents, making it an excellent choice for cleaning diverse types of contaminants found in a laboratory setting.[1] Its moderate evaporation rate and good solvency for both polar and non-polar substances contribute to its effectiveness as a cleaning agent.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1569-02-4
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Boiling Point 132 °C
Flash Point 40 °C (closed cup)
Density 0.897 g/cm³ at 20 °C
Solubility in Water Miscible
Vapor Pressure 1.3 hPa at 20 °C
Surface Tension ~27 mN/m at 25 °C
Cleaning Efficacy

This compound is an effective solvent for a variety of common laboratory contaminants. Its ability to dissolve both organic and inorganic residues makes it a versatile cleaning agent.

3.1. Organic Residues:

Propylene glycol ethers, including this compound, are effective in dissolving a wide range of organic materials. They are particularly useful for removing:

  • Greases and oils

  • Resins and polymers

  • Many organic synthesis byproducts

While specific quantitative data for this compound is limited, studies on similar propylene glycol ethers in precision cleaning applications demonstrate their high efficacy in removing organic films and residues.

3.2. Biological Materials:

  • DNA/RNA: A study on propylene glycol as a preservative for insect DNA suggests its compatibility with nucleic acids, implying it can be used in cleaning procedures where DNA removal is desired without harsh degradation that might interfere with subsequent analyses in the lab environment.[2][3]

  • Proteins: Its solvency for organic molecules suggests it can aid in the removal of proteinaceous residues, particularly when used in conjunction with detergents or enzymatic cleaners.

3.3. Inorganic Salts:

This compound's miscibility with water makes it useful in formulations for removing inorganic salt deposits. Aqueous solutions of this compound can help to dissolve salt residues while the organic component can aid in wetting the surface and lifting other contaminants.

Material Compatibility

Proper material selection is crucial when using any solvent. The following table summarizes the compatibility of this compound with common laboratory materials.

MaterialCompatibilityNotes
Glass ExcellentNo effect.
Stainless Steel ExcellentNo effect.
Polypropylene (PP) GoodSome swelling may occur with prolonged exposure. Testing is recommended.
Polycarbonate (PC) FairMay cause crazing or cracking under stress. Not recommended for long-term exposure.[4]
Polytetrafluoroethylene (PTFE) ExcellentNo effect.
Polyetheretherketone (PEEK) ExcellentNo effect.
Viton® (FKM) GoodMinor to moderate swelling may occur.[5]
Silicone Fair to PoorSignificant swelling and degradation can occur. Not recommended.

Experimental Protocols

Protocol 1: General Cleaning of Glassware

This protocol is suitable for the routine cleaning of laboratory glassware such as beakers, flasks, and graduated cylinders.

Workflow Diagram:

G cluster_pre Pre-Cleaning cluster_cleaning Cleaning cluster_post Post-Cleaning pre_rinse Pre-rinse with Deionized Water prepare Prepare 50% (v/v) this compound in DI Water pre_rinse->prepare Initial residue removal immerse Immerse or fill glassware prepare->immerse sonicate Sonicate for 15-30 minutes (optional) immerse->sonicate scrub Scrub with appropriate brush sonicate->scrub rinse_di Rinse thoroughly with DI Water (3x) scrub->rinse_di rinse_final Final rinse with high-purity solvent (e.g., Acetone) rinse_di->rinse_final dry Dry in oven or air dry rinse_final->dry

Caption: Workflow for general glassware cleaning.

Materials:

  • This compound

  • Deionized (DI) water

  • Laboratory detergent (optional)

  • Appropriate brushes

  • Ultrasonic bath (optional)

  • Drying oven

Procedure:

  • Pre-rinse: Rinse the glassware with DI water to remove any loose contaminants.

  • Prepare Cleaning Solution: Prepare a 50% (v/v) solution of this compound in DI water. For stubborn organic residues, a small amount of laboratory detergent can be added.

  • Immersion/Filling: Immerse smaller items in the cleaning solution. For larger items, fill them with the solution.

  • Sonication (Optional): For heavily soiled items or complex shapes, place the glassware in an ultrasonic bath containing the cleaning solution and sonicate for 15-30 minutes.

  • Scrubbing: Use a suitable brush to scrub all surfaces of the glassware.

  • Rinsing: Rinse the glassware thoroughly with DI water at least three times.

  • Final Rinse (Optional): For applications requiring high cleanliness, perform a final rinse with a high-purity, volatile solvent like acetone to remove any remaining water and organic traces.

  • Drying: Dry the glassware in an oven (ensure temperature compatibility with any markings) or allow it to air dry in a clean environment.

Protocol 2: Cleaning of Stainless Steel Equipment

This protocol is designed for cleaning stainless steel surfaces and components of laboratory equipment.

Workflow Diagram:

G cluster_prep Preparation cluster_clean Cleaning cluster_final Final Steps disassemble Disassemble components (if applicable) wipe_initial Wipe with dry, lint-free cloth disassemble->wipe_initial prepare Prepare 70% (v/v) this compound in DI Water wipe_initial->prepare apply Apply solution with lint-free wipe prepare->apply wipe_clean Wipe surface in a single direction apply->wipe_clean rinse Wipe with DI water-dampened cloth wipe_clean->rinse dry Dry with a clean, dry, lint-free cloth rinse->dry reassemble Reassemble components dry->reassemble

Caption: Workflow for cleaning stainless steel equipment.

Materials:

  • This compound

  • Deionized (DI) water

  • Lint-free wipes

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Preparation: If applicable, disassemble the equipment to access all surfaces. Perform an initial wipe with a dry, lint-free cloth to remove loose debris.

  • Prepare Cleaning Solution: Prepare a 70% (v/v) solution of this compound in DI water.

  • Application: Moisten a clean, lint-free wipe with the cleaning solution.

  • Wiping: Wipe the stainless steel surfaces in a single direction to avoid re-contaminating cleaned areas. For stubborn residues, allow the solution to sit for a few minutes before wiping.

  • Rinsing: Use a new lint-free wipe dampened with DI water to remove any residual cleaning solution.

  • Drying: Thoroughly dry the surfaces with a clean, dry, lint-free cloth.

  • Reassembly: Reassemble the equipment components.

Protocol 3: Residue Analysis (Quality Control)

This protocol outlines a general procedure for verifying the cleanliness of a surface after using this compound. This is a crucial step in applications sensitive to trace contaminants.

Workflow Diagram:

G cluster_sampling Sampling cluster_analysis Analysis cluster_result Result rinse Rinse surface with high-purity solvent collect Collect rinse solvent rinse->collect concentrate Concentrate sample (if necessary) collect->concentrate inject Inject into analytical instrument (e.g., GC-MS) concentrate->inject analyze Analyze for residual this compound and contaminants inject->analyze compare Compare to blank and acceptance criteria analyze->compare

Caption: Workflow for residue analysis after cleaning.

Materials:

  • High-purity solvent for extraction (e.g., hexane, methanol)

  • Vials for sample collection

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Sampling: After the cleaning and drying steps, rinse a defined area of the cleaned surface with a known volume of a high-purity solvent.

  • Collection: Collect the rinse solvent in a clean vial.

  • Sample Preparation: If necessary, concentrate the sample by evaporating a portion of the solvent under a gentle stream of nitrogen.

  • Analysis: Inject the sample into a suitable analytical instrument. For volatile and semi-volatile organic residues, GC-MS is often the method of choice.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra for peaks corresponding to this compound and any potential contaminants. Compare the results to a blank solvent injection and pre-defined acceptance criteria for cleanliness.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Always work in a well-ventilated area or under a fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste this compound and its solutions as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: The information provided in these application notes is for guidance only. Users should always perform their own tests to determine the suitability of this compound for their specific applications and materials. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for the Detection of 1-Ethoxy-2-propanol in Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the detection and quantification of 1-Ethoxy-2-propanol in air samples. The primary method detailed is based on collection using solid sorbent tubes followed by analysis using Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Introduction

This compound, a member of the propylene glycol ether family, is utilized as a solvent in various industrial applications, including in paints, coatings, and cleaning agents.[1] Monitoring its concentration in the air is crucial for assessing workplace exposure and ensuring safety. This document outlines the established methodologies for its detection, providing detailed protocols for sample collection, preparation, and analysis.

Analytical Method Overview

The most common approach for determining the concentration of this compound in air involves active sampling by drawing a known volume of air through a solid sorbent tube to trap the analyte. The trapped compound is then chemically desorbed and the resulting solution is analyzed by Gas Chromatography.

Key Analytical Techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantification of organic compounds.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Provides a higher degree of certainty in identification through the analysis of the compound's mass spectrum.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound. Data for some parameters are derived from methods for structurally similar propylene glycol ethers and should be validated for this compound in the user's laboratory.

ParameterValueMethodSource
Limit of Detection (LOD) ~0.93 µg per sampleGC-FIDOSHA Method for Ethyl 3-ethoxypropionate[4]
Reliable Quantitation Limit (RQL) ~20 ppb (for 1-Methoxy-2-propanol)GC-FIDOSHA Method 99[5]
Recommended Air Volume 10 LActive SamplingOSHA Method 99[5]
Recommended Sampling Rate 0.1 L/minActive SamplingOSHA Method 99[5]
Desorption Efficiency To be determined experimentally for each lot of sorbentSolvent DesorptionGeneral Guidance[6]
Primary Quantitation Ion (m/z) 45GC-MSNIST[3][7]
Secondary Quantitation Ions (m/z) 59, 31GC-MSNIST[3][7]

Experimental Protocols

Air Sampling

This protocol is based on OSHA Method 99 for propylene glycol monomethyl ethers.[5]

Materials:

  • Personal sampling pump, calibrated to ±5% of the recommended flow rate.

  • Solid sorbent sampling tubes (coconut shell charcoal, 100 mg/50 mg sections).

  • Flexible, non-crimpable tubing.

  • Tube holder.

Procedure:

  • Calibrate the personal sampling pump with a representative sorbent tube in line.

  • Immediately before sampling, break the ends of the charcoal tube.

  • Connect the sampling tube to the sampling pump with the smaller sorbent section acting as the back-up and positioned closest to the pump.

  • Attach the sampling tube to the worker's breathing zone.

  • Sample a known volume of air, typically 10 liters, at a flow rate of 0.1 L/min.

  • After sampling, cap the ends of the tube and label it with the sample details.

  • Prepare a blank tube by breaking the ends and immediately capping it without drawing air through it.

  • Store and ship the samples to the laboratory for analysis. Refrigeration is recommended to minimize sample loss.

Sample Preparation (Solvent Desorption)

Materials:

  • 2-mL vials with PTFE-lined caps.

  • Desorbing solution: 95% Methylene Chloride / 5% Methanol (v/v). An internal standard can be added for improved quantitation.

  • Micropipettes.

  • Vortex mixer or shaker.

Procedure:

  • Carefully remove the front and back sorbent sections of the charcoal tube and place them in separate 2-mL vials.

  • Add 1.0 mL of the desorbing solution to each vial.

  • Immediately cap the vials to prevent evaporation.

  • Agitate the vials for 30 minutes to ensure complete desorption of the analyte.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

Instrumentation (GC-FID):

  • Column: A capillary column suitable for the separation of polar compounds, such as a DB-5 (60-m x 0.32-mm i.d., 1.0 µm df) or equivalent.[4]

  • Injector Temperature: 200°C[4]

  • Detector Temperature: 220°C[4]

  • Oven Temperature Program: 100°C initial temperature.[4] The exact program should be optimized to achieve good separation of this compound from other components.

  • Carrier Gas: Helium or Nitrogen.

Instrumentation (GC-MS):

  • Follow the GC conditions above.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Scan Range: Acquire data over a mass range that includes the characteristic ions of this compound (e.g., m/z 30-150).

  • Quantitation: Use selected ion monitoring (SIM) for the primary and secondary ions (m/z 45, 59, and 31) for enhanced sensitivity and selectivity.[3][7]

Procedure:

  • Inject a 1-µL aliquot of the desorbed sample solution into the GC.

  • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which is determined by analyzing a standard solution.

  • For GC-MS analysis, confirm the identity of the peak by comparing its mass spectrum to a reference spectrum.[3][7]

  • Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

Determination of Desorption Efficiency

It is crucial to determine the desorption efficiency for each new batch of sorbent tubes.

Procedure:

  • Spike a known amount of this compound onto a set of sorbent tubes (front section).

  • Allow the tubes to equilibrate overnight.

  • Desorb and analyze the spiked tubes using the same procedure as the field samples.

  • The desorption efficiency (DE) is calculated as the amount of analyte recovered divided by the amount of analyte spiked, expressed as a percentage.

  • Correct the analytical results of the field samples by dividing the measured concentration by the desorption efficiency.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis Analysis Pump Calibrated Personal Pump SorbentTube Charcoal Sorbent Tube Pump->SorbentTube Draws Air Sampling Sample Collection (10 L at 0.1 L/min) SorbentTube->Sampling Desorption Solvent Desorption (95:5 CH2Cl2:MeOH) Sampling->Desorption Vial Sample Vial Desorption->Vial GC Gas Chromatography (GC-FID or GC-MS) Vial->GC Data Data Analysis (Quantification) GC->Data

Caption: Overview of the analytical workflow for this compound.

gc_analysis_logic Start Inject Sample into GC Separation Separation on Capillary Column Start->Separation Detection Detection Separation->Detection FID Flame Ionization Detector (FID) Detection->FID  GC-FID MS Mass Spectrometer (MS) Detection->MS  GC-MS Quant_FID Quantification by Peak Area vs. Calibration Curve FID->Quant_FID Ident_MS Identification by Mass Spectrum MS->Ident_MS Quant_MS Quantification by Selected Ion Monitoring Ident_MS->Quant_MS

Caption: Logical flow for GC analysis of this compound.

References

Application Notes and Protocols for 1-Ethoxy-2-propanol as a Solvent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 1-Ethoxy-2-propanol as a versatile solvent for a range of resins and polymers in a research setting. Its favorable properties, including good solvency for both polar and non-polar substances, make it a suitable choice for various applications, from coatings to the formulation of polymer-based drug delivery systems.[1][2][3][4]

Properties of this compound

This compound, also known as propylene glycol ethyl ether (PGEE), is a colorless liquid with a mild, ether-like odor.[1][4] It is completely miscible with water and a number of organic solvents, making it an excellent coupling agent.[1][2][3] Its bifunctional nature, containing both an ether and an alcohol group, accounts for its broad solvency.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂O₂--INVALID-LINK--
Molecular Weight 104.15 g/mol --INVALID-LINK--
Boiling Point 131-133 °C--INVALID-LINK--
Density 0.896 g/cm³ at 20°C--INVALID-LINK--
Flash Point 40.5 °C (Closed Cup)--INVALID-LINK--
Viscosity 2.32 mm²/s at 20 °C--INVALID-LINK--
Water Solubility 36.6 g/100 mL at 25 °C--INVALID-LINK--

Table 2: Hansen Solubility Parameters of this compound

Hansen Solubility Parameters (HSP) are a useful tool for predicting the solubility of a polymer in a solvent. The principle is that "like dissolves like," and solvents with HSP values close to those of a polymer are more likely to dissolve it.

ParameterValue (MPa½)
δD (Dispersion) 15.4
δP (Polar) 6.3
δH (Hydrogen Bonding) 6.0

Source: Adapted from literature values. Note that some sources may have slight variations.

Applications in Resin and Polymer Dissolution

This compound is an effective solvent for a wide variety of resins, including acrylics, epoxies, and polyurethanes.[1][2][3] The following sections provide detailed protocols for the dissolution of these polymers.

Acrylic Resins

This compound serves as a good solvent for acrylic resins, making it suitable for the preparation of coatings, adhesives, and inks.[1][3] Its evaporation rate allows for good flow and leveling of acrylic-based formulations.

This protocol describes a general procedure for dissolving a solid acrylic resin in this compound to create a stock solution for coatings or film casting.

Materials:

  • Solid acrylic resin (e.g., polymethyl methacrylate - PMMA)

  • This compound

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Balance

Procedure:

  • Weigh the desired amount of solid acrylic resin and place it into the beaker or flask.

  • Add the calculated volume of this compound to achieve the target concentration. For example, for a 20% (w/v) solution, add 80 mL of solvent to 20 g of resin.

  • Place the beaker or flask on the magnetic stirrer and add the stir bar.

  • Begin stirring at a moderate speed to create a vortex without splashing.

  • If necessary, gently heat the solution to 40-50°C to aid dissolution. Caution: this compound is flammable; use a well-ventilated area and avoid open flames.

  • Continue stirring until the resin is completely dissolved, which may take from 30 minutes to several hours depending on the molecular weight and form of the resin.

  • Once dissolved, allow the solution to cool to room temperature.

  • Store the solution in a sealed container.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_completion Completion weigh_resin 1. Weigh Acrylic Resin add_solvent 2. Add this compound weigh_resin->add_solvent Target Concentration stir 3. Stir at Room Temperature add_solvent->stir heat 4. Gently Heat (Optional) stir->heat If dissolution is slow cool 5. Cool to Room Temperature stir->cool Resin Fully Dissolved heat->stir store 6. Store Solution cool->store

Workflow for Acrylic Resin Dissolution
Epoxy Resins

Propylene glycol ethers, including this compound, are used in solvent mixtures to dissolve high molecular weight epoxy resins for coatings and adhesives.[5] A co-solvent, such as an aromatic hydrocarbon, is often used to enhance the dissolution process.

This protocol is adapted from a patented method for dissolving macromolecular epoxy resins using a mixed solvent system containing a propylene glycol ether.[5]

Materials:

  • Solid epoxy resin (e.g., bisphenol A diglycidyl ether based)

  • This compound

  • Aromatic hydrocarbon solvent (e.g., xylene or toluene)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the reflux apparatus in a fume hood.

  • Prepare a mixed solvent of this compound and an aromatic hydrocarbon. A weight ratio of aromatic hydrocarbon to propylene glycol ether between 0.5 and 3 is suggested.[5] For example, a 1:1 ratio by weight.

  • Add the mixed solvent to the round-bottom flask.

  • Begin stirring and heat the solvent to 45-55°C.[5]

  • Gradually add the solid epoxy resin to the heated solvent while stirring.

  • Increase the temperature to initiate reflux and continue stirring.

  • Maintain reflux and stirring for 0.5 to 1 hour, or until the epoxy resin is completely dissolved.[5]

  • Once dissolution is complete, turn off the heat and allow the solution to cool to room temperature while continuing to stir.

  • Store the epoxy resin solution in a sealed, appropriate container.

G cluster_setup Apparatus Setup cluster_process Dissolution Process cluster_final Final Steps setup_reflux 1. Assemble Reflux Apparatus prepare_solvent 2. Prepare Mixed Solvent setup_reflux->prepare_solvent heat_solvent 3. Heat Solvent to 45-55°C prepare_solvent->heat_solvent add_resin 4. Add Epoxy Resin heat_solvent->add_resin reflux 5. Reflux and Stir (0.5-1 hr) add_resin->reflux cool_solution 6. Cool to Room Temperature reflux->cool_solution Complete Dissolution store_solution 7. Store Solution cool_solution->store_solution

Workflow for Epoxy Resin Dissolution
Polyurethane Resins

This compound and other propylene glycol ethers are utilized in the formulation of polyurethane coatings, often as coalescing solvents in polyurethane dispersions (PUDs) or as a component of the solvent system in two-component (2K) polyurethane systems.[5][6]

This protocol outlines a general procedure for preparing a 2K polyurethane clear coat using a polyol resin and a polyisocyanate curing agent, with this compound as a solvent.

Materials:

  • Hydroxyl-functional polyol resin (e.g., acrylic or polyester polyol)

  • Polyisocyanate curing agent (e.g., based on HDI or IPDI)

  • This compound

  • Other co-solvents as needed (e.g., esters, ketones)

  • Mixing vessel

  • Mechanical or magnetic stirrer

  • Balance

Procedure:

  • In the mixing vessel, add the polyol resin.

  • Add this compound and any other co-solvents to the polyol resin to adjust the viscosity. The amount of solvent will depend on the desired application viscosity.

  • Stir the mixture until it is homogeneous.

  • Just before application, add the stoichiometric amount of the polyisocyanate curing agent to the polyol solution. The NCO:OH ratio is typically around 1.1:1.

  • Mix the components thoroughly for a few minutes until the mixture is uniform.

  • The formulation is now ready for application. Be mindful of the pot life of the mixture, as the viscosity will increase as the curing reaction proceeds.

G cluster_partA Part A Preparation cluster_partB Part B Addition cluster_finalmix Final Mixing add_polyol 1. Add Polyol Resin add_solvent 2. Add this compound add_polyol->add_solvent Viscosity Adjustment mix_A 3. Mix to Homogeneity add_solvent->mix_A add_isocyanate 4. Add Polyisocyanate mix_A->add_isocyanate Just before use mix_final 5. Thoroughly Mix add_isocyanate->mix_final apply 6. Ready for Application mix_final->apply Mind Pot Life

Workflow for 2K Polyurethane Formulation

Application in Drug Delivery Systems

The solvent casting technique is a common method for preparing polymer films for drug delivery applications.[7] This method involves dissolving a polymer and a drug in a suitable solvent, casting the solution onto a substrate, and evaporating the solvent to form a drug-loaded film.[7] Given its favorable safety profile compared to some other glycol ethers and its ability to dissolve a wide range of polymers, this compound is a potential solvent for this application, particularly for biodegradable polyesters like polylactic-co-glycolic acid (PLGA).

Experimental Protocol: Solvent Casting of a Drug-Loaded Polymer Film

This protocol provides a general method for preparing a drug-eluting polymer film using the solvent casting technique with this compound as the solvent.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glass vials

  • Magnetic stirrer and stir bars

  • Casting surface (e.g., Teflon-coated dish or glass plate)

  • Leveling table

  • Drying oven or vacuum oven

Procedure:

  • Prepare a polymer solution by dissolving the desired amount of polymer in this compound in a glass vial with magnetic stirring. The concentration will depend on the desired film thickness and solution viscosity.

  • In a separate vial, dissolve the API in a small amount of this compound.

  • Once both are fully dissolved, add the API solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Place the casting surface on a leveling table to ensure a uniform film thickness.

  • Pour the polymer-drug solution onto the casting surface.

  • Allow the solvent to evaporate in a controlled environment. This can be done at ambient temperature in a fume hood, or in a drying oven at a slightly elevated temperature (e.g., 40-50°C) to expedite the process. Note: Ensure the temperature is well below the boiling point of the solvent to avoid bubble formation.

  • Once the film is completely dry (typically after 24-48 hours), carefully peel it from the casting surface.

  • The resulting drug-loaded film can then be cut into the desired size for further analysis or use.

G cluster_solution_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying and Recovery dissolve_polymer 1. Dissolve Polymer in Solvent mix_solutions 3. Mix Polymer and API Solutions dissolve_polymer->mix_solutions dissolve_api 2. Dissolve API in Solvent dissolve_api->mix_solutions pour_solution 4. Pour onto Level Surface mix_solutions->pour_solution evaporate_solvent 5. Evaporate Solvent pour_solution->evaporate_solvent peel_film 6. Peel Dried Film evaporate_solvent->peel_film cut_film 7. Cut Film to Size peel_film->cut_film

Workflow for Solvent Casting of Drug-Loaded Films

References

Application Notes: The Utility of 1-Ethoxy-2-propanol in Research-Grade Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1-Ethoxy-2-propanol (also known as Propylene Glycol Ethyl Ether or EP) is a versatile glycol ether widely utilized in the formulation of coatings and inks.[1] Its bifunctional nature, possessing both an ether and an alcohol group, allows it to be miscible with both polar and non-polar substances. This characteristic makes it an exceptional solvent for a wide array of resins, including epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes.[2][3] For researchers, this compound serves as a critical component for fine-tuning the rheological properties and performance of experimental formulations.[4] It is often considered a safer alternative to some ethylene oxide-based glycol ethers due to its lower toxicity profile.[1][4]

2. Key Performance Attributes in Formulations

  • Solvency and Resin Compatibility: this compound's primary function is as a solvent. Its excellent solvency power ensures that resins, binders, and pigments are effectively dissolved and dispersed, leading to a homogeneous and stable mixture.[5][6] This is crucial for achieving consistent and reproducible results in a research setting.

  • Flow and Leveling Control: In surface coatings, it acts as a flow and leveling agent, which helps in the smooth application of paints and varnishes.[2][5] This ensures the formation of a uniform, defect-free film, a critical factor when evaluating the aesthetic and protective properties of a new coating.[4]

  • Coalescing Agent: In water-borne latex coatings, this compound functions as an effective coalescent, facilitating the fusion of polymer particles during the drying process to form a continuous film.[3][5] This is vital for developing coatings with optimal durability, gloss, and adhesion.[5]

  • Drying Time Regulation: The moderate evaporation rate of this compound is a key attribute.[1] In printing inks, it helps to prevent premature drying on the press while ensuring a controlled drying rate on the substrate to prevent defects like bleeding or smudging.[4][7] This control is essential for developing high-resolution printing applications.

  • Viscosity Modification: It is used to adjust and control the viscosity of ink and coating formulations.[7] This allows researchers to optimize the formulation for various application techniques, from spray and brush applications to advanced methods like inkjet printing.[7][8]

3. Applications in Research

  • Water-Based and Solvent-Based Coatings: Used to formulate a wide variety of experimental paints and varnishes, studying effects on film hardness, gloss, adhesion, and chemical resistance.[3][4]

  • Inkjet Ink Formulation: A key solvent in developing inks for digital printing, including printed electronics, where stability, jetting performance, and adhesion to non-porous substrates are critical research areas.[7] Its properties help achieve the required low viscosity (typically 1-25 cP) and surface tension (25-50 mN/m) for successful printing.[8]

  • Flexographic and Screen Printing Inks: Utilized to control viscosity and solvent evaporation rates, which is crucial for achieving sharp print definition and consistent ink transfer in these printing processes.[3][4]

Physicochemical and Specification Data

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1569-02-4[4][5][9]
Molecular Formula C5H12O2[9]
Molecular Weight 104.15 g/mol [9][10]
Appearance Colorless, clear liquid[1][5]
Odor Mild, ether-like[1]
Boiling Point 132 °C[11]
Melting Point < -70 °C[12]
Flash Point 40 - 42 °C (Closed Cup)[11][12]
Density 0.895 - 0.900 g/cm³ at 20°C[5]
Viscosity ~3.262 - 4.498 mm²/s (kinematic)[12]
Refractive Index 1.405 - 1.409[11]
Solubility in Water Completely miscible[3]
Vapor Pressure 10 hPa at 23.85 °C[11]

Table 2: Representative Specifications for High-Purity Grade this compound

ParameterSpecificationApplication AreaSource(s)
Purity ≥ 99.0%General Coatings, Printed Electronics[5][7]
Water Content ≤ 0.100%General Coatings, Printed Electronics[5][7]
Acidity (as Acetic Acid) ≤ 0.0100%General Coatings, Printed Electronics[5][7]
Color (APHA) ≤ 10General Coatings[5]

Experimental Protocols

The following protocols provide a generalized framework for researchers to formulate and evaluate coatings and inks using this compound.

Protocol 1: Formulation of a Model Water-Based Acrylic Coating

  • Objective: To prepare a simple water-based acrylic latex paint to serve as a basis for evaluating the performance of this compound as a coalescing agent.

  • Materials & Equipment:

    • Acrylic latex emulsion

    • Pigment dispersion (e.g., Titanium Dioxide)

    • Thickener (e.g., HEC)

    • Defoamer

    • This compound

    • Deionized water

    • High-speed disperser/mixer, laboratory scale, beakers, weighing balance.

  • Procedure:

    • In a suitably sized beaker, add the acrylic latex emulsion and begin gentle agitation.

    • Slowly add the pigment dispersion, defoamer, and any other additives while mixing.

    • In a separate container, pre-dilute the thickener with deionized water as per the supplier's recommendation.

    • Slowly add the diluted thickener to the main batch under continuous agitation until the desired initial viscosity is reached. This is the "let-down" stage.

    • Add the precisely weighed amount of this compound to the batch. Common starting points are 3-8% by weight based on latex solids.

    • Continue mixing for an additional 15-20 minutes to ensure homogeneity.

    • Measure and record the final pH and viscosity. Allow the formulation to equilibrate for 24 hours before performance testing.

Protocol 2: Evaluation of Coating Performance

  • Objective: To assess the impact of this compound on the physical properties of a formulated coating.

  • Film Application:

    • Use a drawdown bar (wet film applicator) to apply the coating onto standardized test panels (e.g., glass, steel, or Leneta charts) at a consistent wet film thickness (e.g., 75 µm).

  • Drying Time Measurement (ASTM D1640):

    • Place the freshly coated panel in a controlled environment (e.g., 25°C, 50% relative humidity).

    • Periodically touch the film lightly with a finger to determine the "set-to-touch" time.

    • Place a small square of cotton on the film, press down with a specified weight for a set time, and invert. The "tack-free" time is when no cotton adheres.

    • The "dry-through" time is determined when a weighted needle or thumb pressure no longer leaves an imprint on the film.

  • Viscosity Measurement (ASTM D2196):

    • Use a rotational viscometer (e.g., Brookfield type) to measure the viscosity of the liquid coating.

    • Ensure the sample is at a constant temperature (25°C).[13]

    • Select a spindle and speed that provides a reading in the mid-range of the instrument's scale.[13]

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).[13]

  • Film Hardness (Pencil Hardness Test - ASTM D3363):

    • After the film has cured for a specified time (e.g., 7 days), place the test panel on a firm, flat surface.[13]

    • Starting with a softer pencil (e.g., 2B), hold it at a 45° angle and push it firmly against the film.[13]

    • Progressively use harder pencils (HB, F, H, 2H, etc.) until a pencil either scratches or gouges the film.

    • The hardness is reported as the grade of the hardest pencil that does not damage the film.[13]

  • Specular Gloss (ASTM D523):

    • Use a glossmeter calibrated with a standard.[13]

    • Place the meter on a smooth area of the cured film and record the gloss reading at a specified angle (e.g., 60° for semi-gloss or 20° for high-gloss).[13]

Safety and Handling Protocols

This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[14][15][16]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[12][17] Use an explosion-proof ventilation system.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., rubber or neoprene).[14]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[14]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[12][14]

  • Storage: Store in a cool, dry, well-ventilated, fireproof area in tightly closed containers.[12][15] Keep separated from strong oxidants and strong acids.[12][16]

  • Spill Response: In case of a spill, remove all ignition sources.[12] Collect leaking liquid in sealable containers and absorb the remainder with inert material.[12]

Visualizations

experimental_workflow cluster_formulation 1. Formulation Stage cluster_application 2. Application Stage cluster_testing 3. Testing & Evaluation F1 Select Resins & Pigments F2 Weigh & Add Components (Latex, Pigment, etc.) F1->F2 F3 Add this compound (Let-down Stage) F2->F3 F4 Mix to Homogeneity F3->F4 A1 Apply Coating to Substrate F4->A1 T1 Measure Viscosity (Liquid) F4->T1 A2 Cure/Dry Film under Controlled Conditions A1->A2 T2 Measure Drying Time A2->T2 T3 Test Film Hardness A2->T3 T4 Measure Gloss A2->T4 D Analyze Data & Report Findings T2->D T3->D T4->D

Caption: Workflow for Coating Formulation and Evaluation.

logical_relationships cluster_properties Properties of this compound cluster_effects Influence on Formulation cluster_outcomes Final Coating/Ink Attributes P1 Excellent Solvency E1 Resin & Pigment Dispersion P1->E1 P2 Moderate Evaporation Rate E4 Drying Time Control P2->E4 P3 Good Water Miscibility E3 Coalescence Aid (Water-Based) P3->E3 P4 Viscosity Reduction E2 Viscosity Control P4->E2 O1 Improved Film Formation & Uniformity E1->O1 O4 Sharp Print Definition E1->O4 O2 Enhanced Flow & Leveling E2->O2 O3 Optimized Adhesion & Durability E3->O3 E4->O1 E4->O4

Caption: Influence of this compound Properties.

References

Application Notes and Protocols for 1-Ethoxy-2-propanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-ethoxy-2-propanol as a versatile reagent in a variety of chemical transformations. The following sections outline key reactions, including esterification, etherification (Williamson ether synthesis), oxidation, and bromination. While specific quantitative data for every reaction with this compound is not always available in published literature, the provided protocols are based on well-established chemical principles and data from analogous structures, offering a robust starting point for experimental design.

Esterification of this compound

This compound can be readily esterified to form 1-ethoxy-2-propyl acetate, a valuable solvent and intermediate. The reaction can be effectively carried out with acetic anhydride or acetyl chloride. The following protocol is based on the highly analogous esterification of 1-methoxy-2-propanol, which is expected to have similar reactivity.

Quantitative Data for Esterification of Alkoxypropanols

The following table summarizes typical reaction conditions and yields for the esterification of a closely related substrate, 1-methoxy-2-propanol, which can be used as a reference for optimizing the esterification of this compound.

ParameterValueReference Compound
Reactants Acetic Anhydride, 1-Methoxy-2-propanol1-Methoxy-2-propanol
Catalyst Solid Acid Catalyst (e.g., Amberlyst-15)1-Methoxy-2-propanol
Temperature 70-150 °C1-Methoxy-2-propanol
Reactant Molar Ratio 1:1 to 1.5:1 (Alcohol:Acid)1-Methoxy-2-propanol
Typical Yield High (quantitative with continuous water removal)1-Methoxy-2-propanol
Experimental Protocol: Synthesis of 1-Ethoxy-2-propyl acetate

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine (or another suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-ethoxy-2-propyl acetate.

  • Purify the product by distillation if necessary.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound + Pyridine + DCM addition Add Acetic Anhydride at 0°C reagents->addition stir Stir at RT (2-4h) addition->stir quench Quench with H2O stir->quench extract Extract with Ether quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry (MgSO4) wash->dry evaporate Evaporate dry->evaporate distill Distillation evaporate->distill product 1-Ethoxy-2-propyl acetate distill->product

Caption: Workflow for the esterification of this compound.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a new ether linkage.

General Reaction Conditions for Williamson Ether Synthesis
ParameterGeneral Conditions
Base Sodium hydride (NaH), Potassium hydride (KH), Sodium metal (Na)
Alkylating Agent Primary alkyl halides (e.g., CH₃I, CH₃CH₂Br)
Solvent Aprotic polar solvents (e.g., THF, DMF)
Temperature Room temperature to reflux
Typical Yield 50-95% (lab scale)[1]
Experimental Protocol: Synthesis of 1-Ethoxy-2-methoxypropane

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the resulting alkoxide solution to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1-ethoxy-2-methoxypropane.

Williamson_Ether_Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up cluster_purification Purification reagents This compound + NaH in THF deprotonation Stir at RT (30 min) reagents->deprotonation addition Add CH3I at 0°C deprotonation->addition stir Stir at RT (12-16h) addition->stir quench Quench with NH4Cl stir->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4) wash->dry evaporate Evaporate dry->evaporate distill Distillation evaporate->distill product 1-Ethoxy-2-methoxypropane distill->product

Caption: Workflow for the Williamson ether synthesis.

Oxidation of this compound

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-ethoxy-2-propanone. A variety of oxidizing agents can be used for this transformation.

General Reaction Conditions for Oxidation of Secondary Alcohols
ParameterGeneral Conditions
Oxidizing Agent Pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄/acetone), Swern oxidation, Dess-Martin periodinane
Solvent Dichloromethane (for PCC), Acetone (for Jones), DMSO/DCM (for Swern)
Temperature 0 °C to room temperature
Typical Yield Generally high (>80%)
Experimental Protocol: Synthesis of 1-Ethoxy-2-propanone using PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel with a pad of silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1-ethoxy-2-propanone.

  • Purify the product by distillation if necessary.

Oxidation_Workflow cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification reagents This compound + PCC in DCM stir Stir at RT (2-4h) reagents->stir dilute Dilute with Ether stir->dilute filter Filter through Silica dilute->filter evaporate Evaporate filter->evaporate distill Distillation evaporate->distill product 1-Ethoxy-2-propanone distill->product

Caption: Workflow for the oxidation of this compound.

Bromination of this compound

The hydroxyl group of this compound can be substituted with a bromine atom using reagents like phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism.

General Reaction Conditions for Bromination with PBr₃
ParameterGeneral Conditions
Reagent Phosphorus tribromide (PBr₃)
Solvent Dichloromethane, Diethyl ether, or neat
Temperature 0 °C to room temperature
Typical Yield Moderate to high, depending on the substrate
Experimental Protocol: Synthesis of 1-Ethoxy-2-bromopropane

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice-cold water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-ethoxy-2-bromopropane by distillation.

Bromination_Workflow cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification reagents This compound in Ether addition Add PBr3 at 0°C reagents->addition stir Stir at 0°C to RT (3-4h) addition->stir quench Pour into Ice-Water stir->quench wash Wash with H2O, NaHCO3, Brine quench->wash dry Dry (MgSO4) wash->dry evaporate Evaporate dry->evaporate distill Distillation evaporate->distill product 1-Ethoxy-2-bromopropane distill->product

Caption: Workflow for the bromination of this compound.

References

Application Notes and Protocols for Safe Handling of 1-Ethoxy-2-propanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions, handling protocols, and emergency procedures for the use of 1-Ethoxy-2-propanol in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Introduction

This compound (also known as Propylene Glycol Ethyl Ether, PGEE) is a flammable liquid and vapor with a characteristic ether-like odor.[1] It is a versatile solvent used in various applications, including coatings, cleaners, inks, and adhesives.[1] While it has low toxicity, improper handling can lead to health and safety hazards.[1] This document outlines the necessary precautions for its safe use in research and development settings.

Hazard Identification and Health Effects

This compound is classified as a flammable liquid and may cause serious eye irritation and drowsiness or dizziness.[2][3]

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[4]

  • Acute Effects:

    • Inhalation: May cause respiratory tract irritation, drowsiness, and dizziness.[4][5]

    • Eye Contact: Causes serious eye irritation, which may include redness and burning.[2][4][6] It is also a lachrymator, a substance that can cause tearing.[2]

    • Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful if absorbed through the skin.[4]

    • Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation with symptoms like nausea and vomiting.[4]

  • Chronic Effects: No specific data on long-term exposure is readily available.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1569-02-4
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol [7]
Appearance Colorless liquid[5][8]
Odor Ether-like
Boiling Point 132 °C[9][10]
Melting Point -100 °C[7][9]
Flash Point 40 °C (104 °F) - 42 °C (107.6 °F)[8][9][10]
Auto-ignition Temperature 255 °C (491 °F) - 287 °C (548.6 °F)[5][7]
Vapor Pressure 9.8 - 14 hPa at 20-56 °C[5][7]
Relative Density 0.896 (water = 1)[5][7]
Solubility in Water Miscible
Explosive Limits 1.3 - 12.0 vol% in air[7]
Exposure Limits
OrganizationTWASTEL
ACGIH 50 ppm200 ppm (Skin)[11]
MAK (Germany) 20 ppm (86 mg/m³)[7][8]-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Experimental Protocol: Safe Handling of this compound

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[8]

  • Use a certified chemical fume hood for all operations involving heating, potential for aerosol generation, or handling of large quantities.[12]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][11]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][6][8]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., rubber or neoprene).[4]

    • Wear a lab coat or chemical-resistant apron to prevent skin contact.[4]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[6][11]

3. Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before using the chemical.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing vapors or mist.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][7][8]

  • Use only non-sparking tools.[4][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Keep containers tightly closed when not in use.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[3][8]

4. Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[3][4]

  • Store in a flammables-area in a tightly closed container.[2][6]

  • Store locked up.[4][8]

  • Keep separated from strong oxidants and strong acids.[2][8][11]

5. Spill and Emergency Procedures:

  • Small Spills:

    • Eliminate all ignition sources.[7]

    • Ventilate the area.[8]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, dry earth).[7]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Dike the spill to prevent it from entering drains or waterways.[7]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][11]

6. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Waste is classified as hazardous.[2]

  • Dispose of contents and container to an approved waste disposal plant.[4][11]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response ReadSDS Read SDS AssessRisks Assess Risks ReadSDS->AssessRisks PrepPPE Prepare PPE AssessRisks->PrepPPE PrepWorkArea Prepare Work Area AssessRisks->PrepWorkArea HandlingChem Handle Chemical in Fume Hood PrepWorkArea->HandlingChem Storage Store Properly HandlingChem->Storage Decontaminate Decontaminate Work Area Storage->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste Spill Spill Occurs EvacuateArea EvacuateArea Spill->EvacuateArea ControlSpill ControlSpill Spill->ControlSpill Exposure Exposure Occurs FirstAid FirstAid Exposure->FirstAid SeekMedical SeekMedical Exposure->SeekMedical

Caption: Workflow for the safe handling of this compound.

HazardPrevention cluster_hazards Hazards of this compound cluster_controls Control Measures cluster_outcome Flammability Flammability SafePractices Safe Work Practices (No Ignition Sources, Grounding) Flammability->SafePractices HealthHazards Health Hazards EngControls Engineering Controls (Fume Hood, Ventilation) HealthHazards->EngControls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) HealthHazards->PPE SafeWork Safe Working Environment EngControls->SafeWork PPE->SafeWork SafePractices->SafeWork

Caption: Relationship between hazards and control measures.

References

Application Note: Determination of 1-Ethoxy-2-propanol Concentration in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PE), is a versatile solvent utilized in a wide range of industrial and commercial applications.[1][2][3] Its bifunctional nature, containing both an ether and an alcohol functional group, allows it to be miscible with both polar and non-polar substances.[2] This property makes it an effective solvent for various resins, including epoxies, acrylics, and polyurethanes.[2] Consequently, it is a common ingredient in the manufacturing of lacquers, paints, inks, cleaning products, and leather finishes.[4] It also serves as an extractant in the pharmaceutical industry and as a flow-regulating solvent in agricultural and adhesive products.[1][4]

Given its widespread use, the accurate determination of this compound concentration in various solutions is critical for quality control, formulation development, and regulatory compliance. This application note provides detailed protocols for the quantitative analysis of this compound, with a primary focus on Gas Chromatography (GC), a robust and widely adopted technique for this purpose.

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography is the preferred analytical method for the quantification of this compound and related glycol ethers due to its high accuracy and the relative ease of sample preparation.[5] The technique separates volatile compounds in a sample based on their partitioning between a stationary phase within a column and a mobile gaseous phase. A Flame Ionization Detector (FID) is commonly used for quantification, offering high sensitivity for organic compounds.

Quantitative Data Summary

The performance of the GC method for the determination of propylene glycol ethers, including this compound, is summarized in the table below.

ParameterValueReference
Limit of Quantification (LOQ)0.5 mg/m³ (for air samples of 40 L)[6]
Precision (Relative Standard Deviation)4.2% to 4.6%[6]
Recovery93%[6]
Linearity (Correlation Coefficient)> 0.997 (for related glycol ethers)[7]
Experimental Protocol: GC-FID Analysis

This protocol details the steps for determining the concentration of this compound in a liquid solution using Gas Chromatography with Flame Ionization Detection (GC-FID) and an internal standard.

1. Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., OV-101 or BP-1).[8]

  • Reagents:

    • This compound (≥95% purity) for standard preparation.

    • 1-Hexanol (Internal Standard).[6]

    • Dichloromethane (Chromatographic Grade).

    • Methanol (Chromatographic Grade).[6]

  • Gases: Helium (carrier gas), Hydrogen, and compressed air (for FID), all of high purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Desorbing Solution: Prepare a mixture of dichloromethane and methanol. A common mixture for related glycol ethers is 85% methylene chloride and 15% methanol (v/v).[9]

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of 1-hexanol and dissolve it in the desorbing solution to a final concentration of approximately 1 mg/mL.

  • This compound Stock Standard Solution (Approx. 1 mg/mL): Accurately weigh about 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the desorbing solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock standard solution with the desorbing solution. A typical calibration range for related compounds is from approximately 2 µg/mL to 700 µg/mL.[7] To each calibration standard, add a constant amount of the Internal Standard stock solution. For example, add 100 µL of the 1 mg/mL IS stock solution to each 10 mL of the calibration standards.

3. Sample Preparation

  • Accurately pipette a known volume of the sample solution into a volumetric flask.

  • Add the same constant amount of the Internal Standard stock solution as used for the calibration standards.

  • Dilute to the mark with the desorbing solution. The dilution factor should be chosen so that the final concentration of this compound falls within the range of the calibration curve.

  • Transfer an aliquot of the prepared sample to an autosampler vial for GC analysis.

4. GC-FID Operating Conditions

ParameterCondition
Column Fused silica capillary, e.g., 50 m x 0.22 mm ID, 0.75 µm film thickness BP-1
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Detector (FID) Temperature 300 °C
Oven Temperature Program Initial: 50 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C. Hold for 5 min.
Injection Volume 1 µL
Split Ratio 50:1

Note: These conditions are a general guideline and may need to be optimized for specific instrumentation and sample matrices.

5. Data Analysis and Quantification

  • Inject the prepared calibration standards and sample solutions into the GC system.

  • Identify the peaks for this compound and the internal standard (1-hexanol) based on their retention times.

  • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of this compound for each standard.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the peak area ratio for the unknown sample.

  • Use the regression equation to calculate the concentration of this compound in the prepared sample solution.

  • Account for the initial dilution to determine the final concentration in the original sample.

Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Desorbing Solution (DCM/Methanol) B Prepare Internal Standard (IS) Stock Solution A->B C Prepare this compound Stock Standard B->C D Create Calibration Standards (Dilute Stock + Add IS) C->D G Inject Standards & Sample into GC-FID D->G E Take Aliquot of Unknown Sample F Add IS & Dilute with Desorbing Solution E->F F->G H Acquire Chromatograms G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Construct Calibration Curve I->J K Quantify Concentration in Sample J->K

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Alternative and Complementary Analytical Methods

While GC-FID is the primary method, other techniques can be employed for the analysis of this compound or related compounds, depending on the sample matrix and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating biomolecules and other organic compounds.[10] It has been used to determine the distribution of alcohol ethoxylates.[11] An HPLC method could potentially be developed for this compound, likely using a C18 column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[10][11] Detection could be achieved with a refractive index detector (RID) or a low-wavelength UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton NMR spectroscopy has the potential for both the identification and quantification of propylene glycol and other chemicals in fluids.[5] A key advantage of NMR is that it often requires minimal to no sample pretreatment.[5] It could serve as a confirmatory technique or for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For complex matrices where interferences are a concern, GC-MS provides higher selectivity and definitive identification.[5] The mass spectrum of this compound can be used for positive identification, complementing the quantitative data from GC-FID.[12]

Logical Relationship of Analytical Methods

Methods cluster_primary Primary Method cluster_confirmatory Confirmatory / Alternative Methods Analyte This compound in Solution GC Gas Chromatography (GC-FID) Analyte->GC Quantification HPLC HPLC-RID/UV (Non-volatile Matrix) Analyte->HPLC Alternative NMR NMR Spectroscopy (Structural Confirmation) Analyte->NMR Alternative GCMS GC-Mass Spectrometry (High Selectivity) GC->GCMS Confirmation

Caption: Selection logic for analytical methods for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield in 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields when using 1-Ethoxy-2-propanol as a solvent.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or nonexistent product yield is a common issue that can arise from several factors. Follow this systematic guide to diagnose and resolve the problem.

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: Systematically vary the reaction temperature. For instance, in esterification reactions, increasing the temperature from 333 K to 363 K can accelerate the reaction rate. However, be aware that for some reversible reactions, higher temperatures may not significantly change the equilibrium yield.[1][2]

  • Incorrect Reactant Stoichiometry: The molar ratio of reactants can significantly impact the conversion of the limiting reagent.

    • Solution: Titrate the molar ratio of your reactants. For example, in the esterification of a propylene glycol ether with acetic acid, increasing the molar ratio of the acid to the alcohol from 1:1 to 3:1 has been shown to significantly improve the conversion of the alcohol.[1][2]

  • Catalyst Inactivity or Inappropriate Loading: The choice and amount of catalyst are critical for many reactions.

    • Solution: Ensure your catalyst is active and used at an optimal concentration. For acid-catalyzed reactions like esterification, a catalyst loading of around 10 wt% has been found to be effective. Increasing the catalyst loading beyond a certain point may not lead to a significant increase in yield and could complicate purification.[1][2]

  • Presence of Water: this compound is miscible with water, and the presence of moisture can be detrimental to water-sensitive reactions, such as those involving organometallics or strong bases.

    • Solution: Use anhydrous grade this compound or dry the solvent using appropriate molecular sieves before use.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction in nucleophilic substitution reactions, such as the Williamson ether synthesis, is elimination.

    • Solution: To minimize elimination reactions, particularly when using strong bases, it is preferable to use a primary alkyl halide as the electrophile.[3][4] Sterically hindered bases can also favor elimination over substitution.[5]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_temp Verify Reaction Temperature start->check_temp check_ratio Analyze Reactant Molar Ratios check_temp->check_ratio check_catalyst Evaluate Catalyst Activity and Loading check_ratio->check_catalyst check_water Assess Water Content in Solvent check_catalyst->check_water check_side_reactions Investigate Potential Side Reactions check_water->check_side_reactions optimize Systematically Optimize Conditions check_side_reactions->optimize optimize->start Unsuccessful, Re-evaluate solution Improved Yield optimize->solution Successful

Caption: A stepwise approach to troubleshooting low reaction yields.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall isolated yield.

Common Impurities and Mitigation Strategies:

  • Elimination Byproducts (e.g., Alkenes): In reactions like the Williamson ether synthesis, a strong base can promote an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[4][6]

    • Solution: Whenever possible, design your synthesis to use a primary alkyl halide. If a secondary alkyl halide is necessary, consider using a less hindered base or a lower reaction temperature to favor the SN2 pathway.[3][7]

  • Products from Solvent Participation: The hydroxyl group in this compound can potentially act as a nucleophile under certain conditions, leading to unwanted byproducts.

    • Solution: If solvent participation is suspected, consider switching to a non-reactive solvent with similar properties.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the final product mixture.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to ensure the reaction has gone to completion. If the reaction stalls, revisit the troubleshooting steps for low yield.

Logical Flow for Minimizing Impurities:

impurity_minimization start Impurities Detected in Product identify_impurity Identify Impurity Structure (e.g., via MS, NMR) start->identify_impurity is_elimination Is it an elimination byproduct? identify_impurity->is_elimination is_solvent_adduct Is it a solvent-derived byproduct? is_elimination->is_solvent_adduct No modify_substrate Use Primary Alkyl Halide / Less Hindered Base is_elimination->modify_substrate Yes is_starting_material Is it unreacted starting material? is_solvent_adduct->is_starting_material No change_solvent Select a Non-nucleophilic Solvent is_solvent_adduct->change_solvent Yes is_starting_material->start No, Re-evaluate optimize_reaction Re-optimize Reaction Conditions (see Low Yield Guide) is_starting_material->optimize_reaction Yes pure_product Pure Product Obtained modify_substrate->pure_product change_solvent->pure_product optimize_reaction->pure_product

Caption: A decision tree for addressing product impurities.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the this compound solvent during workup?

A1: this compound has a relatively high boiling point (132 °C) and is water-miscible, which can make its removal challenging. Here are a few strategies:

  • Aqueous Extraction: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction multiple times to ensure complete removal of the product from the aqueous phase.

  • Azeotropic Distillation: In some cases, an azeotrope can be formed to facilitate the removal of a component. For instance, water can form an azeotrope with alkoxyacetones to aid in their separation from the corresponding 1-alkoxy-2-propanol.[8] While a specific azeotrope for this compound for removal purposes is not widely documented, exploring co-distillation with a suitable entrainer could be a viable strategy.

  • Vacuum Distillation: If your product is non-volatile and thermally stable, the this compound can be removed under reduced pressure.

Q2: What is the optimal temperature range for reactions in this compound?

A2: The optimal temperature is highly dependent on the specific reaction being performed. However, the high boiling point of this compound allows for a wide range of temperatures to be explored. For the esterification of a similar propylene glycol ether, reaction temperatures between 333 K (60 °C) and 363 K (90 °C) were investigated, with higher temperatures leading to a faster reaction rate.[1][2] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific transformation.

Q3: Can I use strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) in this compound?

A3: No, it is not recommended to use strong, reactive bases like NaH or NaNH₂ directly with this compound. The solvent has a free hydroxyl group that will be deprotonated by such strong bases, consuming the base and generating hydrogen gas, which can be a safety hazard. If a strong base is required, consider protecting the hydroxyl group of the solvent first, or more practically, choose an aprotic solvent that is compatible with the base.

Q4: How does the polarity of this compound affect my reaction?

A4: this compound is a polar, protic solvent. Its polarity can influence reaction rates, particularly for nucleophilic substitution reactions. Polar solvents can stabilize charged intermediates and transition states, which can accelerate SN1 reactions. For SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents. The protic nature of this compound can potentially slow down SN2 reactions by solvating the nucleophile through hydrogen bonding.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Propylene Glycol Methyl Ether Acetate (PMA) from the Esterification of Propylene Glycol Monomethyl Ether (PM) and Acetic Acid (AA)[1][2]

ParameterConditionsPM Conversion / PMA Yield (%)
Temperature PM:AA = 1:3, 10 wt% catalyst78% (at 333 K, 343 K, 353 K, 363 K)
Molar Ratio (PM:AA) 353 K, 10 wt% catalyst1:1 -> ~65%
1:2 -> ~72%
1:3 -> ~78%
1:4 -> ~79%
Catalyst Loading PM:AA = 1:3, 353 K5 wt% -> ~70%
8 wt% -> ~75%
10 wt% -> ~78%
12 wt% -> ~79%

Note: This data is for a closely related propylene glycol ether and serves as a representative example of how reaction parameters can be optimized.

Experimental Protocols

Protocol 1: Representative Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and a primary alkyl halide using a moderately strong base in this compound.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydroxide (1.2 eq)

  • Primary alkyl halide (1.1 eq)

  • Anhydrous this compound

  • Standard laboratory glassware for reaction under inert atmosphere, heating, and workup.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the alcohol and anhydrous this compound.

  • Carefully add powdered sodium hydroxide to the solution at room temperature.

  • Heat the mixture to 60-80 °C and stir for 1-2 hours to facilitate the formation of the alkoxide.

  • Cool the reaction mixture to room temperature and add the primary alkyl halide dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Representative Acid-Catalyzed Esterification

This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol in this compound using a solid acid catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • Amberlyst-15 (or similar acidic resin) (10 wt% of total reactant mass)

  • This compound (if used as a co-solvent)

  • Standard laboratory glassware for reaction with heating and a Dean-Stark trap (optional, for water removal).

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add the carboxylic acid, the alcohol, and this compound (if necessary to ensure solubility).

  • Add the acidic resin to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap or by analytical techniques (TLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the acidic resin and wash it with a small amount of the reaction solvent or ethyl acetate.

  • Combine the filtrate and washings.

  • Remove the solvent and excess alcohol under reduced pressure.

  • If necessary, dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining carboxylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by distillation or column chromatography.

References

purification of 1-Ethoxy-2-propanol from experimental mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-ethoxy-2-propanol from experimental mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The synthesis of this compound is typically achieved through the base-catalyzed reaction of propylene oxide with ethanol.[1][2] During this process, several impurities can be formed or remain from the starting materials. The most common impurities include:

  • 2-Ethoxy-1-propanol: An isomer of the desired product.

  • Ethanol: Unreacted starting material.

  • Propylene oxide: Unreacted starting material.

  • Dipropylene glycol ethyl ether: A byproduct formed from the reaction of this compound with another molecule of propylene oxide.

Q2: My final product is contaminated with a compound that has a very similar boiling point. How can I separate them?

A2: Contamination with the isomer 2-ethoxy-1-propanol is a common issue due to its boiling point being very close to that of this compound. Simple distillation is often insufficient for this separation. To achieve high purity, a fractional distillation with a column that has a high number of theoretical plates is recommended. Careful control of the reflux ratio is crucial to enhance separation efficiency.

Q3: I am having trouble removing water from my this compound sample. What do you recommend?

Q4: My distillation is proceeding very slowly, and I am not getting good separation. What could be the problem?

A4: Slow distillation and poor separation can be caused by several factors. Here are some common issues and their solutions:

  • Inadequate Heating: Ensure the heating mantle is set to a temperature that allows for a steady boiling rate without causing bumping.

  • Poor Insulation: The distillation column should be well-insulated to maintain the temperature gradient necessary for efficient fractionation. Wrapping the column with glass wool or aluminum foil can help.

  • Flooding: This occurs when the vapor flow rate is too high, causing liquid to be carried up the column. This can be observed as a large amount of liquid in the column. Reduce the heating to decrease the boil-up rate.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q5: How can I confirm the purity of my final this compound product?

A5: Gas chromatography with a flame ionization detector (GC-FID) is an excellent method for determining the purity of this compound and quantifying any residual impurities.[4] By comparing the peak areas in the chromatogram, the percentage of each component can be calculated. It is important to develop a GC method with a suitable column and temperature program to achieve good separation of all potential impurities.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C5H12O2104.15132
2-Ethoxy-1-propanolC5H12O2104.15~130
EthanolC2H6O46.0778.4
Propylene OxideC3H6O58.0834
Dipropylene Glycol Ethyl EtherC8H18O3162.22~190

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol outlines the procedure for purifying this compound from a mixture containing unreacted starting materials and byproducts.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

  • Insulating material (e.g., glass wool)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to provide a large surface area for vapor-liquid equilibrium.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column to minimize heat loss to the surroundings.

  • Heating: Begin heating the flask gently. Observe the mixture and adjust the heating rate to maintain a slow, steady boiling.

  • Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor moving up the column. This process allows for the separation of components based on their boiling points.

  • Fraction Collection:

    • First Fraction (Low-boiling impurities): The temperature at the top of the column will initially be close to the boiling point of the most volatile impurity (propylene oxide, ~34°C), followed by ethanol (~78.4°C). Collect this fraction in a separate receiving flask until the temperature begins to rise sharply.

    • Intermediate Fraction: As the temperature rises towards the boiling point of this compound, there may be a small intermediate fraction containing a mixture of components. It is advisable to collect this in a separate flask.

    • Main Fraction (this compound): When the temperature stabilizes at the boiling point of this compound (~132°C), change to a clean receiving flask to collect the purified product.

    • Final Fraction (High-boiling impurities): Once the majority of the this compound has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities like dipropylene glycol ethyl ether. Stop the distillation before these impurities distill over.

  • Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (Protocol 2).

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., a wax-type column)

GC Conditions (Example):

ParameterValue
Column DB-Wax (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Temperature 250°C
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.
Carrier Gas Helium or Nitrogen
Flow Rate 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Sample Preparation: Dilute a small amount of the purified this compound sample in a suitable solvent (e.g., ethanol or dichloromethane).

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times (which should be determined by injecting standards of the pure compounds). Calculate the area percentage of each peak to determine the purity of the sample.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_mixture Crude Product Mixture Propylene Oxide Propylene Oxide Base-Catalyzed Reaction Base-Catalyzed Reaction Propylene Oxide->Base-Catalyzed Reaction Ethanol Ethanol Ethanol->Base-Catalyzed Reaction This compound This compound Base-Catalyzed Reaction->this compound 2-Ethoxy-1-propanol 2-Ethoxy-1-propanol Base-Catalyzed Reaction->2-Ethoxy-1-propanol Unreacted Ethanol Unreacted Ethanol Base-Catalyzed Reaction->Unreacted Ethanol Unreacted Propylene Oxide Unreacted Propylene Oxide Base-Catalyzed Reaction->Unreacted Propylene Oxide Dipropylene Glycol Ethyl Ether Dipropylene Glycol Ethyl Ether Base-Catalyzed Reaction->Dipropylene Glycol Ethyl Ether Purification_Workflow cluster_fractions Collected Fractions Crude Mixture Crude Mixture Fractional Distillation Fractional Distillation Crude Mixture->Fractional Distillation Low Boilers (Propylene Oxide, Ethanol) Low Boilers (Propylene Oxide, Ethanol) Fractional Distillation->Low Boilers (Propylene Oxide, Ethanol) Main Fraction Main Fraction Fractional Distillation->Main Fraction High Boilers (DPGEE) High Boilers (DPGEE) Fractional Distillation->High Boilers (DPGEE) Purity Analysis (GC-FID) Purity Analysis (GC-FID) Purified this compound Purified this compound Purity Analysis (GC-FID)->Purified this compound Main Fraction->Purity Analysis (GC-FID) Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem Poor Separation Poor Separation Problem->Poor Separation Slow Distillation Slow Distillation Problem->Slow Distillation Product Contaminated Product Contaminated Problem->Product Contaminated Increase Column Efficiency Increase Column Efficiency Poor Separation->Increase Column Efficiency Adjust Reflux Ratio Adjust Reflux Ratio Poor Separation->Adjust Reflux Ratio Check Heating & Insulation Check Heating & Insulation Slow Distillation->Check Heating & Insulation Check for Flooding Check for Flooding Slow Distillation->Check for Flooding Verify Thermometer Placement Verify Thermometer Placement Product Contaminated->Verify Thermometer Placement

References

Technical Support Center: Stabilizing 1-Ethoxy-2-propanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-Ethoxy-2-propanol solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems associated with the storage and use of this compound.

Issue IDProblemPotential Cause(s)Recommended Action(s)
EP-01 Discoloration (Yellowish Tinge) or Strong Odor in the Solution Oxidative degradation of the solvent.[1]1. Do not use the solvent for critical applications. 2. Test for the presence of peroxides (see Experimental Protocol EP-A). 3. If peroxides are present, refer to your institution's safety guidelines for peroxide-forming solvents for disposal procedures. 4. For future prevention, ensure storage under an inert atmosphere (e.g., nitrogen) and away from light and heat.[1]
EP-02 Inconsistent Experimental Results 1. Solvent degradation leading to impurities. 2. Water absorption due to improper storage (hygroscopic nature).[1]1. Verify the purity of the this compound using Gas Chromatography (see Experimental Protocol EP-B). 2. If purity is compromised, obtain a fresh bottle of the solvent. 3. Always use a dry, inert gas to blanket the solvent after use to prevent moisture ingress.
EP-03 Visible Crystal Formation or Precipitate in the Solution Formation of solid degradation products or peroxides.CAUTION: Do not move or open the container if crystalline solids are observed around the cap, as this may indicate the formation of explosive peroxides. 1. Immediately contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. 2. Do not attempt to test or handle the solvent.
EP-04 Positive Peroxide Test Autoxidation of the ether linkage in the presence of oxygen.[2]1. If peroxide levels are above your institution's safety limit, do not use the solvent. 2. Consult your EHS office for proper disposal procedures for peroxidized solvents. 3. For future prevention, add a stabilizer such as Butylated Hydroxytoluene (BHT) to fresh solvent (see FAQ section).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is autoxidation, a reaction with atmospheric oxygen that forms peroxides.[2] This process is accelerated by exposure to light and heat.[3] The ether linkage in this compound is susceptible to this oxidation, which can lead to the formation of unstable and potentially explosive peroxide compounds.

Q2: How can I prevent peroxide formation in my this compound solutions?

A2: To inhibit peroxide formation, you should:

  • Store Properly: Keep the solvent in a tightly sealed, air-impermeable, light-resistant container (e.g., an amber glass bottle).[4] Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[5][6] A recommended storage temperature is 2-8°C.[7]

  • Use an Inert Atmosphere: After each use, flush the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Add a Stabilizer: For long-term storage, consider adding an antioxidant stabilizer like Butylated Hydroxytoluene (BHT).[4] A typical concentration for BHT is in the range of 10-100 ppm.

Q3: What is Butylated Hydroxytoluene (BHT) and how does it work as a stabilizer?

A3: Butylated Hydroxytoluene (BHT) is a phenolic antioxidant that prevents the autoxidation of organic materials.[2] It functions as a free-radical scavenger, terminating the chain reactions that lead to the formation of peroxides.[2] By donating a hydrogen atom to peroxy radicals, BHT forms stable products and prevents further degradation of the solvent.[4]

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the storage conditions and usage. A general guideline is:

  • Unopened containers from the manufacturer: Check the expiration date.

  • Opened containers: Test upon opening and then periodically, for example, every 3-6 months. Test before any distillation or evaporation procedure.[3]

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, you should avoid contact with strong oxidizing agents, (strong) acids, and (strong) bases.[8] For storage containers, while steel and stainless steel are suitable, materials to avoid include certain plastics and rubbers that may degrade and contaminate the solvent.[8]

Quantitative Data on Storage and Stability

The following table provides a summary of key stability-related data for this compound and a qualitative comparison of storage with and without a stabilizer.

Table 1: Thermal Stability of Propylene Glycol Ethers

Propylene Glycol EtherCAS NumberAutoignition Temperature (°C)
Propylene Glycol Methyl Ether (PGME)107-98-2287
This compound (PGEE) 1569-02-4 255
Propylene Glycol n-Butyl Ether (PGBE)5131-66-8260
Data sourced from a comparative guide on the thermal stability of propylene glycol ethers.[9]

Table 2: Illustrative Effect of BHT Stabilizer on Peroxide Formation

Storage Time (Months)Peroxide Concentration (ppm) - UnstabilizedPeroxide Concentration (ppm) - Stabilized with BHT (50 ppm)
0< 1< 1
65 - 15< 2
1215 - 40< 5
24> 50< 10
This table provides an illustrative example of the expected trend in peroxide formation. Actual values will vary based on storage conditions (light, heat, oxygen exposure).

Experimental Protocols

EP-A: Semi-Quantitative Peroxide Test using Test Strips

Objective: To semi-quantitatively determine the concentration of peroxides in a this compound sample.

Materials:

  • Peroxide test strips (e.g., MQuant® or QUANTOFIX® with a range of 0-100 ppm).[10][11]

  • Sample of this compound.

  • Distilled water.

  • Glass rod or pipette.

Methodology:

  • Dip the test strip into the this compound sample for 1 second.

  • Withdraw the strip and allow the solvent to evaporate completely from the test pad.

  • Apply one drop of distilled water to the test pad.[12]

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad with the color scale provided with the test strips to determine the peroxide concentration in mg/L (ppm).[10]

EP-B: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify potential volatile degradation products.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13][14]

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1000 µg/mL.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

    • Detector Temperature (FID): 280°C

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (compared to a reference standard).

    • Calculate the area of all peaks in the chromatogram.

    • Determine the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[15]

Visualizations

Degradation_Pathway cluster_conditions Accelerating Conditions Oxygen Oxygen (Air) Radical Solvent Radical Oxygen->Radical Light Light (UV) Light->Radical Heat Heat Heat->Radical EP This compound EP->Radical + Initiator Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + RH (another solvent molecule)

Caption: Autoxidation pathway of this compound leading to peroxide formation.

Experimental_Workflow Start Obtain this compound Sample Visual_Inspection Visually Inspect for Discoloration/Solids Start->Visual_Inspection Peroxide_Test Perform Peroxide Test (EP-A) Visual_Inspection->Peroxide_Test Decision Peroxides > Safety Limit? Peroxide_Test->Decision Use Safe to Use Decision->Use No Dispose Contact EHS for Disposal Decision->Dispose Yes Logical_Relationship cluster_storage Proper Storage Conditions Cool Cool Environment Solvent_Stability Increased Solvent Stability (Reduced Peroxide Formation) Cool->Solvent_Stability Dark Dark (Light-Resistant Container) Dark->Solvent_Stability Sealed Tightly Sealed Sealed->Solvent_Stability Inert Inert Atmosphere Inert->Solvent_Stability Stabilizer Addition of Stabilizer (e.g., BHT) Stabilizer->Solvent_Stability

References

common experimental issues with 1-Ethoxy-2-propanol as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethoxy-2-propanol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with this solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving inconsistent yields and unexpected byproducts. What could be the issue with my this compound?

Several factors related to the solvent could be contributing to these issues. The most common culprits are the presence of peroxides, water contamination, or inherent impurities in the solvent grade used. Peroxides can initiate unwanted side reactions, while water can interfere with moisture-sensitive reagents.

Q2: I've heard that ethers can form explosive peroxides. Is this a concern with this compound?

Yes, this is a critical safety concern. This compound can form unstable and potentially explosive peroxides upon exposure to air and light.[1][2][3] It is crucial to test for the presence of peroxides, especially in older solvent containers or those that have been opened multiple times.

Q3: How can I test for the presence of peroxides in my this compound?

A common qualitative test involves using potassium iodide. A positive test, indicating the presence of peroxides, is the formation of a yellow to brown color. For more precise measurements, quantitative methods are recommended.

Q4: My experiment is highly sensitive to water. Is this compound a suitable solvent?

While this compound is miscible with water, it is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] For moisture-sensitive applications, it is essential to use an anhydrous grade of the solvent and to handle it under an inert atmosphere.

Q5: What are the primary chemical incompatibilities of this compound?

This compound can react violently with strong oxidizing agents.[3][5] It may also generate flammable and/or toxic gases when combined with alkali metals, nitrides, and other strong reducing agents.[2][3] It is incompatible with strong acids.[6]

Troubleshooting Guides

Issue 1: Suspected Peroxide Contamination

Peroxide_Troubleshooting start Start: Inconsistent experimental results or safety concern test_peroxides Test for Peroxides (See Protocol 1) start->test_peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present purify_solvent Purify Solvent (See Protocol 2) or Use New Bottle peroxides_present->purify_solvent Yes peroxides_absent No Peroxides Detected peroxides_present->peroxides_absent No retest_peroxides Retest for Peroxides purify_solvent->retest_peroxides retest_peroxides->peroxides_present proceed Proceed with Experiment peroxides_absent->proceed

Troubleshooting workflow for peroxide contamination.
Issue 2: Suspected Water Contamination

Water_Contamination_Troubleshooting start Start: Poor results in moisture-sensitive reaction check_solvent_grade Check Solvent Grade (Anhydrous?) start->check_solvent_grade is_anhydrous Is it Anhydrous? check_solvent_grade->is_anhydrous use_anhydrous Use a new, sealed bottle of anhydrous grade solvent is_anhydrous->use_anhydrous No handle_under_inert Handle solvent under inert atmosphere (e.g., N2 or Ar) is_anhydrous->handle_under_inert Yes use_anhydrous->handle_under_inert dry_solvent Dry the Solvent (e.g., using molecular sieves) dry_solvent->handle_under_inert proceed Proceed with Experiment handle_under_inert->proceed

Troubleshooting workflow for water contamination.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol [6][7][8]
Boiling Point133 °C[1]
Melting Point-100 °C[1]
Flash Point38.5 °C (101.3 °F)[8]
Density0.898 g/mL[8]
Solubility in WaterMiscible
Vapor Pressure9.8 mmHg

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

Objective: To detect the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI), 10% aqueous solution

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid and mix thoroughly.

  • Observe the color of the solution. A yellow to brown color indicates the presence of peroxides. The intensity of the color is roughly proportional to the peroxide concentration.

Protocol 2: Purification of this compound by Distillation

Objective: To remove non-volatile impurities and reduce water content from this compound.

Materials:

  • This compound (technical grade)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Boiling chips or magnetic stirrer

  • Heating mantle

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that boils at the expected boiling point of this compound (approximately 133 °C).

  • Discard the initial and final fractions, as they are more likely to contain volatile impurities and water, respectively.

  • Store the purified solvent in a tightly sealed, amber glass bottle over molecular sieves to maintain its dryness.

Disclaimer: Always consult the Safety Data Sheet (SDS) for this compound before handling and performing any experimental procedures. The information provided here is for guidance and should be adapted to your specific laboratory conditions and safety protocols.

References

optimizing temperature and pressure for reactions in 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions, specifically temperature and pressure, when using 1-Ethoxy-2-propanol as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider when planning my reaction?

A1: Understanding the physical properties of this compound is crucial for designing a successful experiment. Key properties are summarized in the table below. The relatively high boiling point allows for a wide range of reaction temperatures at atmospheric pressure. Its miscibility with water can be advantageous for certain workups but may require consideration during product isolation.[1][2]

PropertyValue
Boiling Point133 °C
Melting Point-100 °C
Flash Point35 - 40.5 °C[1]
Autoignition Temperature255 °C
Solubility in WaterMiscible[1][2]
Density0.896 g/cm³
Vapor Pressure9.8 mmHg at 25 °C

Q2: How does temperature typically affect reaction kinetics in this compound?

A2: As with most chemical reactions, temperature plays a critical role. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions, decomposition of starting materials or products, or solvent degradation. It is essential to find the optimal temperature that maximizes the formation of the desired product while minimizing impurities. Kinetic studies, often performed at various temperatures, can help determine the activation energy of the reaction and provide insight into the temperature dependency of the reaction rate.[3][4]

Q3: When should I consider optimizing the pressure of my reaction in this compound?

A3: Pressure optimization is particularly important for reactions that involve gaseous reactants or produce gaseous byproducts. According to Le Chatelier's principle, increasing the pressure will favor the side of the reaction with fewer moles of gas. For reactions where a gaseous reactant is consumed, increasing the pressure can increase its concentration in the solvent, thereby accelerating the reaction rate. Conversely, if a gas is produced, running the reaction under vacuum might be beneficial. For reactions that do not involve gases, pressure effects are generally less significant unless operating at extremely high pressures that can alter the solvent properties.

Q4: What are some common signs that my reaction in this compound is not proceeding as expected?

A4: Common indicators of reaction issues include:

  • No or low conversion of starting material: This could be due to incorrect temperature, insufficient reaction time, or catalyst deactivation.[5]

  • Formation of multiple products: This often indicates a lack of selectivity, which can sometimes be addressed by adjusting the temperature.[6]

  • Color change: Unexpected color changes can signify decomposition or the formation of impurities.

  • Precipitation: The formation of an unexpected solid could indicate product insolubility, side reactions, or reagent degradation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common challenges in synthesis. A systematic approach can help identify the root cause.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Temperature Verify the internal reaction temperature using a calibrated thermometer. Modern synthesis workstations can help maintain precise temperature control.[6][7]
Impure Reagents Ensure the purity of starting materials and this compound. Impurities can inhibit the reaction or lead to side products.[5]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC, GC, or HPLC. The reaction may simply require more time to reach completion.
Low Reactant Concentration If the reaction is bimolecular, increasing the concentration of one or both reactants may improve the rate.
Atmospheric Contamination If your reaction is sensitive to air or moisture, ensure it is run under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 2: Poor Reaction Selectivity (Multiple Products)

The formation of byproducts can complicate purification and reduce the yield of the desired compound.

Logical Relationship for Optimizing Selectivity:

Selectivity_Optimization Start Poor Selectivity Observed Lower_Temp Lower Reaction Temperature Start->Lower_Temp Screen_Catalysts Screen Different Catalysts (if applicable) Start->Screen_Catalysts Change_Pressure Modify Pressure (for reactions with gaseous products) Start->Change_Pressure Analyze_Kinetics Perform Kinetic Analysis Lower_Temp->Analyze_Kinetics Screen_Catalysts->Analyze_Kinetics Change_Pressure->Analyze_Kinetics Identify_Pathways Identify Competing Reaction Pathways Analyze_Kinetics->Identify_Pathways Optimal_Conditions Determine Optimal Conditions Identify_Pathways->Optimal_Conditions

Caption: Strategy for optimizing reaction selectivity.

Possible Causes and Solutions:

CauseRecommended Action
Temperature Too High High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways. Try running the reaction at a lower temperature.
Incorrect Order of Addition The order in which reagents are added can influence selectivity. Consider adding the most reactive species slowly to a solution of the other reactants.
Solvent Effects While this compound is your primary solvent, its polarity and hydrogen bonding capability can influence reaction pathways.[9] In some cases, a co-solvent may be necessary to improve selectivity.

Experimental Protocols

Protocol 1: Temperature Optimization Study

This protocol outlines a general procedure for determining the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Methodology:

  • Setup: Prepare five identical reactions in parallel reaction vessels, each equipped with a stirrer and a reflux condenser.

  • Reagents: To each vessel, add the starting materials, catalyst (if required), and this compound.

  • Temperature Control: Set each reaction to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C, and 130°C). Ensure accurate temperature control.[6]

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion.

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of starting material and the yield of the product and byproducts.

  • Data Evaluation: Plot the yield of the desired product as a function of time for each temperature. Determine the optimal temperature that gives the best balance of reaction rate and selectivity.

Illustrative Data Presentation:

Temperature (°C)Time (h)Starting Material Conversion (%)Desired Product Yield (%)Main Byproduct (%)
802445405
1008958510
1204>99909
1302>998019
Protocol 2: Pressure Optimization for a Gas-Liquid Reaction

This protocol is designed for reactions involving a gaseous reactant (e.g., hydrogenation, carbonylation).

Objective: To determine the optimal pressure for maximizing the reaction rate and yield.

Methodology:

  • Setup: Use a high-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, and mechanical stirrer.

  • Reagents: Charge the reactor with the substrate, catalyst, and this compound.

  • Purging: Seal the reactor and purge it several times with the reactant gas to remove air.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 2, 5, 10, and 20 bar) with the reactant gas.

  • Heating and Stirring: Heat the reaction mixture to the predetermined optimal temperature while stirring vigorously to ensure good gas-liquid mass transfer.

  • Monitoring: Monitor the reaction progress by observing the pressure drop (as the gas is consumed) and by taking samples at various time points (if the reactor allows).

  • Analysis: Analyze the final reaction mixture to determine the product yield.

  • Data Evaluation: Compare the yields and reaction times at different pressures to identify the optimal condition.

Illustrative Data Presentation:

Pressure (bar)Temperature (°C)Time (h)Product Yield (%)
21001265
5100692
10100495
20100495

References

Technical Support Center: Dehydration of 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for removing water content from 1-Ethoxy-2-propanol (also known as Propylene Glycol Ethyl Ether, PE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried to dry this compound by simple distillation, but the water content remains high. Why?

A1: this compound is expected to form a minimum-boiling azeotrope with water, similar to other alcohols and glycol ethers like 1-methoxy-2-propanol.[1][2][3] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3][4] When you distill a "wet" solvent that forms an azeotrope, the vapor will have the same water composition as the liquid, preventing further separation by this method alone.[3] To overcome this, you must use methods that do not rely on simple distillation, such as drying with molecular sieves or employing azeotropic distillation with an entrainer.[1]

Q2: What is the most effective method for achieving very low water content (sub-50 ppm) in this compound?

A2: For achieving low parts-per-million (ppm) levels of water, the use of activated 3Å (Angstrom) molecular sieves is a highly effective and safe method.[5] Molecular sieves are crystalline metal aluminosilicates with uniform pore sizes that selectively adsorb water molecules while excluding the larger this compound molecules.[6][7] This method avoids the use of reactive and hazardous chemicals and can achieve excellent dryness if the sieves are properly activated and sufficient contact time is allowed.[5][8]

Q3: My molecular sieves don't seem to be working effectively. What could be the problem?

A3: There are several common reasons for the ineffectiveness of molecular sieves:

  • Improper Activation: Molecular sieves are supplied with adsorbed water and must be activated before use. This is achieved by heating them to high temperatures (e.g., 180-250°C) under a vacuum for several hours to drive off all moisture.[8][9] If not fully activated, their capacity to adsorb water from your solvent will be significantly reduced.

  • Incorrect Pore Size: For drying alcohols, 3Å molecular sieves are recommended.[6] The pore size is small enough to capture water molecules (kinetic diameter ~2.8Å) but exclude most organic solvents, including alcohols.[7] Using 4Å or 5Å sieves could lead to co-adsorption of the solvent itself.[8]

  • Insufficient Quantity or Time: The amount of sieves and the duration of contact are critical. A common recommendation is to use 10-20% of the solvent weight in sieves and allow them to stand for at least 24-48 hours.[9] For very wet solvents or to achieve very low water content, more sieves or longer contact times may be necessary.[5]

  • Exposure to Atmosphere: Activated sieves and the dried solvent are highly hygroscopic. All handling should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of moisture from the air.[9]

Q4: Can I use common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)?

A4: While anhydrous sulfates are suitable for bulk water removal (pre-drying), they are generally not effective for achieving the very low water content required for moisture-sensitive applications. They are considered low-efficiency drying agents and will leave a significant amount of residual water in the solvent compared to methods like using molecular sieves.

Q5: How can I accurately measure the final water content to verify the success of the drying process?

A5: The most reliable and accurate method for determining trace amounts of water in organic solvents is the Karl Fischer titration.[10][11] This method is highly specific to water and can provide precise measurements down to the ppm level.[12] It is the industry standard for qualifying the dryness of solvents for moisture-sensitive reactions.

Quantitative Data: Efficiency of Drying Methods

Drying MethodAgent / ConditionsTypical Contact TimeExpected Final Water Content (ppm)Reference
Absorption Activated 3Å Molecular Sieves (10-20% w/v)48 - 72 hours< 10 - 30 ppm[5][13]
Chemical Reaction Calcium Hydride (CaH₂) followed by distillationReflux for 4-8 hours< 50 ppm[5]
Azeotropic Distillation Toluene or Cyclohexane as entrainerUntil all water is removed in Dean-Stark trap< 100 ppm[14]
Absorption (Bulk) Anhydrous Sodium Sulfate (Na₂SO₄)1 - 4 hours150 - 300 ppmGeneral Knowledge

Experimental Protocols

Protocol 1: Drying with Activated 3Å Molecular Sieves

This protocol describes the standard procedure for drying this compound to a very low water content using 3Å molecular sieves.

Materials:

  • This compound (pre-dried with anhydrous Na₂SO₄ if containing significant water)

  • 3Å molecular sieve beads

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Heat gun or high-temperature oven (e.g., 250°C)

  • Vacuum line

  • Inert gas source (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Sieve Activation:

    • Place the required amount of 3Å molecular sieves (10-20% of the solvent volume by weight) into a Schlenk flask.

    • Heat the flask to at least 200-250°C using a heating mantle or sand bath while under high vacuum (<1 mmHg) for a minimum of 8-12 hours.[8][9]

    • Allow the sieves to cool to room temperature under a static vacuum or by backfilling the flask with a dry inert gas. Do not expose activated sieves to the atmosphere.

  • Solvent Drying:

    • Under a positive pressure of inert gas, transfer the this compound into the flask containing the activated molecular sieves.

    • Seal the flask securely. If using a round-bottom flask, ensure it is equipped with a gas-tight septum or stopcock.

    • Allow the solvent to stand over the sieves for at least 48 hours.[5] Occasional gentle swirling can improve efficiency.

  • Storage and Dispensing:

    • Store the dried solvent over the sieves in the sealed flask under an inert atmosphere.

    • To dispense, use a dry syringe and needle to pierce the septum and withdraw the required amount of solvent. Ensure a positive pressure of inert gas is maintained in the flask to prevent atmospheric moisture from entering.

Protocol 2: Azeotropic Distillation using a Dean-Stark Apparatus

This method is suitable for removing larger quantities of water and relies on forming a new, lower-boiling azeotrope with an added entrainer.

Materials:

  • "Wet" this compound

  • Entrainer (e.g., Toluene or Cyclohexane)

  • Round-bottom flask

  • Distillation column (e.g., Vigreux)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus with the round-bottom flask, distillation column, Dean-Stark trap, and condenser. Ensure all glass joints are properly sealed.

    • Charge the round-bottom flask with the wet this compound and a few boiling chips.

    • Add the entrainer (e.g., toluene) to the flask. The amount should be sufficient to fill the Dean-Stark trap and maintain reflux.

  • Distillation:

    • Begin circulating cooling water through the condenser.

    • Apply heat to the flask to bring the mixture to a gentle reflux.

    • The vapor that rises will be the ternary azeotrope of this compound, water, and the entrainer. This vapor will condense and collect in the Dean-Stark trap.

  • Water Removal:

    • As the condensate collects, it will separate into two phases in the trap: an upper organic layer (entrainer-rich) and a lower aqueous layer.[14]

    • Adjust the stopcock on the Dean-Stark trap to allow the organic layer to return to the distillation flask while the lower water layer is collected and periodically drained.

  • Completion:

    • Continue the distillation until no more water collects in the trap. The temperature at the head of the distillation column will then rise from the boiling point of the azeotrope towards the boiling point of the entrainer or the pure solvent.

    • Once complete, turn off the heat and allow the apparatus to cool. The remaining solvent in the round-bottom flask is the dried this compound, which may contain some residual entrainer that can be removed by a final simple distillation if required.

Workflow and Logic Diagram

The following diagram outlines the decision-making process for selecting a drying method and troubleshooting common issues encountered when removing water from this compound.

Drying_Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_protocols Protocols cluster_verification Verification & Troubleshooting start Start: Wet this compound check_dryness Define Required Dryness Level start->check_dryness bulk_drying Bulk Water Removal (>500 ppm) check_dryness->bulk_drying Moderate Dryness high_dryness High Dryness Required (<50 ppm) check_dryness->high_dryness Low ppm H₂O azeo_distill Perform Azeotropic Distillation bulk_drying->azeo_distill molecular_sieves Use Activated 3Å Molecular Sieves high_dryness->molecular_sieves karl_fischer Verify H₂O content with Karl Fischer Titration molecular_sieves->karl_fischer azeo_distill->karl_fischer is_dry Is solvent dry enough? karl_fischer->is_dry troubleshoot Troubleshoot: - Check sieve activation - Increase contact time - Check for leaks in setup is_dry->troubleshoot No finish End: Store Dry Solvent Under Inert Atmosphere is_dry->finish Yes troubleshoot->molecular_sieves troubleshoot->azeo_distill

Decision workflow for drying this compound.

References

Technical Support Center: 1-Ethoxy-2-propanol Safe Handling and Peroxide Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of 1-ethoxy-2-propanol, with a specific focus on preventing, detecting, and removing hazardous peroxide impurities.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation in this compound a concern?

A1: this compound, like other ethers and secondary alcohols, can react with atmospheric oxygen to form unstable peroxides.[1][2][3] These peroxides can be sensitive to heat, friction, or mechanical shock, posing a significant explosion hazard, especially when concentrated during distillation or evaporation.[2][4][5]

Q2: What factors accelerate peroxide formation in this compound?

A2: Several factors can accelerate the autoxidation process that leads to peroxide formation:

  • Exposure to Oxygen: The presence of oxygen is essential for peroxide formation.[1][2]

  • Exposure to Light: UV light, including sunlight, can initiate and accelerate the formation of peroxides.[1][5][6]

  • Elevated Temperatures: Higher temperatures increase the rate of peroxide formation.[1][2][5]

  • Time: The concentration of peroxides increases with the age of the solvent.[1]

  • Presence of Contaminants: Metal contaminants can catalyze peroxide formation.[2][5]

Q3: How can I visually inspect a container of this compound for peroxides?

A3: While not a definitive test, visual inspection can sometimes reveal the presence of peroxides. Look for:

  • Crystal formation, especially around the cap and threads.[2][5]

  • A cloudy or hazy appearance of the liquid.[1]

  • Suspended wisp-like structures or a viscous liquid.[1][4]

  • Discoloration of the solvent.[1]

If any of these signs are present, do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately. [2][4]

Q4: What is the recommended shelf life for this compound?

A4: Due to its structure (containing both an ether linkage and a secondary alcohol group), this compound is classified as a peroxide-forming chemical. For opened containers, it is recommended to test for peroxides every 6 months and discard after 12 months unless testing confirms the absence of peroxides.[7] Unopened containers should be discarded by the manufacturer's expiration date.

Q5: Should I use this compound that contains an inhibitor?

A5: Whenever possible, purchase this compound containing an inhibitor, such as Butylated Hydroxytoluene (BHT).[8] Inhibitors significantly slow down the rate of peroxide formation by scavenging free radicals.[2] Be aware that inhibitors are consumed over time and distillation will remove them.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the age or history of a this compound container. The container is not dated, or the label is illegible.Assume the solvent is old and potentially contains high levels of peroxides. Do not use. Contact EHS for disposal guidance.
A peroxide test is positive (≥ 10 ppm). Peroxides have formed due to storage conditions or inhibitor depletion.If the concentration is between 10-100 ppm, the solvent can be used for applications not involving heating or evaporation. For higher concentrations or before distillation, peroxides must be removed. Refer to the peroxide removal protocols below.
Visible crystals or stratification in the solvent. High concentration of dangerous peroxides.DO NOT MOVE OR OPEN THE CONTAINER. This is an extremely hazardous situation. Evacuate the immediate area and contact your EHS office immediately for emergency disposal.
Need to use uninhibited this compound. The inhibitor interferes with the experimental procedure.Purchase small quantities of uninhibited solvent and use it promptly. Store under an inert atmosphere (e.g., nitrogen or argon) and in the dark. Test for peroxides before each use.

Data Summary Tables

Table 1: Recommended Storage and Testing Frequencies for Peroxide-Forming Chemicals

Class Description Storage Time (Opened) Testing Frequency (Opened) Example Compounds
A Severe peroxide hazard without concentration.3 monthsBefore each useIsopropyl ether, Divinyl acetylene
B Peroxide hazard upon concentration.12 monthsEvery 6 monthsDiethyl ether, Tetrahydrofuran, This compound
C Hazard of autopolymerization initiated by peroxides.12 monthsEvery 6 monthsStyrene, Vinyl acetate, Acrylic acid

This table provides general guidelines. Always refer to the Safety Data Sheet (SDS) for specific recommendations.[9]

Table 2: Common Inhibitors for Ethers

Inhibitor Typical Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 10-300 ppmFree radical scavenger.[2]Can interfere with applications requiring high optical purity due to UV absorbance. Removed by distillation.[2]
Hydroquinone Low ppmFree radical scavenger.[10][11]Effective inhibitor.
Ethanol 1-2%Stabilizer.Increases the polarity of the solvent, which may affect some applications.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This method provides a rapid, semi-quantitative assessment of peroxide concentration.

Materials:

  • Sample of this compound (1-3 mL)

  • Glacial acetic acid (equal volume to the sample)

  • 5% Potassium Iodide (KI) solution (a few drops)

  • Test tube

Procedure:

  • In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[1]

  • Add a few drops of the 5% potassium iodide solution and shake the mixture.[1]

  • Observe the color of the solution.

    • No color change: Peroxides are likely absent or at a very low concentration.

    • Pale yellow: Indicates a low concentration of peroxides.

    • Yellow to brown: Indicates a higher and potentially hazardous concentration of peroxides.[1][12]

Protocol 2: Quantitative Peroxide Detection (Peroxide Test Strips)

Commercial test strips offer a more quantitative measurement of peroxide levels.

Materials:

  • Peroxide test strips suitable for organic solvents (e.g., MQuant® Peroxide Test)

  • Sample of this compound

Procedure:

  • Follow the manufacturer's instructions provided with the test strips.[1]

  • Typically, this involves dipping the test strip into the solvent for a specified time.[7]

  • Shake off any excess liquid.

  • After the recommended waiting period, compare the color of the test pad to the color scale provided on the packaging to determine the peroxide concentration in ppm (mg/L).[7]

Protocol 3: Peroxide Removal Using Activated Alumina

This method is effective for removing hydroperoxides from ethers.

Materials:

  • Glass column

  • Basic activated alumina (80-mesh)

  • Peroxide-contaminated this compound

  • Collection flask

Procedure:

  • Pack a glass column with basic activated alumina. A column of 2 x 33 cm filled with 80g of alumina is generally sufficient for 100-400 mL of solvent.[13]

  • Slowly pass the this compound through the alumina column, collecting the purified solvent in a clean flask.

  • Test the eluted solvent for the presence of peroxides using one of the detection methods described above to ensure complete removal.[13]

  • Caution: Peroxides are often decomposed by the alumina, not just adsorbed. However, as a precaution, the used alumina should be treated with a dilute acidic solution of ferrous sulfate before disposal.[13] Note that this process may also remove any added inhibitors.[14]

Protocol 4: Peroxide Removal Using Ferrous Sulfate

This method uses a reducing agent to destroy peroxides.

Materials:

  • Peroxide-contaminated this compound

  • Ferrous sulfate solution (prepare by dissolving 60g of FeSO₄·7H₂O and 6 mL of concentrated sulfuric acid in 110 mL of water)

  • Separatory funnel

Procedure:

  • In a separatory funnel, shake the peroxide-containing this compound with a portion of the ferrous sulfate solution.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the washing process until a peroxide test of the organic layer is negative.

  • Wash the solvent with water to remove any residual acid and iron salts.

  • Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Formation_Mechanism Solvent This compound (R-H) Solvent_Radical Solvent Radical (R.) Solvent->Solvent_Radical H abstraction Initiator Initiator (Light, Heat) Initiator->Solvent Initiation Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-OO.) Solvent_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H Explosive_Peroxides Explosive Peroxides (e.g., R-O-O-R) Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: Autoxidation mechanism leading to peroxide formation.

Solvent_Handling_Workflow Start Receive/Open This compound Date_Container Date Container (Received & Opened) Start->Date_Container Store_Properly Store in Cool, Dark Place Away from Ignition Sources Date_Container->Store_Properly Before_Use Before Each Use Store_Properly->Before_Use Visual_Inspect Visually Inspect Container Before_Use->Visual_Inspect Crystals_Present Crystals or Cloudiness Present? Visual_Inspect->Crystals_Present Contact_EHS Contact EHS for Disposal DO NOT OPEN Crystals_Present->Contact_EHS Yes Test_Peroxides Test for Peroxides Crystals_Present->Test_Peroxides No Peroxide_Level Peroxides > 10 ppm? Test_Peroxides->Peroxide_Level Remove_Peroxides Remove Peroxides (See Protocol) Peroxide_Level->Remove_Peroxides Yes Distillation Distillation or Evaporation Planned? Peroxide_Level->Distillation No Use_Solvent Use Solvent Remove_Peroxides->Use_Solvent Distillation->Use_Solvent No Distillation->Remove_Peroxides Yes

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Chromatography Troubleshooting for 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for issues encountered when using 1-Ethoxy-2-propanol in chromatography experiments.

FAQs: Troubleshooting Specific Chromatography Issues

Peak Shape Problems: Why are my peaks tailing, fronting, or splitting?

Abnormal peak shapes are a common issue in chromatography and can significantly impact the accuracy and reliability of your analysis.[1][2] When using mobile phases or solvents containing this compound, these issues can arise from several factors related to the analyte, the mobile phase, the column, or the instrument itself.

Q: What causes peak tailing when using this compound in my mobile phase?

A: Peak tailing, where a peak has a broad, drawn-out tail, is often caused by unwanted interactions between the analyte and the stationary phase or by contamination.[1]

  • Secondary Silanol Interactions: If you are using a silica-based column, basic analytes can interact with residual acidic silanol groups on the stationary phase, causing tailing.

  • Column Contamination: Accumulation of impurities from the sample or mobile phase at the column inlet or on the stationary phase can lead to peak distortion.[1]

  • Column Deterioration: Over time, the packed bed of the column can degrade or form voids, leading to poor peak shape for all analytes.[2]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.[3]

Potential Cause Recommended Solution Relevant Citation(s)
Secondary Analyte Interactions Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase.[4]
Column Contamination Implement a column washing procedure or use a guard column.[1][5]
Column Void/Deterioration Replace the column. If a guard column is used, replace it first to see if the problem is resolved.
Sample Solvent Strength Dissolve the sample in the initial mobile phase. If not possible, use a weaker solvent.

Experimental Protocol: Column Washing to Address Contamination

This protocol is for flushing a reversed-phase column to remove contaminants that may cause peak tailing.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination from flowing into the detector cell.

  • Flush with Mobile Phase (No Buffer): Wash the column with your mobile phase, but without any salt or buffer components, for 20-30 minutes.

  • Isopropanol Wash: Flush the column with 100% isopropanol at a low flow rate for 30-60 minutes. Isopropanol is effective at removing strongly adsorbed organic contaminants.

  • Re-equilibration: Reintroduce the initial mobile phase (including buffer) and equilibrate the column until a stable baseline is achieved.

  • Test Column Performance: Inject a standard to verify that peak shape has improved.

Logical Workflow: Troubleshooting Peak Tailing

Caption: A flowchart for diagnosing the cause of peak tailing.

Retention Time Variability: Why are my retention times shifting or drifting?

Consistent retention time is crucial for compound identification.[6] Variations can indicate issues with the mobile phase, pump, or column temperature.[7][8]

Q: My retention times are decreasing with each injection. What is the cause?

A: A gradual decrease in retention time often points to changes in the mobile phase composition or a loss of stationary phase.

  • Mobile Phase Evaporation: If you are using a pre-mixed mobile phase containing volatile organic components like acetonitrile or methanol alongside this compound, the more volatile components can evaporate over time.[9] This increases the concentration of the less volatile (and potentially stronger) solvent, causing analytes to elute faster.

  • Column Degradation: In high or low pH conditions, the bonded stationary phase can be stripped from the silica support ("column bleed"), reducing the column's retentive power.[10]

  • Flow Rate Inconsistency: A faulty pump or check valve can lead to an unstable or increasing flow rate, which will cause retention times to decrease.[7][8]

Q: My retention times are inconsistent from day to day. What should I check?

A: Day-to-day variability is often linked to environmental factors or preparation inconsistencies.

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention time.[6] Even minor temperature changes can alter mobile phase viscosity and analyte interaction with the stationary phase. Using a column oven is the best way to ensure temperature stability.[6][7]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffer pH, can lead to significant shifts in retention.[8] Ensure the mobile phase is prepared fresh and consistently each day.[9]

  • Column Equilibration: Insufficient column equilibration time before starting a sequence can cause retention times to drift at the beginning of the run.

Illustrative Data: Impact of Mobile Phase Composition and Temperature

The following table shows hypothetical data on how changes in mobile phase composition (varying this compound content) and temperature can affect the retention time (RT) and tailing factor (TF) of a test analyte.

Condition % this compound Temperature (°C) Retention Time (min) Tailing Factor (TF)
A (Control) 20355.251.1
B 22354.951.1
C 18355.581.1
D 20404.801.2
E 20305.821.0

Logical Workflow: Troubleshooting Retention Time Variability

Caption: A decision tree for troubleshooting retention time instability.

Baseline Issues: Why is my baseline noisy or drifting?

A stable baseline is essential for accurate peak integration and achieving low detection limits. Issues like drift and noise can often be traced back to the mobile phase, detector, or system contamination.[11][12]

Q: I am seeing a drifting baseline during my gradient run. What is the cause?

A: Baseline drift in gradient elution is common and usually occurs when the mobile phase components have different UV absorbances at the detection wavelength.[13]

  • Mismatched UV Absorbance: If this compound and your other mobile phase solvents (e.g., water, acetonitrile) have different UV absorbance characteristics, the baseline will rise or fall as the mobile phase composition changes during the gradient.[13]

  • Contaminated Solvents: Impurities in one of the mobile phase solvents can accumulate on the column at the start of the gradient and then elute as the solvent strength increases, causing a rising baseline or "ghost peaks".[14][15] Always use high-purity, HPLC-grade solvents.

  • Temperature Instability: Fluctuations in column temperature can cause the baseline to drift.[13]

Experimental Protocol: Identifying the Source of Baseline Noise

  • Stop the Pump Flow: Observe the baseline with the pump turned off. If the noise disappears, the source is likely related to the pump, mixing, or flow path. If the noise persists, the issue is likely with the detector electronics or lamp.[16]

  • Remove the Column: Replace the column with a union. If the baseline becomes stable, the column may be contaminated or bleeding.

  • Pump 100% of Each Solvent: Sequentially pump 100% of each mobile phase component (e.g., Solvent A, then Solvent B) through the system (without the column). This can help identify which solvent is contaminated or if the issue is with a specific pump channel or proportioning valve.

Logical Workflow: Troubleshooting Baseline Problems

References

Technical Support Center: Managing Viscosity of 1-Ethoxy-2-propanol Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the viscosity of formulations containing 1-Ethoxy-2-propanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

Unexpected changes in the viscosity of your this compound based formulation can significantly impact experimental outcomes, from inconsistent liquid handling to altered reaction kinetics. This guide provides a systematic approach to identifying and resolving common viscosity-related issues.

Problem: Formulation Viscosity is Too High

High viscosity can lead to difficulties in pipetting, mixing, and pumping, potentially causing inaccurate dosing and poor homogeneity.

Potential Cause Recommended Action
Low Temperature Gradually increase the temperature of the formulation. Viscosity of this compound is inversely proportional to temperature. Ensure uniform heating to avoid degradation of any temperature-sensitive components.
Incorrect Component Concentration Verify the concentration of all formulation components, especially high molecular weight solutes or thickeners. Inaccurate measurements can lead to significantly higher viscosity.
Solvent Evaporation If the formulation has been stored for an extended period or left in an open container, solvent evaporation can increase the concentration of solutes, leading to higher viscosity. Ensure containers are properly sealed.
Unexpected Chemical Interactions Interactions between formulation components (e.g., polymer-solvent interactions) can sometimes lead to an increase in viscosity. Review the compatibility of all ingredients.
Precipitation of Solutes Partial precipitation of a solute can lead to a slurry with higher viscosity. Visually inspect the solution for any solid matter.

Problem: Formulation Viscosity is Too Low

Low viscosity can result in issues such as splashing during transfer, difficulties in coating applications, and altered diffusion rates.

Potential Cause Recommended Action
High Temperature If the formulation is warmer than intended, its viscosity will be lower. Allow the formulation to cool to the desired experimental temperature.
Excess Solvent An excess of this compound or another low-viscosity solvent will decrease the overall viscosity. Re-evaluate the formulation calculations and measurements.
Degradation of a Viscosity-Modifying Agent If your formulation includes a polymer or other viscosity modifier, it may have degraded due to factors like improper storage, pH changes, or exposure to light.
Incomplete Dissolution of a Thickener Ensure that any thickening agents are fully dissolved in the formulation. Incomplete dissolution will result in a lower than expected viscosity.

Problem: Inconsistent Viscosity Between Batches

Lack of reproducibility in viscosity can compromise the validity of experimental results.

Potential Cause Recommended Action
Variability in Ambient Temperature Small changes in room temperature can lead to noticeable differences in viscosity. Always measure and record the temperature of your formulation during viscosity measurements.
Inconsistent Measurement Technique Ensure that the same viscosity measurement protocol is followed for every batch. This includes using the same equipment, measurement parameters, and sample handling procedures.
Variations in Raw Material Quality The purity and properties of raw materials, including this compound and any solutes, can vary between lots. Use materials from the same batch for a series of related experiments if possible.
Hygroscopic Water Absorption This compound is hygroscopic and can absorb moisture from the air, which can alter its viscosity and that of the formulation. Store in a tightly sealed container in a dry environment.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common viscosity problems in this compound based formulations.

Viscosity_Troubleshooting start Viscosity Issue Identified check_temp Check Formulation Temperature start->check_temp temp_ok Temperature Correct? check_temp->temp_ok adjust_temp Adjust Temperature to Target Value temp_ok->adjust_temp No check_concentration Verify Component Concentrations temp_ok->check_concentration Yes end Viscosity Issue Resolved adjust_temp->end conc_ok Concentrations Correct? check_concentration->conc_ok reprepare_formulation Reprepare Formulation with Correct Concentrations conc_ok->reprepare_formulation No check_storage Examine Storage Conditions & Age conc_ok->check_storage Yes reprepare_formulation->end storage_ok Proper Storage? check_storage->storage_ok use_fresh_stock Use Fresh Stock & Ensure Proper Sealing storage_ok->use_fresh_stock No check_compatibility Review Component Compatibility storage_ok->check_compatibility Yes use_fresh_stock->end compatibility_ok Components Compatible? check_compatibility->compatibility_ok reformulate Consider Reformulation with Alternative Components compatibility_ok->reformulate No compatibility_ok->end Yes reformulate->end

Caption: Troubleshooting workflow for viscosity issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

A1: The viscosity of this compound is temperature-dependent. At 20°C (293.15 K), its kinematic viscosity is approximately 2.32 mm²/s.[1] The dynamic viscosity at this temperature is around 2.08 mPa·s. As the temperature increases, the viscosity decreases. For precise, temperature-specific viscosity data, it is recommended to consult the NIST/TRC Web Thermo Tables.[2]

Q2: How does temperature affect the viscosity of this compound formulations?

A2: Like most liquids, the viscosity of this compound and its formulations decreases as temperature increases. This is a critical factor to control during experiments to ensure reproducibility. Even a small change of a few degrees can lead to a noticeable change in viscosity. It is crucial to maintain a constant and controlled temperature when handling and measuring viscosity.

Q3: How does the addition of other solvents affect the viscosity of a this compound formulation?

A3: The viscosity of a solvent blend will depend on the viscosity of the individual components and their interactions.

  • Mixing with lower viscosity solvents: Adding a less viscous, miscible solvent like ethanol or isopropanol will generally decrease the overall viscosity of the formulation.

  • Mixing with higher viscosity solvents: Adding a more viscous solvent, such as water or other glycols, will likely increase the overall viscosity. The extent of this increase can be influenced by intermolecular interactions, such as hydrogen bonding.

Q4: Can the presence of dissolved solids, such as an active pharmaceutical ingredient (API), significantly change the viscosity?

A4: Yes, the addition of dissolved solids will typically increase the viscosity of a solution. The magnitude of this increase depends on several factors, including:

  • Concentration of the solute: Higher concentrations will lead to a greater increase in viscosity.

  • Molecular weight and shape of the solute: Larger molecules and those with irregular shapes tend to increase viscosity more significantly.

  • Solute-solvent interactions: Strong interactions between the solute and this compound can also contribute to an increase in viscosity.

Q5: What are some common viscosity modifiers that are compatible with this compound?

A5: Propylene glycol ethers like this compound are good solvents for a wide variety of resins, which can act as viscosity modifiers.[3] The choice of a suitable modifier will depend on the specific requirements of your formulation. Common classes of viscosity modifiers include:

  • Cellulose derivatives (e.g., hydroxypropyl cellulose)

  • Polyacrylates

  • Polyurethanes

  • Alkyd and epoxy resins

Compatibility testing is always recommended before incorporating a new viscosity modifier into your formulation.

Data Presentation

Table 1: Viscosity of this compound at Different Temperatures

The following table provides representative data for the dynamic viscosity of pure this compound at various temperatures. This data is based on information available from the NIST/TRC Web Thermo Tables.[2]

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
0273.15~ 3.8
20293.15~ 2.1
25298.15~ 1.8
40313.15~ 1.3
60333.15~ 0.9

Note: These are approximate values. For critically evaluated data, please refer directly to the NIST/TRC Web Thermo Tables.

Experimental Protocols

Methodology 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general procedure for measuring the dynamic viscosity of a this compound based formulation.

  • Equipment Preparation:

    • Ensure the rotational viscometer is clean, calibrated, and level.

    • Select an appropriate spindle and guard leg based on the expected viscosity of the sample. For low-viscosity fluids like many this compound formulations, a small spindle and higher rotational speeds may be necessary.

  • Sample Preparation:

    • Place a sufficient volume of the formulation into a clean, appropriate-sized beaker or sample container to ensure the spindle will be properly immersed.

    • Allow the sample to reach thermal equilibrium at the desired measurement temperature using a water bath or other temperature control system.

  • Measurement:

    • Attach the selected spindle to the viscometer.

    • Carefully lower the spindle into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.

    • Set the desired rotational speed.

    • Turn on the viscometer motor and allow the reading to stabilize. This may take several seconds to a few minutes.

    • Record the viscosity reading (in mPa·s or cP) and the torque percentage. For accurate results, the torque reading should ideally be between 10% and 100%.

    • Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Cleaning:

    • Thoroughly clean the spindle and any other parts that came into contact with the sample using an appropriate solvent, followed by drying.

Methodology 2: Adjusting Formulation Viscosity

This protocol provides a general workflow for systematically adjusting the viscosity of your formulation.

Viscosity_Adjustment_Workflow start Initial Formulation Prepared measure_initial_viscosity Measure Initial Viscosity at Target Temperature start->measure_initial_viscosity compare_viscosity Is Viscosity at Desired Level? measure_initial_viscosity->compare_viscosity viscosity_ok Viscosity Acceptable compare_viscosity->viscosity_ok Yes adjust_viscosity Adjust Formulation compare_viscosity->adjust_viscosity No increase_viscosity To Increase Viscosity: - Decrease Temperature - Add Viscosity Modifier - Reduce Co-solvent adjust_viscosity->increase_viscosity Too Low decrease_viscosity To Decrease Viscosity: - Increase Temperature - Add Co-solvent adjust_viscosity->decrease_viscosity Too High remeasure_viscosity Re-measure Viscosity increase_viscosity->remeasure_viscosity decrease_viscosity->remeasure_viscosity remeasure_viscosity->compare_viscosity

Caption: Workflow for adjusting formulation viscosity.

References

Technical Support Center: Compatibility of 1-Ethoxy-2-propanol with Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 1-Ethoxy-2-propanol with common laboratory materials. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound, also known as propylene glycol monoethyl ether (PGME), is a colorless liquid with a mild, ether-like odor. It is a P-series glycol ether used in a variety of applications, including as a solvent for paints, lacquers, inks, and cleaning products, an extractant in the pharmaceutical industry, and a component in agricultural and adhesive products.[1]

Q2: I don't have specific compatibility data for this compound. How can I estimate its compatibility with my labware?

When specific data is unavailable, you can make an initial assessment based on the compatibility of similar chemical classes. This compound is a propylene glycol ether. Therefore, you can refer to the compatibility of other glycol ethers, alcohols, and ethers with your lab materials as a starting point. However, it is crucial to perform your own tests for your specific application, as many factors can influence chemical resistance.

Q3: What are the signs of incompatibility between this compound and a lab material?

Signs of incompatibility can vary depending on the material. For plastics and elastomers, you might observe:

  • Swelling or shrinking: A change in the material's dimensions.

  • Changes in weight: Absorption or extraction of substances can alter the material's weight.

  • Discoloration or loss of transparency.

  • Softening or loss of rigidity.

  • Cracking, crazing, or becoming brittle.

For metals, signs of corrosion include:

  • Discoloration or tarnishing.

  • Pitting or formation of holes.

  • Formation of a rust-like layer (for ferrous metals).

Troubleshooting Guide

Problem: My plastic tubing is swelling and has become soft after being exposed to this compound.

  • Cause: The plastic material is likely absorbing the this compound, leading to swelling and a decrease in mechanical strength. This is a common sign of poor chemical compatibility.

  • Solution: Immediately discontinue the use of the current tubing. Refer to the compatibility tables below for a more suitable material. Materials with "Excellent" or "Good" ratings for similar solvents are recommended. It is strongly advised to conduct a small-scale immersion test before widespread use.

Problem: I've noticed some discoloration on my stainless steel fittings that are in contact with this compound.

  • Cause: While stainless steel generally offers good resistance to many solvents, prolonged exposure or the presence of impurities can lead to some surface reactions. Glycol ethers can be incompatible with certain metals like aluminum and copper, and while less reactive with stainless steel, some interaction is possible.

  • Solution: Monitor the discoloration. If it is minor, it may not affect the integrity of the fitting. However, if pitting or more significant corrosion is observed, replace the fittings with a more resistant grade of stainless steel or another compatible metal. Ensure the this compound is free from contaminants that could accelerate corrosion.

Chemical Compatibility Tables

Disclaimer: The following tables provide an estimated compatibility of various lab materials with this compound. This information is inferred from data on chemically similar compounds due to the lack of specific testing data for this compound. It is imperative to conduct your own compatibility testing for your specific application and conditions (temperature, pressure, duration of exposure).

Table 1: Inferred Compatibility of Plastics with this compound
Plastic MaterialTrade Name(s)Inferred Compatibility RatingExpected Observations
High-Density PolyethyleneHDPEGood Minor discoloration or slight swelling may occur with prolonged exposure.
Low-Density PolyethyleneLDPEGood Minor discoloration or slight swelling may occur with prolonged exposure.
PolypropylenePPGood Generally resistant, but some grades may show slight swelling.
PolytetrafluoroethylenePTFE, Teflon®Excellent No significant changes expected.
Polyvinyl ChloridePVCFair Moderate effect, not recommended for continuous use. Softening and swelling may occur.
PolycarbonatePCPoor Not recommended. Likely to cause crazing, cracking, and loss of strength.
PolystyrenePSPoor Not recommended. Likely to dissolve or cause significant degradation.

Rating Key:

  • Excellent: No effect.

  • Good: Minor effect, slight corrosion or discoloration.

  • Fair: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.[2]

  • Poor: Severe effect, not recommended for any use.[2]

Table 2: Inferred Compatibility of Elastomers with this compound
Elastomer MaterialTrade Name(s)Inferred Compatibility RatingExpected Observations
ButylIIRGood Minor swelling may be observed.
Ethylene Propylene Diene MonomerEPDMFair Moderate swelling and loss of mechanical properties likely.
NitrileNBR, Buna-NFair Moderate swelling and degradation are possible.
SiliconeVMQFair to Poor Not recommended for long-term exposure; significant swelling is likely.
FluoroelastomerFKM, Viton®Excellent High resistance is expected with minimal effect.
PerfluoroelastomerFFKM, Kalrez®Excellent Excellent resistance to a wide range of chemicals, including glycol ethers.
Table 3: Inferred Compatibility of Metals with this compound
MetalInferred Compatibility RatingExpected Observations
Stainless Steel (304, 316)Excellent Generally resistant to corrosion.
AluminumFair to Poor May be susceptible to corrosion, especially in the presence of water or other impurities.
Carbon SteelFair May experience some corrosion over time.
CopperPoor Not recommended; may react with glycol ethers.
Brass, BronzeFair May experience some level of corrosion.

Experimental Protocols

For critical applications, it is essential to perform your own chemical compatibility testing. The following are summarized methodologies based on industry standards.

Protocol 1: Immersion Testing of Plastics (Based on ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents through immersion.[3][4][5]

Objective: To determine the changes in physical properties of a plastic material after immersion in this compound.

Materials:

  • Test specimens of the plastic material (standardized size and shape).

  • This compound.

  • Immersion containers with tight-fitting lids.

  • Analytical balance.

  • Calipers or micrometer.

  • Mechanical testing equipment (e.g., tensile tester).

Procedure:

  • Initial Measurements: Before exposure, measure and record the weight, dimensions (length, width, thickness), and appearance of each test specimen. If mechanical properties are to be assessed, perform initial tests on control specimens.

  • Immersion: Completely immerse the test specimens in this compound in the immersion containers. Ensure the specimens are fully surrounded by the chemical and not in contact with each other.

  • Exposure: Seal the containers and store them at the desired temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Analysis:

    • After the exposure period, remove the specimens from the chemical.

    • Gently wipe the specimens dry with a clean cloth.

    • Immediately re-measure and record the weight and dimensions.

    • Visually inspect for any changes in appearance (color, surface texture, etc.).

    • If applicable, conduct mechanical tests to determine changes in properties like tensile strength or hardness.

  • Data Reporting: Report the percentage change in weight and dimensions, and describe any changes in appearance and mechanical properties.

Protocol 2: Environmental Stress Cracking (ESC) of Plastics (Based on ISO 22088-3)

This method determines the susceptibility of thermoplastics to cracking when subjected to a combination of mechanical stress and chemical exposure.[6][7]

Objective: To assess the potential for this compound to induce stress cracking in a plastic material under a fixed strain.

Materials:

  • Rectangular test specimens of the plastic material.

  • Bent-strip test apparatus (forms with specific radii).

  • This compound.

  • Exposure chamber.

Procedure:

  • Specimen Preparation: Prepare test specimens to the dimensions specified in the standard.

  • Applying Strain: Bend each specimen and clamp it onto a form with a known radius. This applies a constant outer-fiber strain to the specimen.

  • Chemical Exposure: Place the stressed specimens in contact with this compound. This can be done by immersion or by applying the chemical to the surface of the specimen.

  • Inspection: At specified time intervals, visually inspect the specimens for the appearance of cracks or crazes without removing them from the apparatus.

  • Endpoint: The test is complete when cracks are observed or after a predetermined time has elapsed.

  • Data Reporting: Report the time to failure (appearance of cracks) for each strain level. This can be used to rank the material's resistance to ESC in the presence of this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting start Start: Select Material and Chemical prep_specimens Prepare Test Specimens start->prep_specimens initial_measure Initial Measurements (Weight, Dimensions, Appearance) prep_specimens->initial_measure expose Expose Specimens to this compound initial_measure->expose post_measure Post-Exposure Measurements expose->post_measure visual_inspect Visual Inspection post_measure->visual_inspect mech_test Mechanical Testing (Optional) visual_inspect->mech_test report Report Findings mech_test->report end End report->end

Caption: General workflow for chemical compatibility testing.

material_selection_logic cluster_selection Material Selection Process cluster_decision Decision start Identify Application Requirements chem_exp Chemical Exposure Solvent: this compound Duration: Continuous/Intermittent Temperature: Ambient/Elevated start->chem_exp phys_stress Physical Stress Static/Dynamic Load Pressure/Vacuum start->phys_stress initial_screen Initial Screening (Based on Inferred Data) chem_exp->initial_screen phys_stress->initial_screen compat_test Conduct Compatibility Testing (ASTM/ISO) initial_screen->compat_test eval_results Evaluate Test Results compat_test->eval_results is_compatible Compatible? eval_results->is_compatible select_material Select Material for Application is_compatible->select_material Yes reselect Re-evaluate or Select Alternative Material is_compatible->reselect No reselect->initial_screen

Caption: Decision-making process for material selection.

References

Validation & Comparative

A Comparative Guide to 1-Ethoxy-2-propanol and 2-Ethoxy-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solvent chemistry and pharmaceutical formulations, the selection of appropriate excipients is paramount to ensuring product efficacy, stability, and safety. This guide provides a detailed comparison of the chemical properties of two isomeric propylene glycol ethers: 1-ethoxy-2-propanol and 2-ethoxy-1-propanol. These solvents, while structurally similar, exhibit distinct physicochemical characteristics that can influence their application in research and drug development.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and 2-ethoxy-1-propanol, facilitating a direct comparison of their fundamental properties.

PropertyThis compound2-Ethoxy-1-propanol
CAS Number 1569-02-4[1][2]19089-47-5[3]
Molecular Formula C₅H₁₂O₂[4][5][6]C₅H₁₂O₂[3]
Molecular Weight 104.15 g/mol [1]104.1476 g/mol [3]
Appearance Colorless liquid[4][5]Colorless liquid
Odor Mild, sweet, ether-like[4][5]-
Boiling Point 132 °C[7]-
Density 0.898 g/mL[1]-
Flash Point 38.5 °C-
Solubility in Water Miscible[4][5]-
Viscosity --

Experimental Protocols

General Synthesis of Propylene Glycol Ethyl Ethers

Propylene glycol ethers, including this compound and 2-ethoxy-1-propanol, are typically synthesized through the base-catalyzed reaction of propylene oxide with an alcohol, in this case, ethanol.[4] This reaction yields a mixture of the two isomers.

Reaction:

Propylene Oxide + Ethanol → this compound + 2-Ethoxy-1-propanol

Procedure:

  • Propylene oxide and ethanol are reacted in the presence of a suitable catalyst.

  • The resulting product is a mixture containing both this compound and 2-ethoxy-1-propanol.[8]

  • The individual isomers can then be separated from the mixture by distillation.[4]

Due to the nature of the reaction, commercial grades of this compound may contain a certain percentage of 2-ethoxy-1-propanol as a remainder.[8]

Chemical Synthesis Pathway

The following diagram illustrates the general synthesis route leading to the formation of both this compound and 2-ethoxy-1-propanol from the reaction of propylene oxide and ethanol.

G Propylene_Oxide Propylene Oxide Reaction Base-Catalyzed Reaction Propylene_Oxide->Reaction Ethanol Ethanol Ethanol->Reaction Isomer_Mixture Mixture of Isomers Reaction->Isomer_Mixture Distillation Distillation Isomer_Mixture->Distillation 1_Ethoxy_2_propanol This compound 2_Ethoxy_1_propanol 2-Ethoxy-1-propanol Distillation->1_Ethoxy_2_propanol Primary Isomer Distillation->2_Ethoxy_1_propanol Secondary Isomer

Caption: Synthesis of this compound and 2-ethoxy-1-propanol.

Performance and Applications

Both this compound and its isomer are recognized for their excellent solvency for a wide variety of substances, including both polar and non-polar materials.[5][9] This characteristic makes them valuable in numerous industrial applications.

This compound is widely utilized as a solvent in the manufacturing of paints, lacquers, inks, and cleaning products.[5][10] Its ability to dissolve various resins, such as acrylics and epoxies, is a key feature.[10] In the pharmaceutical industry, it can be used as an extractant and a solvent in some formulations.[11]

Information regarding the specific performance and applications of pure 2-ethoxy-1-propanol is less prevalent in publicly available literature, as it is often present as a minor component in commercial this compound.

Toxicology and Safety Considerations

Toxicological data for this compound suggests it is a skin, eye, and respiratory tract irritant.[11] Inhalation of high concentrations may lead to central nervous system depression.[11] There is no specific metabolism data available for this compound; however, it is presumed to metabolize into propylene glycol and carbon dioxide.[12] It is also believed that glycol ethers can cross the feto-placental barrier.[12]

For 2-ethoxy-1-propanol, specific toxicological studies are not as readily available. However, as an isomer of this compound, similar precautions should be taken when handling this compound.

References

A Comparative Analysis of Propylene Glycol Ethers as Solvents for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that profoundly influences experimental outcomes, from reaction kinetics and product purity to the bioavailability of active pharmaceutical ingredients (APIs). Propylene glycol ethers (PGEs), a class of P-series glycol ethers, have emerged as versatile and safer alternatives to many traditional organic solvents, including the more toxic E-series (ethylene glycol ethers).[1][2] This guide provides a detailed comparative study of key propylene glycol ethers, offering experimental data and protocols to facilitate informed solvent selection in a laboratory and manufacturing setting.

PGEs are valued for their excellent solvency for a wide range of substances, including polar and non-polar compounds, resins, and dyes.[3] Their tunable physical properties, such as evaporation rate and viscosity, allow for precise control in various applications. In the pharmaceutical industry, their low toxicity profile makes them suitable for use as carriers and solvents in oral and topical drug formulations.[1][4]

Physicochemical Properties: A Quantitative Comparison

The selection of a suitable solvent begins with a thorough evaluation of its physical and chemical properties. The following tables summarize key data for a selection of commonly used propylene glycol ethers, providing a basis for direct comparison.

Table 1: General and Physical Properties of Selected Propylene Glycol Ethers

PropertyPropylene Glycol Methyl Ether (PGME)Propylene Glycol n-Propyl Ether (PGnP)Propylene Glycol n-Butyl Ether (PNB)Dipropylene Glycol Methyl Ether (DPM)Tripropylene Glycol Methyl Ether (TPM)Propylene Glycol Methyl Ether Acetate (PMA)
CAS Number 107-98-21569-01-35131-66-834590-94-825498-49-1108-65-6
Molecular Formula C₄H₁₀O₂C₆H₁₄O₂C₇H₁₆O₂C₇H₁₆O₃C₁₀H₂₂O₄C₆H₁₂O₃
Molecular Weight ( g/mol ) 90.12118.18132.20148.20206.28132.16
Boiling Point (°C) 120150171190242146
Flash Point (°C, Closed Cup) 3249638511645.5
Density (g/cm³ at 20°C) 0.920.8860.8790.9520.9650.970
Viscosity (cP at 25°C) 1.72.13.93.65.51.1
Evaporation Rate (n-butyl acetate = 1.0) 0.620.20.0930.02<0.010.33
Solubility in Water ( g/100g at 25°C) Miscible10.85.5Miscible19.023.5

Table 2: Solvency and Toxicological Properties of Selected Propylene Glycol Ethers

PropertyPropylene Glycol Methyl Ether (PGME)Propylene Glycol n-Propyl Ether (PGnP)Propylene Glycol n-Butyl Ether (PNB)Dipropylene Glycol Methyl Ether (DPM)Tripropylene Glycol Methyl Ether (TPM)Propylene Glycol Methyl Ether Acetate (PMA)
Hansen Solubility Parameter (δt) 14.319.4----
Kauri-Butanol (KB) Value ------
Oral LD50 (rat, mg/kg) 5200 - 7500280056605400-8532

Note: Data is compiled from multiple sources.[5][6] Dashes indicate that reliable data was not found in the searched literature.

Performance in Pharmaceutical Formulations

The ability of a solvent to effectively dissolve an active pharmaceutical ingredient is paramount in drug development. The following table presents a qualitative overview of the solubility of common non-steroidal anti-inflammatory drugs (NSAIDs) in propylene glycol, a related compound, to illustrate the potential of PGEs as pharmaceutical solvents.

Table 3: Qualitative Solubility of Selected APIs in Propylene Glycol

Active Pharmaceutical Ingredient (API)Solubility in Propylene Glycol
IbuprofenHigh (300 mg/g)[7]
KetoprofenModerate (0.499 mol/L)[8]
NaproxenModerate (Solubility increases with temperature)[9][10][11]

Note: This data is for propylene glycol and serves as an indicator. Specific solubility in different propylene glycol ethers will vary.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are essential for characterizing solvent properties.

Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][4][12][13][14]

Methodology:

  • Sample Preparation: For transparent liquids, ensure the sample is homogeneous and free of air bubbles. For opaque liquids, preheat and stir to ensure homogeneity and filter to remove particulates.[4]

  • Apparatus Setup: Select a calibrated viscometer appropriate for the expected viscosity range. Place the viscometer in a constant temperature bath maintained at the desired temperature with a precision of ±0.02°C.[4][13]

  • Procedure:

    • Charge the viscometer with the sample.

    • Allow the sample to equilibrate in the temperature bath for at least 30 minutes.[4]

    • Draw the liquid up through the capillary tube to a point above the top timing mark.

    • Release the liquid and measure the time it takes for the meniscus to pass between the two timing marks.

    • Perform the measurement in duplicate.

  • Calculation: Kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t. Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (ρ): η = ν × ρ.[13]

Determination of Evaporation Rate (ASTM D3539)

This method determines the relative evaporation rate of volatile organic solvents by measuring the time required for a specified volume of solvent to evaporate from a filter paper surface under controlled conditions.[3][15][16][17][18]

Methodology:

  • Apparatus: A Shell Thin-Film Evaporometer is used, which consists of a cabinet with controlled air or nitrogen flow and a sensitive balance.[15][16]

  • Procedure:

    • A 0.7 mL sample of the solvent is dispensed onto a filter paper disk attached to the balance.[15]

    • The weight loss of the solvent is recorded over time as it evaporates in a stream of dried air at a controlled temperature (typically 25°C).[16]

  • Calculation: The time required for 90% of the solvent to evaporate is determined. The relative evaporation rate is calculated by comparing this time to the evaporation time of a reference solvent, typically n-butyl acetate.[15][16]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of propylene glycol ethers and identifying any isomers or impurities.[19][20][21][22]

Methodology:

  • Sample Preparation: Samples are typically diluted in a suitable solvent, such as a mixture of methylene chloride and methanol.[19] An internal standard may be added for quantitative analysis.[21]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a cyanopropylphenyl-based column for good isomer separation) is used.[22]

  • Chromatographic Conditions:

    • Injector Temperature: Typically around 200-250°C.[21]

    • Oven Temperature Program: A temperature gradient is often used to achieve good separation of components with different boiling points.

    • Detector Temperature: Typically around 250-300°C.[21]

    • Carrier Gas: Helium or nitrogen is commonly used.

  • Analysis: The sample is injected into the GC, and the resulting chromatogram shows peaks corresponding to the different components. The area of each peak is proportional to the concentration of that component. The purity is determined by comparing the peak area of the main component to the total area of all peaks, after correcting for response factors if necessary.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between the chemical structures and properties of propylene glycol ethers, the following diagrams are provided.

Experimental_Workflow_for_Solvent_Property_Determination cluster_viscosity Viscosity Determination (ASTM D445) cluster_evaporation Evaporation Rate Determination (ASTM D3539) cluster_purity Purity Analysis (Gas Chromatography) V1 Prepare Sample (Homogenize, Degas/Filter) V2 Select & Calibrate Viscometer V1->V2 V3 Equilibrate in Constant Temp Bath V2->V3 V4 Measure Flow Time V3->V4 V5 Calculate Kinematic & Dynamic Viscosity V4->V5 E1 Dispense Sample on Filter Paper E2 Record Weight Loss Over Time in Evaporometer E1->E2 E3 Determine 90% Evaporation Time E2->E3 E4 Calculate Relative Evaporation Rate E3->E4 P1 Prepare Sample (Dilute, Add Internal Std.) P2 Inject into GC-FID P1->P2 P3 Separate Components on Capillary Column P2->P3 P4 Detect & Quantify Peaks P3->P4 P5 Calculate Purity P4->P5

Workflow for the experimental determination of key solvent properties.

Structure_Property_Relationship cluster_structure Chemical Structure cluster_properties Physical Properties S1 Increasing Alkyl Chain Length (e.g., Methyl -> Propyl -> Butyl) P1 Decreased Water Solubility S1->P1 P2 Increased Boiling Point S1->P2 P3 Decreased Evaporation Rate S1->P3 S2 Increasing Number of Propoxy Units (e.g., PG -> DPG -> TPG) S2->P2 S2->P3 P4 Increased Viscosity S2->P4 S3 Presence of Acetate Group S3->P1 P5 Altered Solvency S3->P5

Relationship between PGE structure and physical properties.

API_Solubility_Workflow A1 Select API and PGE Solvent A2 Prepare Supersaturated Solution (Excess API in PGE) A1->A2 A3 Equilibrate at Constant Temperature (e.g., using a shaker bath) A2->A3 A4 Separate Undissolved Solid (Centrifugation or Filtration) A3->A4 A5 Quantify Dissolved API in Supernatant (e.g., HPLC, UV-Vis Spectroscopy) A4->A5 A6 Determine Equilibrium Solubility A5->A6

Workflow for determining the solubility of an API in a PGE solvent.

References

Validating the Purity of 1-Ethoxy-2-propanol: A Comparative Guide to GC-MS Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents like 1-Ethoxy-2-propanol is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

The Critical Role of Purity in Scientific Applications

This compound, a versatile solvent used in various industrial and research applications, can contain impurities that may interfere with chemical reactions, affect product stability, or introduce safety hazards. Therefore, rigorous purity assessment is a critical step in quality control and experimental design.

GC-MS for Purity Determination: A Powerful Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile impurities in substances like this compound. The gas chromatograph separates individual components of a sample, which are then detected and identified by the mass spectrometer.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for validating the purity of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution with appropriate solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injection into GC Vial->Injector Column Separation on Capillary Column Injector->Column MS Detection and Identification by Mass Spectrometer Column->MS Chromatogram Generation of Chromatogram MS->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Purity Calculation and Reporting Integration->Report

Caption: Workflow for the validation of this compound purity using GC-MS.

Detailed Experimental Protocol for GC-MS Analysis

This protocol outlines a standard method for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection ModeSplit (Split ratio 50:1)
Injection Volume1 µL
Carrier GasHelium (Constant flow rate of 1.0 mL/min)
Oven Temperature ProgramInitial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes typical purity data for commercially available this compound, with 2-Ethoxy-1-propanol being a common isomer impurity.

GradePurity by GC (%)Common ImpuritiesTypical Impurity Level (%)Water Content (by Karl Fischer) (%)
Technical Grade>90[1]2-Ethoxy-1-propanol, Ethanol, Propylene Oxide<10<0.5
Reagent Grade>992-Ethoxy-1-propanol, Water<1<0.1
High Purity>99.7[2]Trace organic impurities, Water<0.3<0.05

Comparison with Alternative Purity Validation Methods

While GC-MS is a robust method, other techniques offer specific advantages for certain aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique but is generally less suited for volatile compounds like this compound compared to GC.[3][4] However, it can be advantageous for non-volatile impurities.

Karl Fischer Titration

This method is the gold standard for determining water content in solvents and is highly specific and accurate.[5][6]

Refractive Index

Measuring the refractive index is a rapid and simple physical method to get a quick indication of purity, but it is non-specific and can be affected by multiple impurities. The refractive index of this compound is approximately 1.407.[2][7]

The table below provides a comparative overview of these methods.

FeatureGC-MSHPLCKarl Fischer TitrationRefractive Index
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV, RI, etc.[8]Titration based on the reaction of water with an iodine-sulfur dioxide reagent.[6]Measurement of the bending of light as it passes through the sample.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Analysis of non-volatile and thermally labile impurities.[9]Accurate quantification of water content.[10]Rapid, non-specific purity check.
Advantages High sensitivity and specificity; provides structural information for impurity identification.Suitable for a wide range of non-volatile compounds.[11]Highly specific to water; very accurate and precise.[10][12]Fast, simple, and non-destructive.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Less effective for volatile compounds; may require derivatization.Only measures water content.Non-specific; multiple impurities can affect the reading.

Conclusion

For a comprehensive validation of this compound purity, a multi-faceted approach is often the most effective. GC-MS stands out as the primary technique for identifying and quantifying a broad range of potential organic impurities with high confidence. For accurate determination of water content, Karl Fischer titration is the indispensable method of choice. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific quality requirements of the intended application.

References

A Comparative Guide to Alternative Solvents for 1-Ethoxy-2-propanol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethoxy-2-propanol (EP), a member of the propylene glycol ether family, is a versatile solvent widely employed in various industrial and research applications, including coatings, inks, and cleaners.[1][2][3] Its favorable properties, such as good solvency for a range of resins, miscibility with water and organic solvents, and relatively low toxicity, have contributed to its widespread use.[4][5] However, the growing emphasis on green chemistry and sustainable practices in organic synthesis has prompted a search for alternative solvents with improved environmental profiles without compromising reaction performance.

This guide provides a comprehensive comparison of alternative solvents to this compound, focusing on their performance in organic reactions, supported by available experimental data.

Physical and Chemical Properties of this compound and Selected Alternatives

A solvent's physical and chemical properties are critical determinants of its suitability for a specific reaction. Key parameters include boiling point, flash point, density, and miscibility with other substances. Below is a comparison of this compound with other propylene glycol ethers and some greener solvent alternatives.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/mL)
This compound (EP) C5H12O2104.15132420.897
Propylene Glycol Methyl Ether (PM) C4H10O290.12120310.923
Propylene Glycol n-Butyl Ether (PnB) C7H16O2132.20171620.884
2-Methyltetrahydrofuran (2-MeTHF) C5H10O86.1380-110.854
Cyclopentyl Methyl Ether (CPME) C6H12O100.16106-10.860

Performance in Organic Reactions: A Comparative Overview

The choice of solvent can significantly influence the outcome of an organic reaction, affecting reaction rates, yields, and selectivity.[6] While direct comparative studies for this compound against a wide range of alternatives in various specific reactions are not extensively documented in publicly available literature, we can draw insights from the performance of related propylene glycol ethers and the broader class of greener solvents in key reaction types.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions (SN1 and SN2) are fundamental transformations in organic synthesis. The polarity and proticity of the solvent play a crucial role in these reactions.[7][8] Polar aprotic solvents, which possess dipole moments but lack acidic protons, are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free and reactive.[7][9] this compound, with its ether and hydroxyl functionalities, can be considered a polar solvent with protic character, capable of hydrogen bonding.

While specific data comparing EP in nucleophilic substitutions is scarce, studies on similar systems show that in polar protic solvents, smaller, more electronegative nucleophiles can be heavily solvated, reducing their nucleophilicity.[10][11] For SN1 reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate.[7][8]

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following is a generalized experimental protocol for a nucleophilic substitution reaction that can be adapted to compare the efficacy of this compound with alternative solvents.

  • Materials: Alkyl halide (e.g., 1-bromobutane), nucleophile (e.g., sodium azide), solvent (this compound or alternative).

  • Procedure:

    • To a stirred solution of the nucleophile (1.2 equivalents) in the chosen solvent (5 mL per mmol of alkyl halide) at room temperature, add the alkyl halide (1.0 equivalent).

    • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.

    • Analyze the product by NMR and mass spectrometry to confirm its identity and purity. The yield should be calculated and recorded.

This protocol would allow for a direct comparison of reaction time and yield when substituting this compound with solvents like 2-MeTHF or CPME.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The solvent in these reactions plays a critical role in dissolving the reactants and catalyst, and in influencing the reaction mechanism.[12]

While some studies have shown that Suzuki-Miyaura reactions can be tolerant to a wide range of solvents, the choice of solvent can still impact conversion rates.[13] For instance, in a study of Suzuki-Miyaura coupling, N-methyl-2-pyrrolidone (NMP) and 2-propanol gave complete conversion, while greener solvents like Cyrene™, GVL, and 2-MeTHF performed poorly in that specific case.[13]

The Ullmann condensation, another important copper-catalyzed cross-coupling reaction, is also sensitive to the solvent. Non-polar solvents like toluene and o-xylene have been shown to be effective, while more polar solvents like NMP were found to be highly ineffective in certain instances.[14]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol can be used to evaluate this compound and its alternatives in a Suzuki-Miyaura cross-coupling reaction.

  • Materials: Aryl halide (e.g., 4-bromotoluene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (this compound or alternative).

  • Procedure:

    • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • Add the chosen solvent (5 mL).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the biaryl product.

    • Characterize the product by spectroscopic methods and determine the yield.

Greener Alternatives to this compound

The principles of green chemistry encourage the use of safer solvents derived from renewable resources. Several promising alternatives to traditional solvents, including this compound, have emerged.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a greener alternative to tetrahydrofuran (THF) and dichloromethane. It offers advantages such as lower peroxide formation than THF and limited miscibility with water, which can simplify workup procedures.

  • Cyclopentyl Methyl Ether (CPME): CPME is another greener alternative to solvents like THF and dichloromethane. It is known for providing better yields and higher selectivity in some reactions and has a lower tendency to form peroxides.

  • Cyrene™ (dihydrolevoglucosenone): Derived from cellulose, Cyrene™ is a bio-based dipolar aprotic solvent that is a potential replacement for N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[15][16]

Visualization of Experimental Workflow and Solvent Selection Logic

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing solvents and a decision-making process for solvent selection.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Purification A Select Reaction & Substrates B Choose Solvents for Comparison (EP, Alternatives) A->B C Define Reaction Conditions (Temp, Time, Stoichiometry) B->C D Run Parallel Reactions C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Work-up & Isolation E->F G Purification (Chromatography, etc.) F->G H Characterization & Yield Calculation G->H I Data Comparison H->I Compare Results J Optimal Solvent Identified I->J

Caption: A typical experimental workflow for comparing solvents.

Solvent_Selection A Define Reaction Type (e.g., SN2, Suzuki) B Solubility of Reactants & Catalyst? A->B C Required Polarity & Proticity? B->C Yes E Initial Solvent List (EP, 2-MeTHF, CPME, etc.) B->E No, reconsider reactants D Green Chemistry Considerations? C->D F Refined Solvent List D->F Yes G Experimental Screening D->G No F->G H Select Optimal Solvent G->H

Caption: A decision tree for selecting an appropriate solvent.

Conclusion

While this compound remains a valuable solvent in many applications, the drive towards more sustainable chemical processes necessitates the exploration of greener alternatives. Propylene glycol ethers with different alkyl chains, as well as bio-derived solvents like 2-MeTHF and CPME, present viable options that may offer improved environmental profiles and, in some cases, enhanced reaction performance. The selection of an optimal solvent requires careful consideration of the specific reaction type, the properties of the reactants and desired products, and the overarching goals of safety and sustainability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these alternatives to make informed decisions in a research and development setting.

References

A Comparative Guide to 1-Ethoxy-2-propanol and Other Glycol Ethers in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This guide provides an objective comparison of the performance characteristics of 1-Ethoxy-2-propanol (EP) against other commonly used glycol ethers in the coatings industry. The selection of an appropriate solvent is critical in paint and coating formulation, directly impacting application properties, film formation, and final coating performance. This document summarizes key quantitative data, details the experimental protocols used to measure these properties, and offers a clear visual classification of these solvents to aid in formulation decisions.

Performance Comparison of Glycol Ethers

Glycol ethers are a versatile class of organic solvents, characterized by their bifunctional nature, containing both ether and alcohol functional groups.[1][2] This structure allows them to dissolve a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, and polyurethanes.[2][3] They are broadly categorized into two main families: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[4][5] this compound (EP) is a member of the P-series family, which are often favored for their lower toxicity profiles compared to some E-series counterparts.[2][4]

The performance of a glycol ether in a coating formulation is primarily dictated by its physical properties. Key parameters include evaporation rate, which affects drying time and film leveling; viscosity, which influences the rheology and application characteristics of the coating; and surface tension, which impacts substrate wetting and defect-free film formation.[6]

Quantitative Performance Data

The following table summarizes the key physical properties of this compound and other selected glycol ethers commonly used in coatings.

Glycol EtherAbbreviationChemical FamilyEvaporation Rate¹ (n-BuAc=1.0)Viscosity² (cP @ 20-25°C)Surface Tension³ (dynes/cm @ 20-25°C)Boiling Point (°C)
This compound EP P-Series 0.49 [3]3.9 [3]Not Available 131-133 [3][7]
Propylene Glycol Methyl EtherPMP-Series0.62 - 0.75[7][8]1.7 - 1.9[9][10]27.0 - 28.0[7][10]120[8][9]
Propylene Glycol Methyl Ether AcetatePMAP-Series0.33[11]0.8[11]26.9[11]146[11]
Ethylene Glycol Monobutyl EtherEBE-Series0.08[12]3.0 - 6.4[5][13]~27.4 (pure)⁴171[4][12]
Diethylene Glycol Monobutyl EtherDBE-Series0.04[14]5.9[14]30.0[14]220-231[14]

¹Relative to n-Butyl Acetate = 1.0. Higher values indicate faster evaporation. ²Dynamic Viscosity. ³Also expressed as mN/m. ⁴Surface tension for pure EGBE at 298.15K (25°C) is extrapolated from aqueous solution data.[15]

Classification of Glycol Ethers

Glycol ethers are classified based on the starting material used in their synthesis, either propylene oxide (P-series) or ethylene oxide (E-series). This fundamental structural difference influences their toxicological profiles and solvent properties.

Glycol_Ethers cluster_main Glycol Ether Classification cluster_p_series P-Series (Propylene Oxide Based) cluster_e_series E-Series (Ethylene Oxide Based) Glycol Ethers Glycol Ethers EP This compound (EP) Glycol Ethers->EP EB Ethylene Glycol Monobutyl Ether (EB) Glycol Ethers->EB PM Propylene Glycol Methyl Ether (PM) PMA Propylene Glycol Methyl Ether Acetate (PMA) DB Diethylene Glycol Monobutyl Ether (DB)

Caption: Logical classification of common glycol ether solvents into P-Series and E-Series.

Experimental Protocols

The quantitative data presented in this guide are determined by standardized experimental methods. The following sections detail the protocols for key performance tests.

Viscosity Measurement (ASTM D2196)

This method is used to determine the rheological properties, including apparent viscosity, of non-Newtonian materials such as paints and coatings.[16]

  • Principle: A rotational viscometer measures the torque required to rotate a spindle submerged in the test fluid at a constant speed. The apparent viscosity is calculated from the measured torque, the spindle's geometry, and the rotational speed.[1][16]

  • Apparatus: A rotational viscometer (e.g., Brookfield type) with a set of spindles, a 600-mL Griffin beaker, and a temperature-controlled bath set to 25 ± 0.5 °C.[1][16]

  • Procedure (Test Method A - Apparent Viscosity):

    • The sample is placed in the beaker and conditioned to the test temperature.[1]

    • The viscometer is leveled, and the appropriate spindle is selected and attached.

    • The spindle is immersed in the sample to the marked depth.

    • The viscometer is run at a specified rotational speed.[10]

    • The torque reading is allowed to stabilize (or a specific time is used for thixotropic materials), and the viscosity value is recorded in centipoise (cP).[10]

  • Significance: This test helps characterize the flow behavior of a coating, which is crucial for application properties like brushing, spraying, and sagging resistance. Test Methods B and C are used to evaluate shear-thinning and thixotropic behaviors.[16]

Evaporation Rate Determination (ASTM D3539 - Withdrawn)

This standard test method was historically used to determine the evaporation rates of volatile liquids. While withdrawn in 2015, its methodology is still widely referenced.[17][18]

  • Principle: A specified volume of the solvent is spread onto a filter paper disk suspended from a sensitive balance in a controlled-environment cabinet. The weight loss of the solvent over time is recorded.[3]

  • Apparatus: A Shell thin-film evaporometer, which includes a ventilated cabinet, a sensitive balance with a suspended filter paper support, and a syringe for sample dispensing.[3]

  • Procedure (Manual Recording):

    • The filter paper is placed on the support, and the initial no-load position of the balance is recorded.[3]

    • A 0.70 mL volume of the temperature-conditioned solvent is dispensed onto the filter paper.[3]

    • A timer is started, and the time taken for the balance to return to specific positions corresponding to 10%, 20%, etc., weight loss is recorded.[3]

  • Data Presentation: The results are often presented as a relative evaporation rate (RER) by comparing the time for 90% weight loss of the test solvent to that of a reference solvent, typically n-butyl acetate, which is assigned a value of 1.0.[3]

  • Significance: The evaporation rate is a critical parameter that influences the drying time, leveling, and overall appearance of a coating film.[17][19]

Surface Tension Measurement (ASTM D1331)

This method covers the determination of surface and interfacial tension of liquids like solvents and paint solutions.

  • Principle: The force required to detach a specific object (a platinum ring or plate) from the surface of the liquid is measured. This force is directly related to the surface tension of the liquid.[20][21]

  • Apparatus: A tensiometer, a platinum du Noüy ring or Wilhelmy plate, and a temperature-controlled sample vessel.[21]

  • Procedure (Method C - Wilhelmy Plate):

    • The platinum plate is cleaned and attached to the tensiometer.

    • The liquid sample is placed in the vessel, and the platform is raised until the liquid surface just touches the bottom of the plate.

    • The platform is then lowered slightly, pulling the plate into the liquid.

    • The force required to pull the plate from the surface is measured just before the liquid film breaks.

    • The surface tension is calculated from this force, corrected for the plate's dimensions.

  • Significance: Surface tension affects how a coating wets a substrate, influences leveling, and can contribute to the formation of surface defects like craters or pinholes. Solvents with lower surface tension generally improve wetting.[2][20] Method C (Wilhelmy plate) is often recommended for paints and resin solutions.[20]

References

Navigating the Nuances of Solvent Choice: A Guide to the Cross-Reactivity of 1-Ethoxy-2-propanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical, yet often overlooked, variable that can significantly impact the validity of experimental results. This guide provides a comparative analysis of 1-Ethoxy-2-propanol and other common laboratory solvents, with a focus on their potential for cross-reactivity and interference in biological assays. While direct experimental data on the cross-reactivity of this compound is limited, this document synthesizes existing research on related propylene glycol ethers and general solvent effects to offer valuable insights and practical guidance.

Propylene glycol ethers, including this compound, are widely used in industrial and commercial applications and are generally considered to have low toxicity.[1][2] However, their amphiphilic nature, allowing miscibility with both aqueous and lipid-based substances, raises the potential for interaction with biological molecules and assay components.[2][3] Understanding and mitigating these interactions is crucial for generating reliable and reproducible data.

Comparative Analysis of Solvent Interference

SolventChemical ClassCommon Assays Used InPotential for Interference & Cross-ReactivitySupporting Data Insights
This compound Propylene Glycol EtherCell-based assays, ImmunoassaysModerate. As a short-chain alcohol, it may alter protein conformation, potentially affecting antibody-antigen binding in immunoassays.[4][5] Its surfactant properties could disrupt cell membranes at higher concentrations.Propylene glycol ethers as a class show varied, though generally low, in vitro bioactivity.[6] Longer carbon chain alcohols show increased interference in ELISAs.[4][5]
Dimethyl Sulfoxide (DMSO) SulfoxideHigh-throughput screening, Cell-based assaysHigh. Can induce cellular differentiation, oxidative stress, and has been shown to have both inhibitory and stimulatory effects on cellular responses even at low concentrations (<1%).[1][7]DMSO concentrations above 1% can significantly reduce readout parameters in various cell types.[7]
Ethanol AlcoholCell-based assays, ImmunoassaysModerate to High. Can cause protein denaturation and cellular stress.[4][5] Its interference in ELISAs is well-documented and increases with carbon chain length.[4][5]Ethanol can directly alter protein conformation, disrupting binding in immunoassays.[4][5]
Methanol AlcoholGeneral laboratory useLow to Moderate. Less disruptive to protein structure than longer-chain alcohols but is cytotoxic at lower concentrations.Generally shows less interference in ELISAs compared to ethanol and propanol.[4][5]
Propylene Glycol (PG) DiolPharmaceutical formulations, Cell-based assaysLow to Moderate. Generally considered biocompatible, but high concentrations can induce cellular stress and have been shown to be cytotoxic to certain cell types.[8][9]PG has been noted to cause cell injury in human proximal tubule cells at concentrations achievable in plasma.[9]

Experimental Protocols for Assessing Solvent Interference

To ensure the integrity of your experimental data, it is imperative to validate the compatibility of your chosen solvent with your specific assay. Below are detailed protocols for key experiments to assess solvent-induced interference.

Protocol 1: Assessing Solvent Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine if this compound or other solvents interfere with the antibody-antigen binding and detection steps of an ELISA.

Materials:

  • ELISA kit for the analyte of interest

  • Recombinant protein standard for the analyte

  • This compound and other solvents to be tested

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Solvent Dilutions: Prepare a serial dilution of this compound and other test solvents in the assay buffer. Concentrations should span the range intended for use in the final experiment (e.g., 0.1% to 5% v/v).

  • Spike-in Experiment:

    • Prepare a known concentration of the recombinant protein standard in the assay buffer.

    • In separate wells of the ELISA plate, mix the protein standard with each solvent dilution. Include a control with the protein standard and assay buffer only (no solvent).

    • Follow the ELISA kit manufacturer's instructions for the remainder of the assay protocol.

  • Blank Measurement: Run parallel wells containing only the solvent dilutions in assay buffer (no protein standard) to assess for background signal.

  • Data Analysis: Compare the absorbance readings of the solvent-spiked samples to the no-solvent control. A significant deviation in the signal indicates interference.

Protocol 2: Evaluating Solvent Effects on Cell Viability and Function

Objective: To assess the impact of this compound on cell viability and a specific cellular function (e.g., cytokine production).

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound and other test solvents

  • Cell viability assay kit (e.g., MTT, LDH)

  • Assay kit for the cellular function of interest (e.g., cytokine ELISA)

  • Stimulant for the cellular response (e.g., Lipopolysaccharide - LPS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Solvent Treatment:

    • Prepare dilutions of this compound and other solvents in the cell culture medium.

    • Replace the existing medium with the solvent-containing medium. Include a vehicle control (medium only).

    • Incubate for the desired exposure time.

  • Cell Viability Assessment:

    • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Cell Function Assessment:

    • In a parallel set of wells, treat the cells with the solvent dilutions and then stimulate with an appropriate agent (e.g., LPS).

    • After the appropriate stimulation time, collect the cell supernatant.

    • Measure the endpoint of interest (e.g., cytokine concentration) using a suitable assay.

  • Data Analysis: Compare the results from the solvent-treated cells to the vehicle control. A significant change in viability or function indicates an effect of the solvent.

Visualizing Potential Mechanisms of Interference

To conceptualize how a solvent like this compound might interfere in biological assays, the following diagrams illustrate a hypothetical signaling pathway and an experimental workflow.

cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Assay Readout Solvent This compound Membrane Cell Membrane Solvent->Membrane Disruption Receptor Membrane Receptor Solvent->Receptor Conformational Change Stress Oxidative Stress Membrane->Stress Pathway Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Pathway Gene Gene Expression (e.g., Cytokines) Pathway->Gene Stress->Pathway Readout Altered Cellular Response (e.g., Cytokine Secretion) Gene->Readout

Caption: Hypothetical signaling pathway of solvent-induced cellular stress.

start Start: Select Solvents for Testing prep_assay Prepare Serial Dilutions of Solvents start->prep_assay spike_in Spike Solvents into Assay (e.g., ELISA with standard, Cell Culture) prep_assay->spike_in incubate Incubate as per Protocol spike_in->incubate measure Measure Assay Readout (e.g., Absorbance, Cell Viability) incubate->measure analyze Analyze Data: Compare Solvent-Treated to Vehicle Control measure->analyze decision Interference Detected? analyze->decision end_ok End: Solvent is Compatible decision->end_ok No end_bad End: Select Alternative Solvent or Adjust Protocol decision->end_bad Yes

Caption: Workflow for assessing solvent interference in biological assays.

Conclusion and Recommendations

While this compound is a versatile solvent with a favorable safety profile, its potential to interfere with sensitive biological assays cannot be disregarded. The lack of direct cross-reactivity data underscores the critical need for in-house validation. Researchers should:

  • Always perform a solvent compatibility test for any new assay or when using a solvent for the first time with a particular system.

  • Use the lowest effective concentration of the solvent to minimize potential off-target effects.

  • Maintain a consistent final solvent concentration across all experimental conditions, including controls.

  • Consider alternative solvents if significant interference is observed.

By diligently assessing the potential for solvent-induced artifacts, researchers can enhance the accuracy and reliability of their findings, ultimately contributing to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Quantitative Analysis of 1-Ethoxy-2-propanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Ethoxy-2-propanol, a propylene glycol ether, in various environmental matrices. The selection of an appropriate analytical technique is paramount for accurate environmental monitoring and risk assessment. This document outlines the prevalent gas chromatography (GC) based methods and explores high-performance liquid chromatography (HPLC) as a viable alternative, presenting supporting experimental data where available.

Executive Summary

The quantitative analysis of this compound in environmental samples is predominantly achieved through Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). These methods offer high sensitivity and selectivity. For air analysis, validated methods provide specific limits of quantification, ensuring reliable monitoring of workplace exposure. While direct injection techniques are available for water samples, sample preparation methods such as Solid Phase Extraction (SPE) can significantly enhance method performance by removing matrix interferences and concentrating the analyte.

High-Performance Liquid Chromatography (HPLC) presents an alternative approach. Although less common for this specific analyte, HPLC methods for short-chain glycols, typically employing a Refractive Index (RI) detector, can be adapted. Derivatization of the hydroxyl group of this compound can also enable more sensitive UV detection.

This guide will delve into the experimental protocols for these methods and present a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable approach for their specific analytical needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is a critical step that depends on the sample matrix, required sensitivity, and available instrumentation. This section provides a detailed comparison of the most common and alternative methods.

Table 1: Comparison of Quantitative Performance Data for this compound Analysis
Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD)
GC-FID AirAdsorption on charcoal tube, desorption with dichloromethane/methanol-0.5 mg/m³[1]93%[1]4.2 - 4.6%[1]
GC-FID WaterDirect Aqueous Injection-->80% (for propylene glycol)[2]-
GC-FID WaterSolid Phase Extraction (SPE) with ENVI-Carb™ Plus-Potentially <1 µg/mL (inferred from erratic recoveries at 1 µg/mL)Quantitative (Linear response from 2-50 µg/mL)-
HPLC-RI WaterDirect Injection-4 mg/L (for propylene glycol)[2]--
HPLC-UV (with derivatization) WaterDerivatization with benzoyl chloride, Liquid-Liquid Extraction1 mg/L (for glycols)2 mg/L (for glycols)--

Data for this compound is specified where available. Data for related compounds like propylene glycol is provided for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the key experimental protocols for the discussed methods.

Gas Chromatography (GC) Based Methods

1. Analysis of this compound in Air by GC-FID

This method is suitable for monitoring workplace air quality.

  • Sample Collection: A known volume of air is drawn through a charcoal sorbent tube using a calibrated personal sampling pump.

  • Sample Preparation: The charcoal from the tube is transferred to a vial, and the adsorbed this compound is desorbed using a mixture of dichloromethane and methanol. An internal standard is added for accurate quantification.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is typically used.

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen

    • Injection Mode: Splitless

2. Analysis of this compound in Water by GC-FID with Solid Phase Extraction (SPE)

This method is recommended for water samples to minimize matrix effects and improve sensitivity.

  • Sample Preparation (SPE):

    • A specialized carbon-based SPE cartridge (e.g., ENVI-Carb™ Plus) is conditioned.

    • The water sample is passed through the cartridge, where this compound is retained.

    • The cartridge is dried, and the analyte is eluted with an organic solvent.

  • GC-FID Conditions: Similar to the air analysis method. Direct injection of the eluate is performed.

High-Performance Liquid Chromatography (HPLC) Based Methods

1. Analysis of this compound in Water by HPLC with Refractive Index (RI) Detection

This method offers a simpler alternative to GC but with generally lower sensitivity.

  • Sample Preparation: Water samples can often be injected directly after filtration.

  • HPLC-RI Conditions:

    • Column: A column suitable for the analysis of polar compounds, such as a polymer-based or amino-functionalized column.

    • Mobile Phase: Isocratic elution with deionized water.

    • Detector: Refractive Index (RI) Detector.

2. Analysis of this compound in Water by HPLC with UV Detection after Derivatization

To enhance sensitivity with a more common UV detector, a derivatization step can be introduced.

  • Sample Preparation (Derivatization):

    • The hydroxyl group of this compound is reacted with a UV-absorbing derivatizing agent (e.g., benzoyl chloride) in an alkaline medium.

    • The resulting derivative is extracted into an organic solvent.

    • The solvent is evaporated, and the residue is reconstituted in the mobile phase.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV-Vis Detector, monitoring at the wavelength of maximum absorbance of the derivative.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes and compare the methodologies, the following diagrams are provided.

analytical_workflow cluster_sampling 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Analysis Air Air Sample Adsorption Adsorption (e.g., Charcoal Tube) Air->Adsorption Water Water Sample SPE Solid Phase Extraction (SPE) Water->SPE Derivatization Derivatization Water->Derivatization Direct Direct Injection Water->Direct Soil Soil Sample LLE Liquid-Liquid Extraction (LLE) Soil->LLE Solvent Extraction Soil->LLE GC_FID GC-FID Adsorption->GC_FID GC_MS GC-MS Adsorption->GC_MS SPE->GC_FID SPE->GC_MS LLE->Derivatization LLE->GC_FID LLE->GC_MS HPLC_UV HPLC-UV LLE->HPLC_UV Derivatization->LLE Derivatization->HPLC_UV Direct->GC_FID HPLC_RI HPLC-RI Direct->HPLC_RI Quantification Quantification GC_FID->Quantification GC_MS->Quantification HPLC_RI->Quantification HPLC_UV->Quantification

Caption: General workflow for the quantitative analysis of this compound.

method_comparison cluster_performance Performance Characteristics Method Analytical Method GC_FID GC-FID Method->GC_FID GC_MS GC-MS Method->GC_MS HPLC_RI HPLC-RI Method->HPLC_RI HPLC_UV_D HPLC-UV (Derivatization) Method->HPLC_UV_D Sensitivity Sensitivity GC_FID->Sensitivity High Selectivity Selectivity GC_FID->Selectivity Good Matrix_Effect Matrix Effect Susceptibility GC_FID->Matrix_Effect Moderate Cost Cost & Complexity GC_FID->Cost Low GC_MS->Sensitivity Very High GC_MS->Selectivity Excellent GC_MS->Matrix_Effect Low to Moderate GC_MS->Cost High HPLC_RI->Sensitivity Low HPLC_RI->Selectivity Moderate HPLC_RI->Matrix_Effect High HPLC_RI->Cost Low to Moderate HPLC_UV_D->Sensitivity Moderate to High HPLC_UV_D->Selectivity Good HPLC_UV_D->Matrix_Effect Low (post-cleanup) HPLC_UV_D->Cost Moderate (due to derivatization)

References

A Comparative Analysis of Solvent Evaporation Rates: 1-Ethoxy-2-propanol vs. Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes. The evaporation rate of a solvent is a key physical property that influences drying times, reaction kinetics, and the final characteristics of deposited films. This guide provides an objective comparison of the evaporation rate of 1-Ethoxy-2-propanol with other widely used laboratory solvents, supported by quantitative data and standardized experimental protocols.

Comparative Data on Evaporation Rates

The evaporation rates of solvents are often expressed as a relative rate compared to a standard solvent, typically n-butyl acetate, which is assigned a value of 1.0. A value greater than 1.0 indicates a faster evaporation rate, while a value less than 1.0 signifies a slower rate. The following table summarizes the relative evaporation rates of this compound and several other common solvents.

SolventRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Acetone11.6[1]
Ethyl Acetate5.5[1]
Ethanol2.8[1]
Isopropanol2.1[1]
This compound 0.49 [2]
Water0.36[1]

As the data indicates, this compound has a significantly slower evaporation rate compared to volatile solvents like acetone and ethyl acetate, and a moderately slower rate than alcohols such as ethanol and isopropanol. Its evaporation rate is slightly faster than that of water.

Experimental Workflow Visualization

The determination of a solvent's evaporation rate is a standardized process. The following diagram illustrates the logical workflow of a typical experimental procedure for determining the relative evaporation rate of a solvent.

Evaporation_Rate_Workflow A Equilibrate Solvent to 25°C E Dispense 0.70 mL of Solvent A->E B Calibrate Evaporometer with n-Butyl Acetate H Determine Time for 90% Weight Loss (T_nBuAc) B->H C Prepare Filter Paper Disk D Suspend Filter Paper on Balance C->D F Record Weight Loss Over Time E->F Start Timer G Determine Time for 90% Weight Loss (T_solvent) F->G I Calculate Relative Evaporation Rate G->I H->I

Diagram of the experimental workflow for determining relative evaporation rates.

Experimental Protocol: ASTM D3539

The standard method for determining the evaporation rates of volatile liquids is ASTM D3539, which utilizes a Shell Thin-Film Evaporometer.[3][4][5][6] This method ensures that variables such as temperature, humidity, surface area, and air circulation are controlled, allowing for reproducible and comparable results.[3]

Apparatus:

  • Shell Thin-Film Evaporometer: An apparatus consisting of a sensitive balance from which a filter paper disk is suspended in a cabinet with controlled temperature and airflow.[4][5]

  • Constant-Temperature Cabinet: Maintained at 25 ± 0.5°C.[5]

  • Syringe: A calibrated syringe capable of accurately dispensing 0.70 mL of the solvent.[4][5]

  • Filter Paper Disk: A standardized circular filter paper.[3]

  • Air Supply: Dried air or nitrogen passed through the cabinet at a constant rate of 21 L/min.[5]

Procedure:

  • The solvent sample is brought to a stable temperature of 25°C in a constant-temperature bath.[5]

  • A clean filter paper disk is suspended from the balance hook inside the evaporometer cabinet.[3]

  • The initial weight of the dry filter paper is recorded as the "no-load" position.[5]

  • Exactly 0.70 mL of the temperature-equilibrated solvent is dispensed from the syringe onto the center of the filter paper.[3][5]

  • A timer is started immediately upon dispensing the solvent.

  • The weight loss of the solvent is recorded at regular intervals until 90% of the solvent has evaporated.[3][5]

  • The procedure is repeated for the reference solvent, n-butyl acetate (99% ester grade).[5]

Calculation of Relative Evaporation Rate:

The relative evaporation rate is calculated using the time it takes for 90% of the test solvent to evaporate compared to the time it takes for 90% of the n-butyl acetate to evaporate.[3][5]

Relative Evaporation Rate = (90% Evaporation Time of n-Butyl Acetate) / (90% Evaporation Time of Test Solvent)

Conclusion

The evaporation rate is a fundamental property of solvents that dictates their suitability for various applications. This compound is a relatively slow-evaporating solvent, which can be advantageous in applications requiring longer drying times, such as in certain coating and cleaning formulations where it helps in regulating flow and leveling.[7] In contrast, solvents like acetone and ethyl acetate are preferred for processes where rapid evaporation is necessary. The choice of solvent should, therefore, be carefully considered based on the specific requirements of the experimental or manufacturing process. The standardized methodology provided by ASTM D3539 ensures that evaporation rates can be reliably compared, aiding in the informed selection of solvents.

References

A Comparative Analysis of 1-Ethoxy-2-propanol and Alternative Solvents for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate solvent is a critical decision that balances efficacy with stringent safety and regulatory requirements. This guide provides an objective comparison of 1-Ethoxy-2-propanol against common alternative solvents, including Ethanol, Isopropanol, Acetone, and Toluene. The following sections detail their regulatory profiles, safety data, and the experimental methodologies used to determine key toxicological endpoints.

Regulatory and Safety Data Comparison

The following tables provide a comprehensive summary of the key regulatory and safety parameters for this compound and a selection of commonly used solvents. This data is essential for conducting risk assessments and ensuring compliance with occupational safety standards.

GHS Classification and Hazard Statements

This table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for each solvent, providing a quick overview of their intrinsic hazards.

SolventGHS PictogramsGHS Signal WordGHS Hazard Statements
This compound WarningH226: Flammable liquid and vapor.H336: May cause drowsiness or dizziness.[1][2][3]
Ethanol DangerH225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.[4][5]
Isopropanol DangerH225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.[6][7][8]
Acetone DangerH225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.
Toluene DangerH225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.H315: Causes skin irritation.H336: May cause drowsiness or dizziness.H361d: Suspected of damaging the unborn child.H373: May cause damage to organs through prolonged or repeated exposure.
Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The table below lists the Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) and the Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH).

SolventOSHA PEL (8-hour TWA)ACGIH TLV (8-hour TWA)ACGIH STEL (15-minute)
This compound Not Established50 ppm[3]200 ppm[3]
Ethanol 1000 ppm1000 ppmNot Established
Isopropanol 400 ppm[9][10][11]200 ppm[10][11][12]400 ppm[10][11][12]
Acetone 1000 ppm[13][14][15]250 ppm[16]500 ppm[16]
Toluene 200 ppm[1][17][18][19]20 ppm[1][20]150 ppm[21]
Acute Toxicity Data

This table presents acute toxicity data, which is crucial for assessing the potential for immediate, short-term adverse health effects from single or short-term exposure to a substance.

SolventLD50 Oral (rat, mg/kg)LD50 Dermal (rabbit, mg/kg)LC50 Inhalation (rat, ppm, 4h)
This compound >5000[6]8100[6][22]>10000[22]
Ethanol 7060>1600020000
Isopropanol 5045[23]12800[24]16000 (8h)[25]
Acetone 5800[26][27][28][29]20000[28][29]50100 (8h)[26]
Toluene 500012124400
Physical and Chemical Properties

Understanding the physical and chemical properties of a solvent is fundamental to its safe handling, storage, and application.

PropertyThis compoundEthanolIsopropanolAcetoneToluene
Formula C5H12O2[1]C2H5OH[30]C3H8O[31]C3H6O[32]C7H8
Molecular Weight ( g/mol ) 104.1546.0760.1[21][33]58.0892.14[9][13]
Boiling Point (°C) 13178.5[30]82.3[21][33]56[23][32]110.6[9][13]
Flash Point (°C) 421312[33]-20[32]4[9]
Vapor Pressure (mmHg at 20°C) 4.44433[25]180[14]22[34]
Solubility in Water MiscibleMiscible[17][30]Miscible[27][35]Miscible[23]Insoluble[22]

Experimental Protocols for Key Safety Assays

The following are summaries of the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are the international standard for assessing the safety of chemical substances.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[14]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[14]

  • Test Animals: Typically, rats are the preferred rodent species. Healthy, young adult animals are used.[14]

  • Procedure:

    • Animals are fasted overnight prior to dosing.[14]

    • The test substance is administered in a single dose via gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[14]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[14]

    • Body weights are recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.[14]

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[14]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irritation or corrosion to the skin.[11][36]

  • Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal. Untreated skin on the same animal serves as a control.[11][36]

  • Test Animals: The albino rabbit is the preferred species.[11][36]

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the clipped skin.

    • The test site is covered with a gauze patch and non-irritating tape.

    • The exposure duration is typically 4 hours.[11] After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the responses persist.

  • Endpoint: The dermal irritation scores are evaluated based on the severity and reversibility of the observed skin lesions.[11]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[15][20][37][38]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal. The untreated eye serves as a control.[15][37][38]

  • Test Animals: Healthy, young adult albino rabbits are used.[37]

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[16]

    • The eyelids are then gently held together for about one second.[16]

    • The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[38]

    • The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.

    • The observation period can be extended up to 21 days to assess the reversibility of the effects.[15]

  • Endpoint: The evaluation of ocular irritation is based on the scores for corneal opacity, iritis, and conjunctival redness and chemosis (swelling), as well as the reversibility of the observed effects.

Visualization of Solvent Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety and regulatory assessment of a solvent, incorporating the key parameters discussed in this guide.

SolventSafetyAssessment cluster_DataCollection Data Collection cluster_RiskAssessment Risk Assessment cluster_Decision Decision Making cluster_Action Action PhysChem Physical/Chemical Properties Hazard Hazard Identification PhysChem->Hazard ToxData Toxicological Data ToxData->Hazard RegInfo Regulatory Information RegInfo->Hazard Exposure Exposure Assessment RiskChar Risk Characterization Exposure->RiskChar DoseResponse Dose-Response Assessment Hazard->DoseResponse DoseResponse->RiskChar Acceptable Acceptable Risk RiskChar->Acceptable Low Unacceptable Unacceptable Risk RiskChar->Unacceptable High UseSolvent Use Solvent with Controls Acceptable->UseSolvent SeekAlternative Seek Alternative Unacceptable->SeekAlternative

Caption: Workflow for solvent safety and regulatory assessment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Ethoxy-2-propanol, ensuring the protection of personnel and the environment while maintaining regulatory compliance.

Immediate Safety and Disposal Overview

This compound, a flammable liquid, is classified as a hazardous waste primarily due to its ignitability.[1] Proper disposal is not merely a suggestion but a legal requirement under regulations set forth by the Environmental Protection Agency (EPA) and other local authorities. The key to compliant disposal is to treat this chemical as a characteristic hazardous waste.

Step-by-Step Disposal Protocol

1. Hazardous Waste Determination:

  • Ignitability: this compound has a flash point of approximately 42°C (107.6°F), which is below the 60°C (140°F) threshold for ignitable hazardous waste.[1] Therefore, it is classified under the EPA hazardous waste code D001 .

  • Listings: While some related compounds like 2-ethoxyethanol are listed as F005, this compound itself is not explicitly listed.[2][3][4][5][6][7] Therefore, classification is based on its characteristics.

2. Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. Suitable containers can be glass, metal, or appropriate plastic.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "D001."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

3. Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound waste.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Ignition Sources: Keep the waste container away from all sources of ignition, such as open flames, sparks, and hot surfaces.[2]

  • Container Closure: Keep the waste container tightly closed except when adding waste.[1]

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, dry, and well-ventilated location, away from incompatible materials. Flammable liquid storage cabinets are recommended.

4. Disposal and Removal:

  • Licensed Waste Hauler: Arrange for the disposal of the hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.

  • Incineration: The typical disposal method for flammable liquid waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[8]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the drain. This can lead to environmental contamination and potential fire hazards in the sewer system.[1]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Boiling Point 132 °C
Melting Point -100 °C
Flash Point 42 °C
Density 0.897 g/cm³
Oral LD50 (Rat) 1792 mg/kg[9]
Dermal LD50 (Rabbit) 8100 mg/kg[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Disposal start This compound Waste Generated haz_det Hazardous Waste Determination start->haz_det ignitable Flash Point < 140°F (60°C)? haz_det->ignitable d001 Classify as D001 (Ignitable Waste) ignitable->d001 Yes collect Collect in a Labeled, Compatible Container d001->collect store Store in a Designated, Ventilated Area Away from Ignition Sources collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs licensed_hauler Arrange Pickup by a Licensed Hazardous Waste Hauler contact_ehs->licensed_hauler end Proper Disposal via Incineration licensed_hauler->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Ethoxy-2-propanol, offering procedural, step-by-step guidance for its use and disposal. Our aim is to be your preferred source for laboratory safety, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-faceted approach to personal protection is crucial. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Safety glasses with side shields or chemical safety goggles.Nitrile or Butyl gloves. A standard lab coat should be worn.Work in a well-ventilated area or a chemical fume hood.
Large-Scale Transfers (>1 liter) Chemical safety goggles and a face shield.Double-gloving with Nitrile or Butyl gloves. A chemically resistant apron over a lab coat is recommended.A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if ventilation is inadequate.
Emergency Spill Response Chemical safety goggles and a face shield.Heavy-duty Butyl rubber gloves and chemically resistant coveralls.A full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA).

Glove Compatibility: A Closer Look at Breakthrough Times

Selecting the appropriate gloves is critical to prevent skin exposure. While specific breakthrough time data for this compound is limited, data for structurally similar glycol ethers provides valuable guidance. Breakthrough time is the time it takes for a chemical to permeate through the glove material.

Glove MaterialChemical Tested (as analog)Breakthrough Time (minutes)Recommendation
Nitrile 2-Ethoxyethanol (2-EE)30 - 60[1]Suitable for splash protection and short-duration tasks. Not recommended for prolonged direct contact.
Nitrile (thicker, e.g., Sol-Vex®) 2-Ethoxyethanol (2-EE)293[1][2]Recommended for tasks with a higher risk of splash or intermittent contact.
Butyl Rubber General recommendation for alcohols and ethers.> 480 (estimated)Excellent for prolonged contact and handling large quantities.
Neoprene 2-Butoxyethanol (2-BE)180[1][2]A viable alternative to nitrile for some applications.

Note: The data presented is for analogous compounds and should be used as a guideline. It is crucial to consult the specific glove manufacturer's chemical resistance data for the gloves being used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

  • Assemble all necessary equipment and reagents before starting work.

  • Ground and bond containers and receiving equipment to prevent static discharge, especially during transfers of larger volumes.[3]

2. Handling Small Quantities (Routine Use):

  • Don the appropriate PPE as outlined in the table above.

  • Conduct all manipulations of this compound within a chemical fume hood.

  • Use non-sparking tools.[3]

  • Keep containers tightly closed when not in use.

3. Handling Large Quantities (Transfers):

  • In addition to the steps for small quantities, wear double gloves and a face shield.

  • Use a funnel or dispensing pump to minimize splashing during transfers.

  • Ensure adequate secondary containment is in place to capture any potential spills.

4. Emergency Procedures (Spills):

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant, contact your institution's emergency response team.

    • Remove all ignition sources.

    • Ventilate the area if it is safe to do so.

    • Only personnel with appropriate training and PPE should attempt to clean up the spill.

Disposal Plan: Responsible Waste Management

1. Waste Collection:

  • Collect all waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," "Flammable Liquid," and "this compound."

2. In-Lab Neutralization (for small quantities, if permissible by institutional policy):

  • Note: This procedure should only be performed by trained personnel and in accordance with all institutional and local regulations.

  • In a chemical fume hood, while wearing appropriate PPE, the waste can be diluted with a large amount of water (at least 10:1 water to solvent ratio).

  • For acidic or basic contaminants, neutralization can be performed by slowly adding a dilute acid or base while monitoring the pH.

  • The neutralized, diluted solution may be permissible for drain disposal depending on local regulations. Always verify with your institution's environmental health and safety office.

3. Formal Disposal:

  • For larger quantities or when in-lab treatment is not an option, arrange for pickup by your institution's hazardous waste disposal service.

  • Ensure the waste container is properly sealed and labeled before pickup.

  • Do not mix this compound waste with other incompatible waste streams.

Logical Relationship of PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the handling task and associated risk.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Level & PPE Selection cluster_2 Action start Start: Handling this compound task Identify Handling Task start->task routine Routine Use (Low Risk) task->routine Small Quantities large_scale Large-Scale Transfer (Medium Risk) task->large_scale >1 Liter spill Emergency Spill (High Risk) task->spill Accidental Release ppe_low Standard PPE: - Safety Glasses - Nitrile/Butyl Gloves - Lab Coat - Fume Hood routine->ppe_low ppe_medium Enhanced PPE: - Goggles & Face Shield - Double Gloves - Chem-Resistant Apron - Respirator (if needed) large_scale->ppe_medium ppe_high Full Protection: - Goggles & Face Shield - Heavy-Duty Butyl Gloves - Chem-Resistant Suit - SCBA/Full-Face Respirator spill->ppe_high proceed Proceed with Task Safely ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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1-Ethoxy-2-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.